Methyl quinoline-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUGRPXEZGEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388240 | |
| Record name | methyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21233-61-4 | |
| Record name | methyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Quinoline Scaffold
An In-depth Technical Guide to Methyl Quinoline-4-carboxylate: Structure, Properties, and Applications
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of numerous therapeutic agents.[3] Derivatives of quinoline exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] Within this vital class of compounds, this compound emerges as a pivotal synthetic intermediate and a fundamental building block for drug discovery. Its strategic placement of a reactive ester group on the quinoline core provides a versatile handle for chemical modification, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel, highly potent therapeutic candidates.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, culminating in a discussion of its critical role in the synthesis of advanced, biologically active molecules.
PART 1: Core Chemical and Physical Identity
Chemical Structure and Identifiers
This compound is an aromatic organic compound featuring a quinoline core substituted with a methyl ester group at the 4-position.
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Chemical Name: this compound
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Canonical SMILES: COC(=O)C1=CC=NC2=CC=CC=C12[5]
Physicochemical Properties
A summary of the key physicochemical data for this compound and its parent compound, quinoline-4-carboxylic acid, is presented below. This data is essential for planning chemical reactions, purification, and formulation studies.
| Property | Value (this compound) | Value (Quinoline-4-carboxylic acid) |
| Appearance | White to off-white solid (typical) | Crystalline solid |
| Melting Point | Data not explicitly available | 254-255 °C |
| Boiling Point | Data not explicitly available | Data not available |
| Solubility | Generally soluble in organic solvents like DCM, EtOAc, MeOH | Slightly soluble in water and ethanol |
PART 2: Synthesis and Characterization
The synthesis of this compound is most commonly and efficiently achieved through the esterification of its parent, quinoline-4-carboxylic acid. This precursor acid can be synthesized via several classic named reactions, including the Doebner and Pfitzinger reactions, which construct the quinoline ring itself.[9]
Recommended Synthetic Protocol: Fischer Esterification
This protocol details the direct conversion of quinoline-4-carboxylic acid to its methyl ester. The causality behind this choice is its high efficiency, use of common reagents, and straightforward workup procedure, making it a reliable and scalable method in a research setting.
Reaction Scheme: Quinoline-4-carboxylic acid + Methanol --(H⁺ catalyst)--> this compound + Water
Step-by-Step Methodology:
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Reaction Setup: To a solution of quinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent, ~10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise at room temperature.
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Expert Insight: The use of excess methanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Sulfuric acid is a superior catalyst to HCl in this context as it is also a powerful dehydrating agent, further preventing the reverse hydrolysis reaction.
-
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Expert Insight: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate without requiring super-atmospheric pressures.
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-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
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Expert Insight: This step neutralizes the acidic catalyst and quenches the reaction. The resulting this compound, being less polar than its carboxylic acid precursor and poorly soluble in water, will precipitate out as a solid.
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-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
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Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
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-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.
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Self-Validating System: The purity of the final product must be confirmed by measuring its melting point and obtaining ¹H NMR and mass spectrometry data, which should match the expected values for the target compound.
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Synthesis Workflow Diagram
References
- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 21233-61-4 | WAA23361 [biosynth.com]
- 6. capotchem.cn [capotchem.cn]
- 7. This compound,(CAS# 21233-61-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. This compound | C11H9NO2 | CID 3002895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
quinoline-4-carboxylic acid methyl ester synthesis basics
An In-Depth Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, quinoline-4-carboxylic acids and their esters are pivotal intermediates and final products in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2][3] This guide provides a comprehensive technical overview of the foundational methods for synthesizing quinoline-4-carboxylic acid methyl ester. It delves into the mechanistic underpinnings of two primary synthetic routes for the quinoline core—the Pfitzinger and Doebner reactions—and follows with a detailed exploration of the subsequent esterification process. The content is structured to provide not just procedural steps but also the causal logic behind experimental choices, ensuring a deep understanding for researchers in the field.
Part 1: Synthesis of the Quinoline-4-Carboxylic Acid Core
The initial and most critical phase of the synthesis is the construction of the quinoline-4-carboxylic acid backbone. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and reaction scalability. We will focus on two of the most robust and direct methods: the Pfitzinger reaction and the Doebner reaction.
The Pfitzinger Reaction: A Convergent Approach from Isatin
First reported by Wilhelm Pfitzinger, this reaction provides a versatile and efficient route to substituted quinoline-4-carboxylic acids.[1][4] The core strategy involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[1][2]
The trustworthiness of the Pfitzinger reaction lies in its predictable, stepwise mechanism. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening is the key step, forming a keto-acid intermediate (an isatinate), which exposes an aniline-like amino group.[1][4] This intermediate then undergoes a condensation reaction with the carbonyl compound (e.g., a ketone) to form an imine (Schiff base), which exists in equilibrium with its enamine tautomer.[3][4] The final, irreversible step is an intramolecular cyclization followed by dehydration, which yields the stable, aromatic quinoline-4-carboxylic acid.[4][5]
Caption: The Pfitzinger reaction pathway from isatin to the quinoline product.
This protocol provides a representative example using isatin and acetophenone.[1]
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Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10.0 g of KOH pellets in ~30 mL of 95% ethanol. Stir until fully dissolved. Note: This dissolution is highly exothermic and should be handled with care.
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Isatin Ring Opening: To the stirred, cooled KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the ring opens.[1] Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate.
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Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
-
After cooling, dilute the reaction mixture with ~100 mL of water.
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Perform an extraction with diethyl ether to remove any unreacted acetophenone or neutral impurities.
-
Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl until the pH is approximately 4-5. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the final product.
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The Doebner Reaction: A Three-Component Assembly
The Doebner reaction is a powerful three-component coupling of an aniline, an aldehyde, and pyruvic acid to directly synthesize quinoline-4-carboxylic acids.[5] This method is particularly valuable for its operational simplicity and the ability to introduce diversity at the 2-position of the quinoline ring based on the choice of aldehyde.
The reaction typically proceeds under acidic catalysis. The initial step is the formation of a Schiff base (imine) from the condensation of the aniline and the aldehyde. Concurrently, pyruvic acid can enolize. The key bond-forming event is a Michael-type addition or related condensation between the enol/enolate of pyruvic acid and the imine. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to furnish the aromatic quinoline-4-carboxylic acid.[5] Modern variations, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields, especially for anilines bearing electron-withdrawing groups.[6][7]
Caption: Key steps in the acid-catalyzed Fischer esterification process.
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Reaction Setup: Suspend the synthesized quinoline-4-carboxylic acid (1.0 mmol) in anhydrous methanol (10-20 mL) in a round-bottom flask.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the suspension.
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Reflux: Heat the mixture to reflux and maintain for 4-24 hours, depending on the reactivity of the substrate. Monitor the disappearance of the starting material by TLC.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization to yield the pure quinoline-4-carboxylic acid methyl ester.
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Alternative and One-Pot Esterification Strategies
For substrates that are sensitive to strong acids or where Fischer esterification gives low yields, alternative methods are employed. [8]
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Via Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to give the methyl ester. [3]* TMSCl-Mediated One-Pot Synthesis: An advanced strategy combines the synthesis of the quinoline core and the esterification into a single step. For instance, a modified Pfitzinger reaction using isatin and a 1,3-dicarbonyl compound in the presence of an alcohol and trimethylchlorosilane (TMSCl) can directly yield the quinoline-4-carboxylate ester, bypassing the isolation of the carboxylic acid intermediate. [9]
Conclusion
The synthesis of quinoline-4-carboxylic acid methyl ester is a well-established process grounded in classic named reactions. The Pfitzinger and Doebner reactions offer robust and versatile pathways to the crucial carboxylic acid intermediate, with the choice between them guided by the desired substitution pattern and starting material availability. Subsequent Fischer-Speier esterification provides a straightforward and economical route to the final methyl ester. For challenging substrates, alternative esterification methods or innovative one-pot procedures offer effective solutions. A thorough understanding of the mechanisms and procedural nuances detailed in this guide empowers researchers to select and optimize the ideal synthetic strategy for their specific drug development and research objectives.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
-
II P Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]
-
JOCPR. (n.d.). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2023). benign and proficient procedure for preparation of quinoline derivatives. [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]
-
Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Thieme. [Link]
-
ResearchGate. (2015). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
ResearchGate. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. [Link]
-
National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
- Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. ijsr.net [ijsr.net]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
biological activity of methyl quinoline-4-carboxylate.
An In-depth Technical Guide to the Biological Activity of Methyl Quinoline-4-carboxylate
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged class, quinoline-4-carboxylic acid and its derivatives have attracted significant attention for their potent anticancer, antimicrobial, antimalarial, and neuroprotective properties. This technical guide focuses specifically on This compound , the methyl ester derivative of this important pharmacophore. We will provide an in-depth analysis of its synthesis, key biological activities, and mechanisms of action, contextualized by comparative data with its parent carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation into this promising class of molecules.
The Quinoline-4-Carboxylate Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring, a fusion of a benzene and a pyridine ring, is a structural motif present in natural alkaloids (e.g., quinine) and synthetic drugs with a vast range of therapeutic applications. The derivatization of this core, particularly at the 4-position with a carboxylic acid group, has proven to be a highly effective strategy for generating compounds with significant biological efficacy. The carboxylic acid moiety often serves as a critical binding group, forming key interactions with enzyme active sites, such as the salt bridge it can form with arginine residues. This scaffold is a versatile starting point for creating extensive chemical libraries, enabling detailed exploration of structure-activity relationships (SAR).
Synthesis and Chemical Profile of this compound
The synthesis of the quinoline-4-carboxylic acid core is typically achieved through classic condensation reactions such as the Doebner, Pfitzinger, or Friedländer syntheses. The Doebner reaction, a one-pot method involving an aniline, an aldehyde, and pyruvic acid, is a common and efficient route to 2-arylquinoline-4-carboxylic acids.
The subsequent conversion to this compound is a straightforward esterification reaction. A standard laboratory procedure involves reacting the parent carboxylic acid with methyl iodide in the presence of a base like potassium carbonate or cesium carbonate in a suitable solvent such as acetone or DMF.
Figure 1: General synthetic workflow for this compound.
Key Biological Activities and Therapeutic Potential
While much of the literature focuses on the broader class of quinoline-4-carboxylic acids, the esterified form, this compound, is a crucial analog. Esterification is a common medicinal chemistry strategy to modulate physicochemical properties like lipophilicity, which can significantly impact cell permeability, metabolic stability, and pharmacokinetic profiles.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. A key mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH).
Mechanism: DHODH Inhibition DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and ultimately arresting cell cycle progression. The quinoline-4-carboxylic acid core is thought to mimic the binding of brequinar, a known DHODH inhibitor.
A comparative analysis of quinoline-4-carboxylic acids and their corresponding methyl esters reveals a critical insight: the free carboxylic acid is often essential for potent DHODH inhibition. However, the methyl ester can act as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid. Furthermore, in some cases, the ester form shows superior cytotoxic activity against cancer cell lines, suggesting that its improved permeability may lead to higher intracellular concentrations.
Table 1: Comparative in vitro activity of Quinoline-4-Carboxylic Acid vs. Methyl Ester Analogs
| Compound ID | R1 Substituent | R2 Moiety | hDHODH IC50 (μM) | HCT-116 Cytotoxicity IC50 (μM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH₃ | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.
As shown in Table 1, compound 15 (the methyl ester) is a poor inhibitor of the isolated hDHODH enzyme compared to its parent acid 14 . However, it displays significantly greater cytotoxicity against the HCT-116 human colon cancer cell line. This supports the hypothesis that the ester's enhanced cell penetration is a key factor in its overall biological activity in a cellular context.
Antimicrobial Properties
Derivatives of quinoline-4-carboxylic acid have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. Studies have shown these compounds can elicit profound morphological changes in filamentous fungi, such as Botrytis cinerea, leading to the release of cytoplasmic content. This suggests a mechanism that may involve disruption of cell membrane integrity, as these derivatives have also been shown to increase the permeability of the plasmalemma of plant cells.
While quinoline-4-carboxamides have been noted to have weaker antimicrobial effects, the carboxylic acid derivatives show the highest activity. The methyl ester, by increasing lipophilicity, could potentially enhance penetration through microbial cell walls and membranes, making it a promising candidate for further antimicrobial drug development.
Neuroprotective Effects
The quinoline scaffold is being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's. A primary strategy is the development of multi-target-directed ligands (MTDLs). Many quinoline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a clinically validated approach for the symptomatic treatment of Alzheimer's disease.
In this context, quinoline-O-carbamate derivatives have been designed as hybrids of the quinoline skeleton and rivastigmine (an approved AChE/BuChE inhibitor), showing promising dual inhibitory activity. The core quinoline-4-carboxylate structure serves as a valuable starting point for the synthesis of such multi-functional agents.
Antimalarial Potential
Quinoline-based drugs like chloroquine and quinine are historically among the most important antimalarial agents. Modern drug discovery efforts continue to leverage this scaffold. Notably, a series of quinoline-4-carboxamides were identified from a phenotypic screen and optimized to produce lead molecules with potent, low-nanomolar activity against Plasmodium falciparum. The lead compound from this series was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. While this research focused on carboxamides, it highlights the potential of the quinoline-4-carboxylate core as a foundation for developing novel antimalarial agents.
Mechanistic Insights & Key Pathways
The biological activity of this compound and its parent acid is often dictated by their ability to interact with specific enzymatic targets. The inhibition of DHODH in the pyrimidine synthesis pathway is a prime example of its anticancer mechanism.
Figure 2: Inhibition of the de novo pyrimidine synthesis pathway by quinoline-4-carboxylates.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for robust data interpretation.
Synthesis of 2-Arylquinoline-4-carboxylic Acid (Doebner Reaction)
This protocol describes a general one-pot synthesis.
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Reagent Preparation: Prepare a solution of the desired aniline (1.0 eq.), substituted benzaldehyde (1.1 eq.), and pyruvic acid (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
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Reaction: Combine the reagents in a round-bottom flask equipped with a reflux condenser.
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Heating: Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove unreacted starting materials. The product can be further purified by recrystallization if necessary.
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Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Esterification to Methyl 2-Arylquinoline-4-carboxylate
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Reagent Preparation: Suspend the synthesized 2-arylquinoline-4-carboxylic acid (1.0 eq.) and potassium carbonate (5.0 eq.) in acetone or DMF.
-
Reaction: Add methyl iodide (5.0 eq.) to the suspension.
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Heating: Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent in vacuo.
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Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Purify further using column chromatography on silica gel if required.
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Characterization: Confirm the structure of the methyl ester by ¹H-NMR, observing the appearance of a singlet peak around 3.9 ppm corresponding to the methoxy protons.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, serving as an indicator of cell viability and proliferation.
Figure 3: Standard workflow for the MTT cell viability assay.
Detailed Steps:
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Cell Seeding: Seed cancer cells (e.g., HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Summary and Future Directions
This compound and its parent scaffold represent a highly versatile and potent class of compounds with a diverse range of biological activities. The core structure is a validated starting point for developing inhibitors of key therapeutic targets in oncology (DHODH), infectious disease, and neurodegeneration (AChE).
The comparative data between the carboxylic acid and its methyl ester underscore a fundamental principle in drug design: the balance between target engagement and cellular permeability. While the free acid is often required for direct enzyme inhibition, the ester can function as an effective prodrug, enhancing bioavailability and overall cellular efficacy.
Future research should focus on:
-
Expanded SAR Studies: Synthesizing and screening a broader library of ester derivatives (e.g., ethyl, propyl) to fine-tune pharmacokinetic properties.
-
Prodrug Strategy Optimization: Investigating other prodrug moieties to target specific tissues or improve metabolic stability.
-
In Vivo Efficacy: Advancing the most potent compounds from in vitro assays into preclinical animal models to evaluate their efficacy and safety profiles.
-
Mechanism of Action: Further elucidating the precise molecular interactions with target enzymes through co-crystallization studies and exploring other potential biological targets.
By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of the quinoline-4-carboxylate scaffold.
References
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13).
-
Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]
- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. BenchChem.
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
- A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. BenchChem.
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). ResearchGate. [Link]
-
Erugu, Y., Sangepu, B., et al. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]
-
Li, Q., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. [Link]
-
Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... ResearchGate. [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Taylor & Francis Online. [Link]
-
Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. [Link]
-
Ghamari, N., et al. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central. [Link]
-
Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2021). AIP Publishing. [Link]
-
Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Walsh Medical Media. [Link]
-
Kido, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
-
Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Auctor-e. [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
An In-Depth Technical Guide to the Discovery of Methyl Quinoline-4-Carboxylate Derivatives
<Step>
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, highly promising subclass: methyl quinoline-4-carboxylate derivatives. These compounds have emerged as versatile precursors and potent agents in their own right, demonstrating significant potential across therapeutic areas, particularly in oncology and infectious diseases. We will explore the core synthetic strategies, delve into their diverse biological activities with a focus on anticancer mechanisms, dissect structure-activity relationships, and provide actionable experimental protocols for researchers in the field. This document is intended to serve as a practical and authoritative resource for scientists engaged in drug discovery and development.
Synthetic Pathways: From Classic Reactions to Modern Innovations
The construction of the quinoline-4-carboxylate core is primarily achieved through well-established condensation reactions, with the Doebner and Pfitzinger reactions being the most common.
-
The Doebner Reaction: This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[2][3] The reaction proceeds through the formation of an azomethine (Schiff base) intermediate, followed by a cyclization and subsequent oxidation to yield the quinoline-4-carboxylic acid.[3] Esterification to the methyl carboxylate is then performed as a subsequent step. Modern iterations of this reaction focus on green chemistry principles, employing solvent-free conditions, microwave irradiation, or novel catalysts to improve yields and reduce reaction times.
-
The Pfitzinger Reaction: This pathway utilizes isatin or its derivatives, which are condensed with a carbonyl compound containing an α-methylene group in the presence of a base.[2][4] This method is particularly useful for accessing 2-substituted or 2,3-disubstituted quinoline-4-carboxylic acids.[2]
-
Esterification: Once the quinoline-4-carboxylic acid is synthesized, the final step is esterification. A common and straightforward method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages from starting materials to the final product.
Caption: Generalized Synthetic Workflow.
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and, most notably, anticancer properties.[5][6][7]
Anticancer Activity: A Multi-Targeted Approach
The quinoline nucleus is a key pharmacophore in a number of anticancer agents.[8][9] Derivatives of this compound exert their antiproliferative effects through diverse and sophisticated mechanisms.[10][11]
-
Inhibition of Protein Kinases: Many cancers are driven by aberrant protein kinase activity. Quinoline derivatives have been successfully designed as inhibitors of various kinases, including Pim-1 kinase, Vascular Endothelial Growth Factor Receptors (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][8][9] By blocking these enzymes, the compounds can halt signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[1][11] For example, certain derivatives have shown potent inhibitory activity against Pim-1 kinase, which is upregulated in many human malignancies and promotes cell development.[8]
-
DNA Intercalation and Topoisomerase Inhibition: A classic anticancer mechanism for quinoline-based compounds is their ability to intercalate into the DNA double helix.[8][10] This physical obstruction interferes with DNA replication and transcription. Furthermore, many of these compounds stabilize the complex between DNA and topoisomerase II, an enzyme critical for managing DNA topology, which leads to double-stranded DNA breaks and ultimately triggers apoptosis (programmed cell death).[8][10]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[12][13] Cancer cells have a high demand for pyrimidines for DNA and RNA synthesis. By blocking this pathway, these compounds effectively starve cancer cells of essential building blocks, leading to the arrest of cell growth.[13] The carboxylic acid (or carboxylate) moiety at the C-4 position is crucial for this inhibitory activity.[12][13]
Visualizing a Key Anticancer Mechanism
This diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for quinoline-based anticancer agents.
Caption: Inhibition of RTK Signaling.
Antimicrobial Activity
Quinoline-4-carboxylic acid derivatives have also been investigated for their antimicrobial properties.[5][6] They show activity against both Gram-positive and Gram-negative bacteria.[6] The primary mechanism for older quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] This leads to lethal double-stranded DNA breaks in the bacteria.[13] While the methyl ester derivatives may act as prodrugs requiring hydrolysis to the active carboxylic acid, their potential as antimicrobial agents remains an active area of research.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is paramount in medicinal chemistry for optimizing lead compounds. For quinoline-4-carboxylates, several key structural features have been identified as critical for activity.[12]
-
C4-Position: The carboxylate group (or an ester that can be hydrolyzed to it) at the C-4 position is often essential for activity, particularly for DHODH inhibition and antibacterial action.[12][13] It frequently acts as a key binding motif, forming crucial interactions within the enzyme's active site.[13]
-
C2-Position: This position is a key point for diversification. The introduction of bulky, hydrophobic substituents, such as aryl or biphenyl groups, is often necessary for potent activity.[12] For instance, in the DHODH inhibitor Brequinar Sodium, a fluorinated biphenyl group at C2 is critical for its high potency.[12]
-
The Benzo Ring (C5-C8): Substitutions on the fused benzene ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. Halogen substitutions, such as chlorine at C7 or fluorine at C6, are common and often enhance activity.[14]
Visualizing Key SAR Points
The following diagram highlights the critical positions on the quinoline-4-carboxylate scaffold for modification and their general impact on biological activity.
Caption: Key SAR points on the quinoline scaffold.
Key Methodologies and Protocols
To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of a this compound derivative.
Protocol: Synthesis of Methyl 2-phenylquinoline-4-carboxylate via Doebner Reaction
Objective: To synthesize a representative quinoline-4-carboxylic acid and subsequently convert it to its methyl ester.
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (1M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
Procedure:
Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid
-
In a 250 mL round-bottom flask, dissolve aniline (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of absolute ethanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add pyruvic acid (0.1 mol) to the mixture. Causality Note: The initial reaction forms the Schiff base intermediate. Pyruvic acid then participates in the cyclization. Ethanol serves as a suitable solvent for all reactants.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid precipitate and wash it with cold ethanol.
-
To purify, re-dissolve the crude solid in a saturated sodium bicarbonate solution, filter to remove any insoluble impurities, and then re-precipitate the carboxylic acid by acidifying the filtrate with 1M HCl until pH ~4-5.
-
Filter the purified solid, wash with cold water, and dry under vacuum.
Step 2: Esterification to Methyl 2-phenylquinoline-4-carboxylate
-
Suspend the dried 2-phenylquinoline-4-carboxylic acid (0.05 mol) in 100 mL of anhydrous methanol in a round-bottom flask.
-
Carefully add 2-3 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath. Causality Note: Sulfuric acid acts as a catalyst for the Fischer esterification. Anhydrous conditions are crucial to drive the equilibrium towards the product.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a synthesized derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 - breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality Note: This allows the cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity
The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives against various cancer cell lines, illustrating a typical format for presenting such data.
| Compound ID | R² Substituent | R⁷ Substituent | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| MQC-01 | Phenyl | H | 12.5 | 18.2 | 25.1 |
| MQC-02 | 4-F-Phenyl | H | 8.3 | 11.4 | 15.8 |
| MQC-03 | 4-Cl-Phenyl | H | 7.9 | 10.1 | 14.2 |
| MQC-04 | Phenyl | Cl | 5.1 | 7.6 | 9.9 |
| MQC-05 | 4-F-Phenyl | Cl | 1.8 | 2.5 | 3.4 |
Future Perspectives and Challenges
The field of this compound derivatives is ripe with opportunity. Future research will likely focus on:
-
Improving Selectivity: A major challenge in anticancer drug development is achieving selectivity for cancer cells over healthy cells.[11] Future designs will incorporate functionalities aimed at targeting specific cancer biomarkers or exploiting unique aspects of tumor microenvironments.
-
Overcoming Drug Resistance: The development of resistance is a common failure point for chemotherapy.[11] Synthesizing hybrid molecules that combine the quinoline scaffold with other pharmacophores known to circumvent resistance mechanisms is a promising strategy.
-
Exploring New Therapeutic Areas: While oncology is a major focus, the broad biological activity of these compounds suggests their potential application in neurodegenerative diseases, viral infections, and other areas should be systematically explored.
The versatility of the quinoline-4-carboxylate scaffold, combined with well-established synthetic routes and a growing understanding of its biological targets, ensures that it will remain a highly valuable platform for the discovery of new therapeutic agents for years to come.
References
- Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- BenchChem. (2025). The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. BenchChem Technical Guides.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Various Authors. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
-
Bucharov, M., et al. (1998). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 43(4), 383-387. [Link]
-
Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]
-
Hudecova, D., et al. (1998). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Various Authors. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2372(1), 050012. [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Antimalarials. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmphs.com [ijmphs.com]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmacy180.com [pharmacy180.com]
A Comprehensive Technical Guide to Methyl Quinoline-4-carboxylate (CAS No. 21233-61-4) for Drug Discovery and Development
This guide serves as a technical deep-dive into methyl quinoline-4-carboxylate, a pivotal molecular scaffold for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the compound's synthesis, mechanistic relevance, and strategic applications, providing the causal insights necessary for its effective utilization in modern research endeavors.
Introduction: The Significance of a Privileged Scaffold
This compound, identified by the CAS Number 21233-61-4 , is more than a mere chemical intermediate; it is a derivative of the quinoline-4-carboxylic acid core, a structure widely recognized as a "privileged scaffold" in medicinal chemistry.[1] The quinoline ring system, a fusion of benzene and pyridine rings, is a common motif in natural alkaloids and has been a cornerstone in the development of therapeutic agents for decades, particularly in the realm of antimalarials. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the design of next-generation therapeutics targeting cancer, inflammation, and infectious diseases.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below, providing a clear data-driven profile of the molecule.
| Property | Value | Source |
| CAS Number | 21233-61-4 | [2][3] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3][5] |
| Molecular Weight | 187.19 g/mol | [3][5] |
| InChIKey | KPZUGRPXEZGEGE-UHFFFAOYSA-N | [6] |
| Canonical SMILES | COC(=O)C1=CC=NC2=CC=CC=C12 | [2][6] |
| Monoisotopic Mass | 187.06332 Da | [6] |
| Predicted XlogP | 0.8 | [6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically approached as a two-stage process: first, the construction of the foundational quinoline-4-carboxylic acid core, followed by its esterification. This strategy is common because the core synthesis reactions often yield the carboxylic acid, while the methyl ester serves as a more versatile and less polar intermediate for subsequent modifications, such as cross-coupling reactions.[7]
Stage 1: Synthesis of the Quinoline-4-Carboxylic Acid Core via Pfitzinger Reaction
The Pfitzinger reaction is a robust and highly adaptable method for synthesizing substituted quinoline-4-carboxylic acids.[8] It involves the condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group, facilitated by a base.[8]
Mechanistic Rationale: The reaction begins with the base-catalyzed hydrolysis and opening of the isatin lactam ring to form an isatinate salt. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound to form a Schiff base, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid product.[8] The choice of a strong base like potassium hydroxide is critical to drive the initial ring-opening to completion.
Caption: Experimental workflow for the Pfitzinger condensation.
Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid [8]
-
Base Preparation: In a suitable round-bottom flask, dissolve potassium hydroxide (10 g) in 95% ethanol (~30 mL) with stirring to create a 33% (w/v) solution. Note: This dissolution is exothermic and should be handled with care.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g). Stir at room temperature for 30-45 minutes. The color change from orange to yellow typically indicates the formation of the potassium isatinate intermediate.
-
Carbonyl Addition: Add a stoichiometric equivalent of the chosen carbonyl compound (e.g., acetophenone, ~4.1 mL) dropwise to the reaction mixture.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) until the pH is acidic, causing the quinoline-4-carboxylic acid to precipitate.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Stage 2: Fischer Esterification to this compound
With the carboxylic acid core in hand, the final step is a straightforward esterification. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for this transformation.
Mechanistic Rationale: The process involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final methyl ester product. Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.
Caption: General workflow for Fischer esterification.
Experimental Protocol: Synthesis of this compound [9]
-
Reaction Setup: Suspend quinoline-4-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and neutralize the acid catalyst with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Applications in Medicinal Chemistry and Drug Development
The value of this compound lies in its utility as a precursor to a host of biologically active molecules. The quinoline-4-carboxylic acid scaffold is a key pharmacophore that engages with numerous biological targets.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[1] The rapid division of cancer cells and activated immune cells is highly dependent on this pathway, making DHODH a prime target for anticancer and autoimmune therapies.
Mechanism of Action: The quinoline-4-carboxylic acid core effectively mimics the carboxylate moiety of brequinar, a well-known DHODH inhibitor, allowing it to form crucial electrostatic interactions within the enzyme's active site.[1][10] Researchers have successfully designed potent inhibitors by modifying the quinoline scaffold to form new hydrogen-bonding interactions with key residues like T63 and Y356.[7][10] This structure-guided approach has led to compounds with low nanomolar IC₅₀ values and significant oral bioavailability.[10]
Caption: Inhibition of the pyrimidine biosynthesis pathway.
Antimalarial and Other Therapeutic Applications
The quinoline core is historically significant in the fight against malaria. More recently, quinoline-4-carboxamides, which are readily synthesized from the corresponding acid or ester, have been identified as a promising class of antimalarials.[11] A focused medicinal chemistry program optimized an initial screening hit into preclinical candidates with low nanomolar potency and excellent in vivo oral efficacy in mouse models of malaria.[11]
Furthermore, this compound itself has been reported as a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes.[2] The parent acid scaffold has also demonstrated antioxidant properties in various assays.[12]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods is typically employed.
| Analytical Method | Expected Observations |
| Mass Spectrometry (MS) | Predicted m/z for common adducts: [M+H]⁺ at 188.07060, [M+Na]⁺ at 210.05254.[6] |
| FTIR Spectroscopy | Characteristic absorption peaks for: C=O stretch (ester) ~1720 cm⁻¹, C=N/C=C stretches (quinoline ring) ~1600-1450 cm⁻¹, aromatic C-H stretches >3000 cm⁻¹.[12] |
| ¹H NMR Spectroscopy | Aromatic protons on the quinoline ring (multiplets, ~7.5-9.0 ppm), singlet for the methyl ester protons (-OCH₃) ~4.0 ppm. |
| ¹³C NMR Spectroscopy | Resonances for the ester carbonyl carbon (~165 ppm), aromatic carbons (~120-150 ppm), and the methyl ester carbon (~53 ppm). |
Conclusion
This compound (CAS No. 21233-61-4) stands out as a high-value building block for modern drug discovery. Its straightforward synthesis from readily available precursors via established reactions like the Pfitzinger condensation and Fischer esterification makes it highly accessible. Its structural role as a key pharmacophore, particularly in the development of DHODH inhibitors and antimalarials, underscores its continued relevance. This guide provides the foundational knowledge and practical protocols for researchers to confidently leverage this versatile compound in their pursuit of novel therapeutic agents.
References
-
Specifications of this compound . Capot Chemical Co., Ltd. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . National Center for Biotechnology Information (NIH). [Link]
-
Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins . Synfacts. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES . Revues Scientifiques Marocaines. [Link]
-
2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 . PubChem, National Center for Biotechnology Information (NIH). [Link]
-
This compound | C11H9NO2 | CID 3002895 . PubChem, National Center for Biotechnology Information (NIH). [Link]
-
Methyl 2-(2-pyridyl)quinoline-4-carboxylate . ResearchGate. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . PubMed Central, National Center for Biotechnology Information (NIH). [Link]
-
This compound (C11H9NO2) . PubChemLite. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . ACS Publications. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction . UI Scholars Hub. [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction . Royal Society of Chemistry. [Link]
-
Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . ACS Publications. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . National Center for Biotechnology Information (NIH). [Link]
Sources
- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 2. This compound | 21233-61-4 | WAA23361 [biosynth.com]
- 3. This compound,(CAS# 21233-61-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound | C11H9NO2 | CID 3002895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Introduction: The Quinoline-4-Carboxylate Scaffold - A Privileged Motif in Drug Discovery
An In-Depth Technical Guide on the Core Mechanisms of Action of Quinoline-4-Carboxylate Derivatives
The quinoline ring system is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its various isomeric forms, the quinoline-4-carboxylic acid moiety and its ester and amide derivatives have emerged as particularly "privileged" structures. This is due to their ability to interact with a diverse range of biological targets, leading to therapeutic applications in oncology, infectious diseases, and immunology.[2] This guide provides a detailed exploration of the primary mechanisms of action through which these compounds exert their effects, moving beyond a singular focus on methyl quinoline-4-carboxylate to a broader, more functionally relevant analysis of the entire class of quinoline-4-carboxylate derivatives. We will delve into the molecular intricacies of their interactions with key enzymes and cellular components, supported by quantitative data and detailed experimental protocols to provide a comprehensive resource for researchers and drug development professionals.
Chapter 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) - A Cornerstone of Antiproliferative and Antiviral Activity
A primary and extensively studied mechanism of action for quinoline-4-carboxylate derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[3] This enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[4]
The Central Role of DHODH in Pyrimidine Biosynthesis
DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[5] This pathway is crucial for rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, which have a high demand for nucleotides.[6][7] By inhibiting DHODH, quinoline-4-carboxylate derivatives effectively starve these cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and inhibition of proliferation or replication.[3][5]
Molecular Mechanism of DHODH Inhibition
Structure-activity relationship (SAR) studies and co-crystal structures have revealed the key interactions between quinoline-4-carboxylate inhibitors and DHODH.[3] These compounds typically bind to the ubiquinone-binding site of the enzyme, preventing the natural electron acceptor from participating in the catalytic cycle.[2] The carboxylate group at the 4-position of the quinoline ring is crucial for activity, often forming a salt bridge with a conserved arginine residue (e.g., R136 in human DHODH) and a hydrogen bond with a glutamine residue (e.g., Q47) in the active site.[3] The quinoline core and substituents at the 2-position engage in hydrophobic interactions within a channel of nonpolar residues, further stabilizing the inhibitor-enzyme complex.[3][8]
Quantitative Data: Potency of Representative DHODH Inhibitors
The following table summarizes the inhibitory potency of several key quinoline-4-carboxylate derivatives against human DHODH.
| Compound | DHODH IC50 | Reference |
| Brequinar | ~20 nM | [9] |
| Analogue 41 | 9.71 ± 1.4 nM | [1][3] |
| Analogue 43 | 26.2 ± 1.8 nM | [1][3] |
| Analogue 1 | 260 nM | [10] |
| Analogue 2 | 1.0 nM | [10] |
Signaling Pathway: De Novo Pyrimidine Biosynthesis Inhibition
Caption: Inhibition of DHODH by quinoline-4-carboxylates blocks pyrimidine synthesis.
Experimental Protocol: In Vitro DHODH Inhibition Assay
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, coupled to the oxidation of dihydroorotate by DHODH.[9][11]
Materials:
-
Purified recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO)
-
2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)
-
Coenzyme Q10 stock solution (e.g., 10 mM in DMSO)
-
Test compounds (e.g., this compound derivatives) in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control).
-
Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the Assay Buffer to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively, in the final 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Chapter 2: Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2) - A Novel Antimalarial Mechanism
A distinct and novel mechanism of action has been identified for certain quinoline-4-carboxamide derivatives, which exhibit potent antimalarial activity through the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[12][13]
The Role of PfEF2 in Parasite Protein Synthesis
PfEF2 is a crucial protein in the malaria parasite's life cycle, responsible for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[14][15] This process is essential for the production of proteins required for the parasite's survival, growth, and replication.[14] By targeting this vital component of the parasite's translational machinery, these inhibitors effectively halt protein production, leading to parasite death.[12][14]
Mechanism of PfEF2 Inhibition
Quinoline-4-carboxamide derivatives bind to PfEF2, interfering with its function and thereby stalling the elongation phase of protein synthesis.[12][14] This leads to an accumulation of incomplete and non-functional proteins within the parasite, ultimately proving lethal.[14] A key advantage of this mechanism is its high selectivity for the parasite's EF2 over the human ortholog, which minimizes potential host toxicity.[14]
Visualization: Inhibition of Protein Synthesis
Caption: Quinoline-4-carboxamides inhibit PfEF2, halting ribosomal translocation.
Experimental Protocol: In Vitro Translation (IVT) Assay for PfEF2 Inhibition
This assay utilizes a P. falciparum lysate-based expression system to monitor the translation of a luciferase reporter gene, providing a direct measure of protein synthesis inhibition.[16]
Materials:
-
P. falciparum cell lysate
-
Luciferase reporter mRNA
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Test compounds
-
Luciferase assay reagent
-
384-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the P. falciparum lysate.
-
Add the luciferase mRNA, amino acid mixture, and energy source to initiate the translation reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Add the luciferase assay reagent to each well to measure the amount of newly synthesized luciferase.
-
Measure the luminescence using a plate reader.
-
A counterscreen using purified luciferase is performed to eliminate compounds that directly inhibit the reporter enzyme.[16]
-
Calculate the percent inhibition of translation for each compound concentration and determine the IC50 value.
Chapter 3: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition
A subset of quinoline derivatives has been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[17] This mechanism disrupts the formation and function of microtubules, which are essential components of the cytoskeleton.
The Critical Role of Tubulin and Microtubules
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play crucial roles in cell division, intracellular transport, and maintenance of cell shape.[18] During mitosis, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells.[17]
Mechanism of Tubulin Polymerization Inhibition
Quinoline-based inhibitors can bind to the colchicine-binding site on β-tubulin.[17][19] This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium between soluble tubulin and microtubules.[17] The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[17][19]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC50 | Reference |
| Compound 4c | 17 ± 0.3 μM | [17][19] |
| Compound 3b | 13.29 µM | |
| Compound 3d | 13.58 µM |
Experimental Workflow: Assessing Tubulin Polymerization
Caption: Quinoline derivatives can stabilize the cleavable complex, leading to DNA breaks.
Conclusion
The this compound scaffold is a foundational element for a diverse array of biologically active molecules. This guide has demonstrated that the mechanism of action is not monolithic but is instead dictated by the specific substitutions on the quinoline ring system. From the well-established inhibition of DHODH for antiproliferative and antiviral effects to the novel targeting of PfEF2 in malaria, and the disruption of core cellular processes like tubulin polymerization and DNA replication, quinoline-4-carboxylate derivatives represent a versatile and powerful class of compounds. A thorough understanding of these distinct mechanisms is paramount for the rational design and development of the next generation of therapeutics based on this privileged chemical framework.
References
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]
-
Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work? Patsnap. [Link]
-
Patsnap Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress? Patsnap. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
-
Xiong, R., et al. (2020). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 12(8), 819. [Link]
-
Sykes, M. L., et al. (2019). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 23(10), 865-873. [Link]
-
El-Damasy, A. K., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 14(10), 1951-1971. [Link]
-
Ladds, M. J. G., et al. (2018). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry, 293(31), 12103–12116. [Link]
-
Liu, G., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 286(16), 3196-3209. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
El-Damasy, A. K., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
-
ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds. ResearchGate. [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]
-
Gamo, F. J., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 58(1), 143-151. [Link]
-
Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]
-
Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]
-
Cassimeris, L., & Odde, D. J. (2021). Understanding microtubule dynamics: The synergy of technology, theory, and experiment. Cell Motility and the Cytoskeleton, 68(10), 543-556. [Link]
-
Khan, I., et al. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Physical Chemistry Research, 11(4), 783-800. [Link]
-
Study.com. (n.d.). Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. Study.com. [Link]
-
Zhou, W., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Molecular Pharmacology, 7(1), 38-47. [Link]
-
Zhou, L., et al. (2023). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 299(3), 102987. [Link]
-
Flannery, E. L., et al. (2019). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. ChemMedChem, 14(18), 1686-1696. [Link]
-
Zhou, W., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. [Link]
-
Ladds, M. J. G., et al. (2018). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry, 293(31), 12103–12116. [Link]
-
ResearchGate. (n.d.). Progress of tubulin polymerization activity detection methods. ResearchGate. [Link]
-
Schölermann, B., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 22(19), 2843-2850. [Link]
-
Zhang, S., et al. (2021). Progress of tubulin polymerization activity detection methods. Bioorganic & Medicinal Chemistry Letters, 37, 127698. [Link]
-
Hote, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biochemistry, 174(3), 255-265. [Link]
-
ResearchGate. (n.d.). Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. ResearchGate. [Link]
-
Li, W., et al. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
Patsnap Synapse. (2024). What are PfeEF2 inhibitors and how do they work? Patsnap. [Link]
-
Cobbold, S. A., et al. (2021). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ACS Infectious Diseases, 7(10), 2898–2909. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Plasmodium falciparum elongation factor 2. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ResearchGate. (n.d.). General synthetic route of quinoline derivatives. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 26(4), 909. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. physchemres.org [physchemres.org]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. media.malariaworld.org [media.malariaworld.org]
- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds [benthamopenarchives.com]
- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Quinoline Core in Modern Medicinal Chemistry
An In-depth Technical Guide to Quinoline-4-Carboxylate Esters: Synthesis, Biological Activity, and Drug Development Insights
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its derivatives are found in a wide array of natural products and pharmacologically active substances, demonstrating a remarkable spectrum of biological activities.[1][2] Among the vast library of quinoline-based compounds, quinoline-4-carboxylate esters have emerged as a particularly privileged class. This is due to their synthetic accessibility and their potent and diverse therapeutic potential, which includes anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]
The core structure, featuring a carboxylic ester at the C4 position, serves as a versatile template for molecular design. The ester moiety can be readily modified to tune physicochemical properties such as solubility and lipophilicity, while the quinoline ring itself offers multiple positions for substitution, allowing for the fine-tuning of biological activity and target selectivity.[6][7] This guide provides a comprehensive overview of the synthesis of quinoline-4-carboxylate esters, delves into their significant biological activities with a focus on structure-activity relationships (SAR), and presents detailed experimental protocols to empower researchers in their drug discovery endeavors.
Part 1: Synthetic Pathways to the Quinoline-4-Carboxylate Scaffold
The synthesis of the quinoline-4-carboxylate core is not a trivial matter and has been the subject of extensive research for over a century. Several classic named reactions provide the foundational routes to the precursor, quinoline-4-carboxylic acid, or its 4-hydroxyquinoline tautomer, which is then esterified. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Key Synthetic Strategies
Several seminal name reactions form the bedrock of quinoline synthesis. These methods typically involve the condensation and cyclization of aniline derivatives with various carbonyl-containing compounds.[8]
-
Pfitzinger Reaction: This is one of the most direct routes to quinoline-4-carboxylic acids. The reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. The base facilitates the ring-opening of isatin to form an isatoic acid intermediate, which then condenses with the carbonyl compound and undergoes an intramolecular cyclization to yield the desired quinoline-4-carboxylic acid.[8][9]
-
Doebner Reaction: This method involves a three-component reaction between an aniline, an aldehyde, and pyruvic acid to directly form quinoline-4-carboxylic acids.[8] This approach is valuable for creating diversity at the C2 position of the quinoline ring.
-
Gould-Jacobs Reaction: This reaction is a powerful method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[3][10][11] The resulting intermediate is then subjected to high-temperature thermal cyclization to form the quinoline ring.[3][12] The resulting 3-carboalkoxy-4-hydroxyquinoline can then be hydrolyzed and decarboxylated if the unsubstituted 4-hydroxyquinoline is desired, or the ester at the 3-position can be carried forward.
-
Conrad-Limpach-Knorr Synthesis: Similar to the Gould-Jacobs reaction, this synthesis condenses anilines with β-ketoesters.[13][14][15] The reaction conditions, particularly temperature, are critical for regioselectivity. Milder conditions favor kinetic control, leading to the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures favor thermodynamic control, yielding 2-hydroxyquinolines (Knorr product).[13][14][16]
Caption: Major synthetic routes to quinoline-4-carboxylate esters.
Experimental Protocol 1: Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid
This protocol describes a general procedure for synthesizing a quinoline-4-carboxylic acid, the direct precursor to the target esters, using the Pfitzinger reaction. The causality for using a strong base like potassium hydroxide is to facilitate the necessary ring-opening of the isatin starting material.[8][9]
Materials:
-
Substituted Isatin (1.0 eq)
-
Substituted Acetophenone (e.g., 1-(p-tolyl)ethanone) (1.2 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, concentrated)
-
Reaction vessel suitable for microwave heating or a round-bottom flask with a reflux condenser
Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the substituted isatin (1.0 eq), the substituted acetophenone (1.2 eq), and potassium hydroxide (3.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 ratio) to the vessel. The solvent choice is critical; ethanol helps solubilize the organic reactants, while water is necessary for the hydroxide base to function effectively.
-
Heating: Seal the vessel and heat the mixture under microwave irradiation (e.g., at 125°C) for a specified time (typically 30-60 minutes), or alternatively, heat to reflux using a conventional heating mantle for 12-48 hours.[17][18] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.
-
Filter the aqueous solution to remove any insoluble impurities.
-
Precipitation: Carefully acidify the clear filtrate with concentrated HCl with constant stirring in an ice bath. The quinoline-4-carboxylic acid product will precipitate out of the solution. The choice to acidify is to protonate the carboxylate salt formed under basic conditions, rendering the product insoluble in the aqueous medium.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Esterification – The Final Step
Once the quinoline-4-carboxylic acid is obtained, the final step is esterification. This can be achieved through several well-established methods. Recently, one-pot procedures that combine the Pfitzinger cyclization and esterification have been developed to improve efficiency.[19]
-
Fischer Esterification: The classic method involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
-
Alkylation of Carboxylate Salt: The carboxylic acid can be deprotonated with a base (e.g., Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide) to form the ester.[17]
-
One-Pot Pfitzinger-Esterification: Modern protocols utilize reagents like trimethylchlorosilane (TMSCl) which can catalyze both the Pfitzinger reaction and the subsequent esterification in a single step when an alcohol is used as the solvent.[20]
Caption: Common methods for esterifying quinoline-4-carboxylic acid.
Part 3: Biological Activities and Therapeutic Applications
Quinolone-4-carboxylate esters and their parent acids are potent inhibitors of various biological targets, leading to their investigation across multiple therapeutic areas.
Anticancer Activity
The quinoline scaffold is a prominent feature in many anticancer agents.[1] Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential by targeting key enzymes involved in cancer cell proliferation and survival.[4][21]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[6] The anticancer drug candidate Brequinar Sodium is a potent DHODH inhibitor featuring a quinoline-4-carboxylic acid core.[6] Structure-guided design has led to the development of analogues with nanomolar inhibitory concentrations (IC₅₀).[17][22] The carboxylate group at the C4 position is crucial for activity, as it typically forms a salt bridge with a key arginine residue (R136) in the enzyme's binding pocket.[17]
-
Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes, and their dysregulation is linked to cancer.[23] Recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, inducing cell cycle arrest and differentiation in leukemic cell lines.[23]
Antimalarial Activity
Malaria remains a global health crisis, and the emergence of drug-resistant parasite strains necessitates the discovery of new chemotypes with novel mechanisms of action.[24] Quinolone derivatives, such as the 4(1H)-quinolone esters, have shown potent activity against Plasmodium falciparum, the deadliest malaria parasite.[7]
-
Mechanism of Action: The primary target for many of these compounds is believed to be the parasite's cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain.[7] Inhibition of this complex disrupts the parasite's energy metabolism.
-
Structure-Activity Relationship: Studies have shown that a 3-carboxyl ester group is often optimal for antimalarial potency, whereas the corresponding carboxylic acid or amide derivatives are typically inactive.[7] Additionally, the substitution pattern on the quinoline ring, particularly at the C7 position, significantly influences activity.[7]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Quinoline-4-carboxylic acids and their esters have also been evaluated for their activity against a range of pathogens.
-
Antibacterial and Antifungal Effects: Studies have demonstrated that 2-substituted derivatives of quinoline-4-carboxylic acid exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[25][26] In contrast, the corresponding quinoline-4-carboxamides often show weaker activity.[25][26] Some derivatives can elicit profound morphological changes in fungal hyphae, suggesting a mechanism that may involve disruption of cell wall integrity or membrane permeability.[25]
Part 4: Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of quinoline-4-carboxylate esters is highly dependent on their substitution patterns. A systematic analysis of SAR provides a roadmap for designing more potent and selective molecules.
Caption: Key structure-activity relationship points for quinoline-4-carboxylates.
SAR Summary Table
The following table summarizes key SAR findings from various studies. This data is crucial for guiding medicinal chemistry efforts to optimize lead compounds.
| Position | Substitution/Modification | Impact on Biological Activity | Reference(s) |
| C2 | Bulky, hydrophobic groups (e.g., substituted phenyl, biphenyl) | Generally required for potent DHODH inhibition (anticancer).[6][17] | [6],[17] |
| C3 | Small alkyl groups (e.g., -CH₃) | Can enhance DHODH inhibitory activity.[6] | [6] |
| C3 | Carboxyl ester group | Optimal for antimalarial activity; corresponding acid or amide is inactive.[7] | [7] |
| C4 | Carboxylic Acid / Ester | Strictly required for DHODH inhibition (forms key salt bridge).[6][17] Esterification can improve cell permeability. | [6],[17] |
| C6 | Halogens (e.g., -F, -Cl) | Often enhances anticancer activity.[6][21] | [6],[21] |
| C7 | Chloro (-Cl) group | Often optimal for antimalarial activity.[27] | [27] |
| Side Chain | Dialkylaminoalkyl chain at C4 (in 4-aminoquinolines) | Critical for classic antimalarials like chloroquine; optimal length is 2-5 carbons.[27] | [27] |
Conclusion and Future Perspectives
Quinoline-4-carboxylate esters represent a highly versatile and pharmacologically significant class of compounds. The well-established synthetic routes, such as the Pfitzinger and Conrad-Limpach reactions, provide robust platforms for generating diverse chemical libraries. The critical role of the C4-carboxylate moiety in anchoring to key biological targets, particularly enzymes like DHODH, underscores its importance as a pharmacophore.
The extensive research into their anticancer, antimalarial, and antimicrobial properties has yielded potent lead compounds and provided deep insights into their mechanisms of action and structure-activity relationships. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for their intended target to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing novel analogues that can circumvent existing drug resistance mechanisms, especially in malaria and bacterial infections.
-
Exploring New Targets: Applying the quinoline-4-carboxylate scaffold to novel biological targets to uncover new therapeutic applications.
-
Green Chemistry Approaches: Further optimizing synthetic routes to be more environmentally friendly, for instance, by using water as a solvent, employing reusable catalysts, or leveraging one-pot procedures.
The continued exploration of this chemical space promises to deliver the next generation of innovative therapeutics for some of the world's most pressing diseases.
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
-
benign and proficient procedure for preparation of quinoline derivatives - Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]
-
Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. Available at: [Link]
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. Available at: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. Available at: [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. Available at: [Link]
-
Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives - ResearchGate. Available at: [Link]
-
(a) Synthesis quinoline‐4‐carboxylic esters (50) from trimethylsilyl... - ResearchGate. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. Available at: [Link]
-
Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... - ResearchGate. Available at: [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH. Available at: [Link]
-
(PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate. Available at: [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Available at: [Link]
-
Biological activities of quinoline derivatives - PubMed. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]
-
4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. Available at: [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. synarchive.com [synarchive.com]
- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pharmacy180.com [pharmacy180.com]
Unlocking Therapeutic Potential: A Technical Guide to Quinoline-4-Carboxylate Targets
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of quinoline-4-carboxylates. This document delves into the core mechanisms of action, provides detailed experimental protocols for target validation, and summarizes critical quantitative data to empower your research and development endeavors.
Introduction: The Versatility of the Quinoline-4-Carboxylate Scaffold
The quinoline-4-carboxylate core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities.[1] Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties and target-specific interactions. This guide will focus on three prominent and well-validated therapeutic targets for this chemical class: the N-methyl-D-aspartate (NMDA) receptor, Dihydroorotate Dehydrogenase (DHODH), and the G protein-coupled receptor 35 (GPR35).
The NMDA Receptor: A Target for Neuroprotection and a Source of Excitotoxicity
The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a primary target of the endogenous quinoline-4-carboxylate, quinolinic acid.[2][3] Quinolinic acid acts as an agonist at the NMDA receptor's glutamate binding site, and its overproduction in inflammatory neurological conditions can lead to excessive receptor activation and subsequent excitotoxicity.[2][4][5][6] This pathological cascade is implicated in a range of neurodegenerative disorders, making the modulation of NMDA receptor activity with quinoline-4-carboxylate derivatives a compelling therapeutic strategy.[2]
Mechanism of Action and Signaling Pathway
Activation of the NMDA receptor by an agonist like quinolinic acid results in the opening of its ion channel, leading to an influx of Ca²⁺ into the neuron.[3] While essential for normal synaptic function, excessive Ca²⁺ influx triggers a cascade of detrimental events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately culminating in neuronal damage and apoptosis.[2] This process is a key contributor to the neurotoxic effects observed in conditions with elevated quinolinic acid levels.[2][7]
Caption: Workflow for NMDA Receptor Binding Assay.
Dihydroorotate Dehydrogenase (DHODH): A Target for Antiproliferative and Anti-inflammatory Therapies
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for the synthesis of DNA and RNA precursors. [8][9]Consequently, inhibiting DHODH with quinoline-4-carboxylate derivatives represents a powerful strategy for treating cancer, autoimmune diseases, and parasitic infections. [8][10]
Mechanism of Action and Cellular Consequences
Quinoline-4-carboxylate inhibitors of DHODH, such as brequinar, bind to the ubiquinone binding pocket of the enzyme, preventing the conversion of dihydroorotate to orotate. [8][11]This blockade leads to a depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest at the S-phase and can induce apoptosis. [5][8]The antiproliferative effects of these inhibitors can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to bypass the enzymatic block. [11][12]
Caption: DHODH Inhibition and its Cellular Consequences.
Quantitative Data: Structure-Activity Relationship of DHODH Inhibitors
Extensive structure-activity relationship (SAR) studies have been conducted on quinoline-4-carboxylate derivatives as DHODH inhibitors, leading to the development of highly potent compounds.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| Brequinar | Human DHODH | Enzymatic | 2.1 nM | [13] |
| Compound 41 | Human DHODH | Enzymatic | 9.71 ± 1.4 nM | [4][11][14] |
| Compound 43 | Human DHODH | Enzymatic | 26.2 ± 1.8 nM | [4][11][14] |
| Compound 46 | Human DHODH | Enzymatic | 28.3 ± 3.3 nM | [4][10][11] |
| Leflunomide | Human DHODH | Enzymatic | > 10,000 nM | [13] |
| Teriflunomide | Human DHODH | Enzymatic | 24.5 nM | [13] |
Experimental Protocols
This protocol describes a colorimetric assay to measure the enzymatic activity of DHODH and the inhibitory potential of test compounds.
Principle: The activity of DHODH is determined by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm. [5] Materials:
-
Recombinant Human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Substrate: L-Dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Test Compounds: Quinoline-4-carboxylate derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the following:
-
Assay buffer
-
Coenzyme Q10
-
DCIP
-
Recombinant human DHODH enzyme
-
-
Pre-incubation: Add the test compound dilutions to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at 25°C. [15]4. Reaction Initiation: Initiate the reaction by adding the substrate, DHO.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., 10-15 minutes) using a microplate reader. [5]6. Data Analysis: Calculate the rate of DCIP reduction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value using a dose-response curve.
This protocol assesses the antiproliferative effect of DHODH inhibitors on cancer cell lines and confirms the mechanism of action through a uridine rescue experiment.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Inhibition of DHODH is expected to reduce cell proliferation, which can be rescued by the addition of uridine. [8][11] Materials:
-
Cancer Cell Line: (e.g., HL-60, HCT-116) [11]* Cell Culture Medium
-
Test Compounds: Quinoline-4-carboxylate derivatives
-
Uridine
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution: (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds, with or without a fixed concentration of uridine (e.g., 100 µM). [12]3. Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for the compound with and without uridine. A significant shift in the IC₅₀ in the presence of uridine confirms that the compound's antiproliferative effect is mediated through the inhibition of de novo pyrimidine synthesis.
G Protein-Coupled Receptor 35 (GPR35): An Emerging Target in Inflammation and Metabolism
GPR35 is an orphan G protein-coupled receptor that has gained attention as a potential therapeutic target for a variety of diseases, including inflammatory bowel disease, pain, and metabolic disorders. [16]Kynurenic acid, a tryptophan metabolite structurally related to quinolinic acid, has been identified as an endogenous agonist of GPR35. [17][18]This discovery has spurred interest in developing quinoline-based modulators of GPR35.
Mechanism of Action and Signaling Pathways
GPR35 is a pleiotropic receptor that can couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, as well as engage β-arrestin-dependent signaling. [19][20]* Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. [20]* Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling cascade, which is involved in regulating cytoskeletal dynamics, cell migration, and proliferation.
-
β-Arrestin Pathway: Agonist binding also promotes the recruitment of β-arrestin-2, which mediates receptor desensitization, internalization, and can initiate G protein-independent signaling. [21]
Caption: GPR35 Signaling Pathways.
Quantitative Data: Agonist Potency at GPR35
The potency of agonists at GPR35 can vary significantly between species.
| Compound | Target | Assay Type | Potency (EC₅₀) | Reference |
| Kynurenic Acid | Human GPR35 | β-Arrestin Recruitment | 217 µM | [20] |
| Kynurenic Acid | Rat GPR35 | β-Arrestin Recruitment | 66 µM | [20] |
| Zaprinast | Human GPR35 | β-Arrestin Recruitment | ~10 µM | [22] |
| Pamoic Acid | Human GPR35 | Not specified | Not specified | [23] |
Experimental Protocols
This protocol outlines a cell-based assay to measure the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation.
Principle: This assay often utilizes enzyme fragment complementation (EFC). GPR35 is tagged with a small fragment of an enzyme (e.g., β-galactosidase), and β-arrestin-2 is tagged with the larger, complementary fragment. Agonist-induced interaction between GPR35 and β-arrestin-2 brings the two enzyme fragments into close proximity, leading to the reconstitution of a functional enzyme and the generation of a detectable signal. [21][22] Materials:
-
Cell Line: A stable cell line co-expressing GPR35 tagged with an enzyme fragment and β-arrestin-2 tagged with the complementary fragment (e.g., PathHunter® cells from DiscoveRx). [21][22]* Test Compounds: Quinoline-4-carboxylate derivatives
-
Assay Buffer
-
Detection Reagents for the reconstituted enzyme
-
384-well white, solid-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells into a 384-well plate and incubate overnight. [22]2. Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the compound concentration and determine the EC₅₀ value using a dose-response curve.
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing efficient routes to this scaffold.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base to produce a quinoline-4-carboxylic acid. [2][24] These synthetic methods offer a versatile platform for generating diverse libraries of quinoline-4-carboxylate derivatives for screening against the therapeutic targets discussed in this guide.
Conclusion
The quinoline-4-carboxylate scaffold represents a highly versatile platform for the development of novel therapeutics. By targeting key proteins such as the NMDA receptor, DHODH, and GPR35, these compounds hold significant promise for the treatment of a wide range of diseases, from neurodegenerative disorders to cancer and inflammatory conditions. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this important chemical class.
References
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Request PDF. [Link]
-
Wikipedia. (n.d.). Quinolinic acid. [Link]
-
Physical Chemistry Research. (n.d.). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. [Link]
-
Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]
-
Orita, A., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
-
Heyes, M. P., et al. (1992). Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. Brain, 115(5), 1249-73. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Xu, K., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PubMed Central. [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of new quinoline‐4‐carboxylic acid‐chalcone hybrids as dihydroorotate dehydrogenase inhibitors. [Link]
-
JoVE Journal. (2018). NMDA-receptor Study Protocol. [Link]
-
Lasne, M. C., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 4(9), 1783-92. [Link]
-
ResearchGate. (n.d.). NMDA Receptor Activation and Inhibition by Kynurenic Acid and... [Link]
-
ResearchGate. (n.d.). diagram of GPR35 ligands and functions. The overall structure of human... [Link]
-
ResearchGate. (n.d.). Inflammation-related downstream pathways of GPR35. (A) G proteins... [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). [Link]
-
Jenkins, L., et al. (2015). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PubMed Central. [Link]
-
Southern, C., et al. (2013). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central. [Link]
-
Frontiers. (n.d.). GPR35 acts a dual role and therapeutic target in inflammation. [Link]
-
Bio-protocol. (2019). 2.2. NMDA receptor binding studies. [Link]
-
Kolling, J., et al. (2007). Evidence that quinolinic acid severely impairs energy metabolism through activation of NMDA receptors in striatum from developing rats. PubMed. [Link]
-
Jenkins, L., et al. (2011). GPR35 as a Novel Therapeutic Target. PubMed Central. [Link]
-
Tu, C. H., et al. (2023). DHODH modulates immune evasion of cancer cells via CDP-Choline dependent regulation of phospholipid metabolism and ferroptosis. PubMed Central. [Link]
-
Liu, P., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. PubMed Central. [Link]
-
Löffler, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
Smith, J., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]
-
PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
-
Stípek, S., et al. (1995). Quinolinic acid induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels. PubMed. [Link]
-
Semantic Scholar. (n.d.). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in. [Link]
-
Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. [Link]
-
Martins, M. R., et al. (1997). N-methyl-D-aspartate receptors are involved in the quinolinic acid, but not in the malonate pro-oxidative activity in vitro. PubMed. [Link]
-
de Carvalho, L. P., et al. (1996). The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits. PubMed. [Link]
-
Bajzik, V., et al. (2021). DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance. PubMed Central. [Link]
-
Z-Ah-M, Z., et al. (2020). Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists. PubMed Central. [Link]
-
Bio-protocol. (n.d.). Non-NMDA Receptor Binding Studies. [Link]
-
YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]
-
Wang, J., et al. (2006). Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. PubMed. [Link]
-
MDPI. (n.d.). Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. [Link]
Sources
- 1. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinolinic acid induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 20. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iipseries.org [iipseries.org]
Exploring the Chemical Space of Quinoline Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile electronic properties have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets.[3][4][5] This versatility has led to a vast number of approved drugs for diverse therapeutic areas, including cancer, malaria, and infectious diseases.[3][6][7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quinoline chemical space. We will delve into the foundational synthetic strategies for constructing the core, explore advanced regioselective functionalization techniques to expand chemical diversity, analyze its profound biological significance, and present detailed protocols and workflows to empower your discovery programs.
The Quinoline Core: Foundational Synthetic Strategies
The construction of the quinoline nucleus has been a subject of intense study for over a century, resulting in a rich portfolio of named reactions that remain relevant today.[9][10] The choice of synthetic route is dictated by the desired substitution pattern, substrate availability, and reaction scalability. These methods typically involve the cyclization of anilines with carbonyl-containing compounds.[9]
Classical Named Reactions: The Bedrock of Quinoline Synthesis
The classical syntheses, developed in the late 19th and early 20th centuries, provide robust and versatile methods for accessing the quinoline core.[10][11][12][13]
-
Skraup Synthesis (1880): This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][12] Though often exothermic, it is a powerful method for producing unsubstituted or simply substituted quinolines.[9][14]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones, which can be formed in situ, reacting with anilines in the presence of an acid catalyst.[10][14][15]
-
Friedländer Synthesis (1882): This highly versatile method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, typically under acid or base catalysis.[10][11][13] Its key advantage is the unambiguous formation of a single product isomer.
-
Combes Synthesis (1888): This acid-catalyzed reaction between anilines and 1,3-dicarbonyl compounds yields 2,4-disubstituted quinolines.[12]
-
Pfitzinger Reaction (1886): This synthesis produces quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base.[10][12][13]
| Synthetic Method | Key Reactants | Primary Product Type | Advantages | Limitations |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted/Simple Quinolines | Inexpensive reagents, Direct | Harsh conditions, Exothermic |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Milder than Skraup, Versatile | Potential for side products |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Polysubstituted Quinolines | High regioselectivity, Convergent | Substrate availability can be limiting |
| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | 2,4-Disubstituted Quinolines | Good for specific substitution | Requires strong acid catalysis |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-Carboxylic Acids | Access to C4-carboxy scaffold | Requires strong base, Limited to isatin |
Expanding the Frontier: Advanced Functionalization of the Quinoline Scaffold
While classical methods build the core, modern drug discovery demands the precise and selective introduction of diverse functional groups to explore the chemical space thoroughly.[16][17] This is where advanced functionalization techniques, particularly direct C-H activation, have become transformative.[18][19][20]
The Power of C-H Activation
Transition-metal-catalyzed C-H functionalization has emerged as a step- and atom-economical strategy for modifying the quinoline ring without the need for pre-functionalized starting materials.[18][19] This approach allows for the direct installation of aryl, alkyl, and other functional groups at various positions, significantly accelerating the generation of compound libraries.[16][18]
-
C2-Functionalization: The C2 position is often targeted due to its electronic properties. Palladium- and rhodium-catalyzed reactions are commonly employed for C2 arylation, alkenylation, and alkylation, often using a directing group or the intrinsic reactivity of quinoline N-oxides.[18][19]
-
C8-Functionalization: The C8 position can be selectively functionalized via chelation-assisted C-H activation, where a directing group installed on the nitrogen atom coordinates to the metal catalyst, guiding the functionalization to the peri position.[17]
-
Distal Position Functionalization (C3, C4, C5, C6): Functionalizing the more remote positions of the quinoline ring remains a significant challenge. However, strategies involving steric control, electronic tuning of the substrate, and the development of novel ligand/catalyst systems are enabling progress in selectively targeting these sites.[21]
The diagram below illustrates the primary "hotspots" for regioselective C-H functionalization on the quinoline N-oxide scaffold, a common intermediate that facilitates these transformations.
Caption: Key sites for transition-metal-catalyzed C-H functionalization.
Biological Significance and Drug Discovery Applications
The quinoline scaffold's prevalence in FDA-approved drugs is a testament to its "druggability" and therapeutic relevance.[4][7][22] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively bind to a wide range of biomolecular targets.[1]
A Privileged Scaffold in Oncology
Quinoline-based compounds have had a significant impact on cancer therapy.[4][22][23] Many function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for tumor growth and proliferation.[24][25]
-
Tyrosine Kinase Inhibitors (TKIs): A substantial number of FDA-approved TKIs feature a quinoline core.[26] Drugs like Bosutinib (Src/Abl inhibitor), Cabozantinib (VEGFR/MET inhibitor), and Lenvatinib (VEGFR/RET inhibitor) are used to treat various cancers, including leukemia, thyroid, and kidney cancers.[8][27]
-
Other Mechanisms: Beyond kinase inhibition, quinoline derivatives act as DNA intercalating agents and topoisomerase inhibitors, disrupting DNA replication in cancer cells.[5][24]
The diagram below illustrates the general mechanism of action for a quinoline-based tyrosine kinase inhibitor.
Caption: Competitive inhibition of ATP binding by a quinoline TKI.
Enduring Role in Infectious Diseases
The history of quinolines is inextricably linked to the fight against malaria. Quinine , isolated from cinchona bark, was the first effective treatment.[13] Synthetic analogues like Chloroquine and Mefloquine followed, becoming mainstays of antimalarial therapy.[6][28] The scaffold also forms the basis of fluoroquinolone antibiotics (e.g., Ciprofloxacin , Moxifloxacin ), which target bacterial DNA gyrase.[6][8]
| Drug Name | Therapeutic Area | Mechanism of Action | Year of FDA Approval |
| Cabozantinib | Oncology | VEGFR, MET, RET inhibitor | 2012[27] |
| Bosutinib | Oncology | Src, Abl inhibitor | 2012[27] |
| Bedaquiline | Anti-tubercular | ATP synthase inhibitor | 2012[7] |
| Simeprevir | Antiviral (HCV) | NS3/4A protease inhibitor | 2013[7] |
| Lenvatinib | Oncology | VEGFR, FGFR, RET inhibitor | 2015[7] |
| Neratinib | Oncology | HER2, EGFR inhibitor | 2017[7] |
| Tafenoquine | Antimalarial | Heme detoxification disruption | 2018[7] |
| Capmatinib | Oncology | MET inhibitor | 2020[7] |
| Mitapivat | Hematology | Pyruvate kinase activator | 2022[7] |
Experimental Protocol: Microwave-Assisted Friedländer Annulation
This protocol describes a modern, efficient synthesis of a polysubstituted quinoline via a microwave-assisted Friedländer reaction, a cornerstone technique for building the quinoline core.[29]
Objective: To synthesize 2-phenyl-4-methylquinoline from 2-aminoacetophenone and phenylacetylene.
Causality: The Friedländer synthesis is chosen for its high convergence and regiochemical control. Microwave irradiation is employed to dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[29] Using a catalyst like Nafion NR50 provides a reusable solid acid, aligning with green chemistry principles.[29]
Materials:
-
2-Aminoacetophenone (1.0 mmol, 135 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Nafion NR50 (10 mol%)
-
Ethanol (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial, add 2-aminoacetophenone (135 mg), Nafion NR50 catalyst, and a magnetic stir bar.
-
Reagent Addition: Add ethanol (3 mL) followed by phenylacetylene (132 µL).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 20 minutes. (Note: Monitor pressure to ensure it remains within the vessel's limits).
-
Reaction Work-up: After cooling the vessel to room temperature, filter the reaction mixture to recover the Nafion catalyst (which can be washed, dried, and reused).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure 2-phenyl-4-methylquinoline.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the protocol is validated by obtaining a product with spectroscopic data consistent with the target structure and achieving a yield typical for this transformation (expected >80%). The reusability of the catalyst can be confirmed by its performance in subsequent runs.
Future Perspectives
The exploration of the quinoline chemical space is far from complete. Future efforts will likely focus on several key areas:
-
Novel C-H Functionalization: Developing new catalytic systems to access previously difficult-to-functionalize positions (e.g., C5, C6) with high selectivity will unlock novel structural diversity.[21]
-
Photoredox and Electrochemical Synthesis: These emerging techniques offer green and efficient alternatives for constructing and functionalizing the quinoline scaffold under mild conditions.[17]
-
Quinoline-Based Hybrids: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules is a promising strategy for developing agents with dual modes of action, potentially overcoming drug resistance.[1][3]
-
Computational Chemistry: In silico methods will play an increasingly vital role in designing quinoline derivatives with optimized binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3]
By leveraging both time-tested synthetic strategies and cutting-edge technologies, the quinoline scaffold will undoubtedly continue to be a source of innovative and life-saving therapeutics.
References
-
Mishra, V. et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Elsevier. Available at: [Link]
-
Lala, A. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Elebiju, F. A. et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
-
Lala, A. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Kumar, I. et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Solomon, V. R. & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. Available at: [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. Available at: [Link]
-
Knochel, P. et al. (2011). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. Available at: [Link]
-
Moor, L. F. E. et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Matada, B. S. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Kumar, A. et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. Available at: [Link]
-
Matada, B. S. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar. Available at: [Link]
-
Chandra, D. et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. Available at: [Link]
-
Kumar, A. et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]
-
Reddy, T. S. et al. (2011). Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Organic Letters. Available at: [Link]
-
Moges, F. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Chernyak, D. & Gevorgyan, V. (2012). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Israel Journal of Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (Date not available). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. ningbo-pharm.com. Available at: [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Available at: [Link]
-
Solomon, V. R. & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science. Available at: [Link]
-
Singh, S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Bhati, G. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]
-
Kumar, I. et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sravanthi, D. & Parida, K. M. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Lala, A. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Available at: [Link]
-
Bala, S. et al. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Wolska, E. et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
El-Gamal, M. I. et al. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Medicinal Chemistry. Available at: [Link]
-
Kumar, S. et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A. I. et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]
-
Kumar, S. et al. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
-
Tutorsglobe.com (Date not available). Synthesis of Quinolines. Tutorsglobe.com. Available at: [Link]
-
Moges, F. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Elebiju, F. A. et al. (2023). Classical synthetic route of quinoline. ResearchGate. Available at: [Link]
-
El-Gamal, M. I. et al. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Medicinal Chemistry. Available at: [Link]
-
Lala, A. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available at: [Link]
-
Katritzky, A. R. et al. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]
-
Spencer, J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]
-
Organic Chemistry Portal (Date not available). Synthesis of Quinolines. organic-chemistry.org. Available at: [Link]
-
Basilicata, M. G. et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Denmark, S. E. & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Elebiju, F. A. et al. (2023). Structures of some commercially available quinoline containing drugs. ResearchGate. Available at: [Link]
-
Kumar, S. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Al-Warhi, T. et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Alanazi, A. S. et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]
-
Elebiju, F. A. et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]
- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. iipseries.org [iipseries.org]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. ijmphs.com [ijmphs.com]
- 25. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 26. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Methodological & Application
Application Notes & Protocols: Pfitzinger Reaction for Methyl Quinoline-4-Carboxylate Synthesis
Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Synthesis
The Pfitzinger reaction, a cornerstone of heterocyclic chemistry since its discovery by Wilhelm Pfitzinger in 1886, provides a robust and versatile pathway to quinoline-4-carboxylic acids.[1][2][3] This reaction class involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[4][5][6] The resulting quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antibacterial and antiviral treatments.[2][7]
This guide offers a detailed exploration of the Pfitzinger reaction, specifically tailored for the synthesis of methyl quinoline-4-carboxylate. We move beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, field-proven protocols, and critical troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the creation of novel chemical entities.
Part 1: The Reaction Mechanism - A Stepwise Deconstruction
The classical Pfitzinger reaction proceeds through a well-established sequence of base-catalyzed steps. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin molecule by a strong base, typically potassium hydroxide (KOH). This irreversible step opens the five-membered ring to form a potassium salt of 2-aminophenylglyoxylate (isatinate), a key keto-acid intermediate.[1][8] Pre-reacting the isatin with the base until the characteristic orange/purple color fades to a pale yellow is a critical, field-proven technique to ensure this step reaches completion before the carbonyl component is introduced.[9][10]
-
Condensation and Imine/Enamine Formation: The aniline moiety of the opened isatinate then condenses with the carbonyl group of the active methylene compound (e.g., a β-keto ester like methyl acetoacetate). This forms a Schiff base (imine), which exists in equilibrium with its more reactive enamine tautomer.[1]
-
Intramolecular Cyclization and Dehydration: The crucial ring-forming step occurs via an intramolecular Claisen-type condensation. The enamine attacks the ketone of the isatinate backbone, forming a new six-membered ring.[8][11]
-
Aromatization: The cyclic intermediate subsequently undergoes dehydration, eliminating a molecule of water to yield the final, stable aromatic quinoline ring system.[1]
Caption: The Pfitzinger reaction mechanism proceeds via ring opening, condensation, cyclization, and dehydration.
Part 2: Experimental Protocols and Strategic Considerations
The synthesis of this compound can be approached via two primary strategies: a direct, one-pot synthesis or a traditional two-step sequence involving the synthesis of the carboxylic acid followed by esterification. Modern adaptations often favor the former for efficiency.
Protocol 1: One-Pot Synthesis of Methyl 2-methylquinoline-4-carboxylate
This protocol adapts the Pfitzinger reaction for the direct synthesis of the ester by using a β-keto ester, which serves as both the active methylene compound and the source of the ester functionality. This approach is highly efficient and minimizes intermediate handling.[12]
Materials and Reagents:
-
Isatin
-
Methyl Acetoacetate (MAA)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M solution)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL). The dissolution is exothermic and should be handled with care.[13]
-
Isatin Ring Opening (Critical Step): To the stirred KOH solution, add isatin (7.35 g, 0.05 mol). Stir the mixture at room temperature. The initial deep orange or purple color of the solution will gradually fade to a pale yellow or brown, indicating the complete formation of the potassium isatinate.[10] Allow at least 30-60 minutes for this transformation to ensure the reaction's success and prevent tar formation.[9][13]
-
Addition of the Carbonyl Reactant: Once the ring-opening is complete, add methyl acetoacetate (6.4 g, 0.055 mol, ~1.1 equivalents) dropwise to the reaction mixture. Using a slight excess of the carbonyl compound helps to drive the reaction to completion.[9]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78-80°C). Maintain the reflux for 12-24 hours.[13][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator. c. To the resulting residue, add deionized water (100 mL) to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted methyl acetoacetate and other non-polar impurities. e. Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl while stirring. The product will precipitate as a solid. Continue adding acid until the pH is approximately 4-5. f. Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final methyl 2-methylquinoline-4-carboxylate.
Protocol 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This classic approach first synthesizes the quinoline-4-carboxylic acid, which is then esterified in a separate step.
Part A: Synthesis of 2-Methylquinoline-4-carboxylic Acid
This procedure follows the classic Pfitzinger conditions using acetone as the carbonyl source.[11]
-
Follow steps 1 and 2 from Protocol 1, using the same molar quantities of KOH and isatin.
-
For step 3, add acetone (4.4 mL, 0.06 mol, ~1.2 equivalents) instead of methyl acetoacetate.
-
Proceed with reflux (4-6 hours) and the work-up procedure (steps 4 and 5) as described above to isolate 2-methylquinoline-4-carboxylic acid.
Part B: Fischer Esterification
-
In a round-bottom flask, suspend the dried 2-methylquinoline-4-carboxylic acid (e.g., 0.05 mol) in methanol (150 mL).
-
Carefully add concentrated sulfuric acid (2-3 mL) as a catalyst.
-
Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete consumption of the starting carboxylic acid.
-
Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
The methyl ester product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Part 3: Data Presentation and Workflow Visualization
Typical Reaction Parameters and Yields
The yield of the Pfitzinger reaction is highly dependent on the specific substrates and conditions used. The following table provides representative data from the literature for context.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | Acetophenone | KOH | Ethanol | - | 94 | [7] |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | >60 | [10] |
| 5-Substituted Isatin | 4'-bromopropiophenone | KOH | Ethanol/Water | 12-48 | 39-76 | [15] |
| Isatin | Methyl Acetoacetate | TMSCl (Catalyst) | Methanol | - | 55-88 | |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [13] |
General Experimental Workflow
The synthesis and purification process can be visualized as a clear, sequential workflow.
Caption: General workflow for the synthesis and purification of quinoline derivatives via the Pfitzinger reaction.
Part 4: Troubleshooting and Expert Insights
Challenge 1: Low Yield or Incomplete Conversion
-
Causality: The most common cause is incomplete ring-opening of the isatin. If the carbonyl compound is added prematurely, isatin can self-condense or participate in other side reactions, leading to tar formation.[9]
-
Solution: Ensure the isatin is fully dissolved and the solution's color has changed from orange/purple to a stable pale yellow/brown before adding the ketone.[10] Additionally, using a 10-20% molar excess of the carbonyl compound can help drive the equilibrium toward the product.[9]
Challenge 2: Tar Formation
-
Causality: This often results from the self-condensation of the carbonyl compound or isatin under strongly basic conditions.[9] Mixing all reactants simultaneously exacerbates this issue.
-
Solution: The sequential addition outlined in the protocol (base, then isatin, then carbonyl) is the most effective preventative measure. Controlling the reaction temperature and avoiding excessively high heat can also mitigate polymerization and degradation.
Challenge 3: Purification Difficulties
-
Causality: Unreacted isatin can be difficult to separate from the final product due to similar polarities.
-
Solution: Ensuring high conversion through optimized reaction conditions (see Challenge 1) is the best strategy. The ether wash during work-up is effective at removing non-polar impurities, while the final recrystallization step is crucial for removing closely related side products.
Part 5: Product Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons on the quinoline core and the methyl ester group.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the target molecule (C₁₁H₉NO₂).[16][17]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the key functional groups, such as the C=O stretch of the ester (typically around 1720-1740 cm⁻¹) and the C=N/C=C stretches of the aromatic quinoline ring.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can effectively employ the Pfitzinger reaction as a powerful tool for the synthesis of this compound and its derivatives, paving the way for new discoveries in drug development and materials science.
References
-
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]
-
Scribd. (n.d.). The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide. Retrieved from [Link]
-
Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]
-
Bentham Science. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
YouTube. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
ResearchGate. (2025). A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids. Retrieved from [Link]
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 17. This compound | C11H9NO2 | CID 3002895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of biologically active compounds, exhibiting therapeutic properties that span antitumor, antimalarial, antibacterial, and antiviral activities.[1][2] Specifically, quinoline-4-carboxylic acids represent a critical subclass, serving as both potent bioactive molecules and versatile intermediates for further chemical elaboration.[1] The efficient and modular synthesis of this core structure is therefore a paramount objective for researchers in drug development and organic synthesis.
Among the classical methods for quinoline synthesis, the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, stands out for its operational simplicity and direct access to the desired quinoline-4-carboxylic acid framework.[3][4] First described by Oscar Doebner in 1887, this reaction has undergone significant evolution. While robust, the conventional Doebner protocol often provides low yields when employing anilines bearing electron-withdrawing groups, a significant limitation given the prevalence of such functionalities in modern pharmaceutical candidates.[1] This guide provides a detailed exploration of the Doebner reaction, focusing on a modern, optimized protocol that overcomes these limitations, alongside the mechanistic principles and practical insights required for successful execution.
Mechanistic Insights: Unraveling the Reaction Pathway
The precise mechanism of the Doebner reaction has been a subject of investigation, with two primary pathways proposed. The most widely accepted sequence begins with the formation of a Schiff base (or N-arylimine) from the condensation of the aniline and the aldehyde.[3] This electrophilic imine is then attacked by the enol form of pyruvic acid. The resulting adduct undergoes an intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration and a final oxidation step to furnish the aromatic quinoline ring system.[5]
A crucial aspect of modern Doebner protocols, especially those designed for challenging substrates, is the "hydrogen-transfer" mechanism.[1] In this process, the dihydroquinoline intermediate formed after cyclization is not oxidized by an external agent but by another molecule of the initially formed imine. The imine is reduced in the process, while the dihydroquinoline is aromatized, leading to a significant improvement in reaction efficiency and yield, particularly for electron-deficient systems.[1][6]
Caption: Figure 1: Proposed Mechanism of the Doebner Reaction.
Optimized Experimental Protocol: Hydrogen-Transfer Doebner Reaction
This protocol is specifically adapted for the synthesis of quinoline-4-carboxylic acids from anilines, including those with electron-withdrawing groups that are often problematic in conventional setups.[1][7] The use of a Lewis acid catalyst in an appropriate solvent at elevated temperatures is key to its success.
Materials & Equipment
-
Reagents: Substituted Aniline (1.0 equiv), Aldehyde (1.1 equiv), Pyruvic Acid (1.2 equiv, see note), Boron trifluoride-tetrahydrofuran complex (BF₃·THF, ~1 M solution, 0.28 equiv), Acetonitrile (MeCN, anhydrous), Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware for work-up (separatory funnel, beakers, etc.), rotary evaporator, equipment for purification (column chromatography or recrystallization).
Note on Pyruvic Acid: Some modified procedures use a smaller substoichiometric amount of pyruvic acid (e.g., 0.56 equiv) in a slow-addition process.[7] The protocol here uses a slight excess to ensure complete conversion, but researchers should consider optimization based on their specific substrates.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline (1.0 equiv) and the aldehyde (1.1 equiv). Dissolve these reactants in anhydrous acetonitrile (approx. 0.2 M relative to the aniline).
-
Causality: The initial mixing of the amine and aldehyde in the presence of a Lewis acid catalyst promotes the efficient formation of the key Schiff base intermediate.
-
-
Catalyst Addition: Add the BF₃·THF solution (0.28 equiv) to the reaction mixture. Begin stirring and heat the mixture to 65 °C.[7] Stir for 10-15 minutes.
-
Causality: BF₃·THF is an effective Lewis acid that activates the aldehyde carbonyl for nucleophilic attack by the aniline and facilitates the subsequent cyclization step. Heating is necessary to overcome the activation energy for these steps.[7]
-
-
Pyruvic Acid Addition: Add pyruvic acid (1.2 equiv) to the reaction mixture. While some protocols call for dropwise addition over several hours, for many substrates, a single portion-wise addition is sufficient.[1][6] Continue heating the reaction at 65 °C.
-
Causality: The timing of pyruvic acid addition is critical. Adding it after the initial imine formation allows it to react efficiently with the pre-formed intermediate.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 18-24 hours. The disappearance of the limiting starting material (aniline) indicates reaction completion.
-
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).[8]
-
Causality: The water wash removes the water-soluble catalyst and any remaining pyruvic acid. The brine wash removes residual water from the organic layer, aiding the subsequent drying step.[8]
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude material by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[7]
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, MS, etc.).
Caption: Figure 2: Experimental Workflow for the Doebner Reaction.
Parameter Optimization & Troubleshooting
The success of the Doebner reaction is highly dependent on the careful selection of substrates and conditions.
| Parameter | Recommended Conditions & Expert Insights |
| Substrates | Anilines: Electron-donating groups generally give good yields under various conditions. Electron-withdrawing groups (-NO₂, -CF₃, -CN) require optimized protocols like the hydrogen-transfer method described above for acceptable yields.[1][7] Aldehydes: A broad range of aromatic and aliphatic aldehydes are well-tolerated. |
| Catalyst | Lewis Acids: BF₃·THF is highly effective.[1][7] Others like SnCl₄ and Sc(OTf)₃ have also been reported.[7][9] Brønsted Acids: p-Toluenesulfonic acid (p-TSA), HCl, and H₂SO₄ are used in more classical or "green" protocols, sometimes with excellent results.[7][10] The choice is often substrate-dependent and requires empirical screening. |
| Solvent | Acetonitrile (MeCN): Proven to be effective in modern, optimized protocols.[7] Ethanol: A common choice in classical procedures. Green Solvents: Dual systems like water/ethylene glycol have been successfully employed in eco-friendly modifications.[10] |
| Temperature | Heating is generally required. Temperatures between 65-80 °C are typical for the optimized protocols to ensure a reasonable reaction rate.[1][7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Substrate Reactivity: Highly electron-deficient aniline used with a non-optimized protocol. 2. Inefficient Catalyst: The chosen acid may not be suitable for the specific substrates. 3. Low Temperature: Insufficient energy to overcome the activation barrier. | 1. Employ the hydrogen-transfer protocol with a Lewis acid like BF₃·THF.[7] 2. Screen a panel of both Lewis and Brønsted acids. 3. Ensure the reaction temperature is maintained at a minimum of 65 °C.[7] Monitor for potential decomposition at higher temperatures. |
| Formation of Byproducts | 1. Side Reactions: Certain substrates can lead to alternative cyclization pathways. For example, 2-chloro-5-aminopyridine can form a pyrrolidine derivative.[3][7] 2. Polymerization: Can occur under harsh acidic conditions or with overly reactive substrates. | 1. If a specific substrate is known to cause issues, consider an alternative synthetic route. 2. Use a milder catalyst or lower the reaction temperature. Ensure slow addition of reagents if the reaction is highly exothermic. |
| Difficult Purification | Product is an oil or difficult to crystallize: The crude product may contain persistent impurities. | Employ column chromatography with a carefully selected eluent system. If the product has an acidic (carboxylic acid) or basic (quinoline nitrogen) handle, consider acid-base extraction during the work-up to aid purification. |
Conclusion
The Doebner reaction remains a cornerstone of heterocyclic chemistry, providing a direct and powerful route to quinoline-4-carboxylic acids. By understanding its mechanistic underpinnings and employing optimized, modern protocols, researchers can overcome its traditional limitations. The hydrogen-transfer modification, in particular, has expanded the reaction's scope to include the electron-deficient anilines frequently encountered in drug discovery programs. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply the Doebner reaction as a reliable tool in the synthesis of complex molecules destined for critical applications.
References
-
Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link][1][6]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link][4]
-
Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][10]
-
Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. Available at: [Link][5]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link][8]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Characterizing Novel Quinoline-4-Carboxylate Analogs as DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: DHODH as a Critical Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (UTP and CTP), which are fundamental building blocks for DNA and RNA.[2][3] While most normal cells can acquire pyrimidines through a salvage pathway, many rapidly proliferating cells, including cancer cells, activated lymphocytes, and virus-infected cells, are heavily dependent on the de novo synthesis pathway to meet their high demand for nucleotides.[1][4] This metabolic dependency creates a therapeutic window, making DHODH a compelling target for the development of anticancer, anti-inflammatory, and antiviral agents.[1][3][5]
The Quinoline-4-Carboxylate Scaffold: A Privileged Chemotype for DHODH Inhibition
The quinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous pharmacologically active agents.[6] Within the landscape of DHODH inhibitors, the quinoline-4-carboxylic acid moiety has emerged as a particularly potent and well-validated chemotype.[7][8] The archetypal drug from this class is Brequinar, a potent DHODH inhibitor that has been extensively studied in preclinical and clinical settings.[7][9]
Structure-activity relationship (SAR) studies have revealed critical features of this scaffold required for potent DHODH inhibition[7][10]:
-
C4-Carboxylic Acid: This group is essential, forming key electrostatic interactions (e.g., a salt bridge with an arginine residue like R136) within the DHODH active site.[7][10]
-
C2-Substituent: The C2 position requires a bulky, hydrophobic substituent to occupy a nonpolar pocket in the enzyme.[7][10]
-
Quinoline Ring: Substitutions on the benzo portion of the quinoline ring can further modulate potency and pharmacokinetic properties.[7]
This guide uses methyl quinoline-4-carboxylate as a representative structural analog to outline the essential workflows for identifying and validating novel compounds from this chemical class as on-target DHODH inhibitors.
Mechanism of Action: Disrupting Pyrimidine Homeostasis
Quinoline-4-carboxylate derivatives act by competitively inhibiting DHODH at the binding site for its co-substrate, ubiquinone (Coenzyme Q10).[1][6] This blockade prevents the conversion of dihydroorotate to orotate, leading to a rapid depletion of the intracellular pool of UMP and its downstream derivatives, UTP and CTP.[2] The resulting nucleotide starvation arrests DNA and RNA synthesis, causing cell cycle arrest and ultimately apoptosis in cells that depend on this pathway.[5][11]
The specificity of this mechanism can be unequivocally demonstrated through a "rescue" experiment. Supplementing the cell culture medium with exogenous uridine allows cells to bypass the enzymatic block via the pyrimidine salvage pathway, thereby restoring nucleotide pools and rescuing the anti-proliferative phenotype.[12][13] This is the gold-standard cellular assay for confirming on-target DHODH activity.
Figure 1: Pyrimidine biosynthesis pathway and the point of DHODH inhibition.
Experimental Validation: Protocols & Workflows
The following protocols provide a comprehensive framework for characterizing a novel quinoline-4-carboxylate analog.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
Principle: This spectrophotometric assay measures the ability of a test compound to inhibit recombinant human DHODH. The enzyme's activity is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance at ~600-650 nm.[14][15][16]
Materials:
-
Recombinant human DHODH (transmembrane domain deleted for solubility)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[11]
-
L-Dihydroorotic acid (DHO), substrate
-
Coenzyme Q10 (CoQ10) or a soluble analog like decylubiquinone
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Test Compound (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Also prepare dilutions for the Brequinar positive control.
-
Assay Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for vehicle control).
-
Enzyme Addition: Add 178 µL of DHODH enzyme solution (pre-diluted in Assay Buffer to a working concentration) to each well.
-
Pre-incubation: Incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[14][16]
-
Reaction Initiation: Prepare a 10X reaction mix in Assay Buffer containing DHO, CoQ10, and DCIP. Initiate the reaction by adding 20 µL of this mix to each well. (Final concentrations can be optimized, e.g., 200 µM DHO, 50 µM CoQ10, 120 µM DCIP).[11]
-
Measurement: Immediately begin kinetic reading, measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[11]
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[15]
Protocol 2: Cell-Based Anti-Proliferation Assay
Principle: This assay determines the effect of the test compound on the growth and viability of cancer cell lines that are highly dependent on de novo pyrimidine synthesis (e.g., leukemia, colon cancer cell lines).[10][18]
Materials:
-
Cancer cell line (e.g., HL-60, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound and Positive Control (Brequinar)
-
Cell viability reagent (e.g., CCK-8, WST-1, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Dosing: Remove the old medium and add 100 µL of medium containing the compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours.[14]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time (e.g., 1-4 hours).
-
Measurement: Read the plate (absorbance or luminescence) using a microplate reader.
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).[11]
Protocol 3: Uridine Rescue Assay (On-Target Validation)
Principle: This is the critical validation step. If the compound's anti-proliferative effect is due to DHODH inhibition, the addition of exogenous uridine should reverse this effect.[19][20]
Procedure:
-
Follow the Cell-Based Anti-Proliferation Assay protocol exactly.
-
Co-treatment: Prepare an identical set of treatment plates. To this second set, add the test compound and a final concentration of 100 µM uridine to each well.[13][14]
-
Controls: Include wells with vehicle only, compound only, and uridine only.
-
Incubation & Measurement: Incubate for 72 hours and measure viability as described above.
Data Analysis & Interpretation:
-
Compare the GI50 curves of the compound alone versus the compound with uridine.
-
On-Target Confirmation: A significant rightward shift in the GI50 curve in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.[13][20]
-
Off-Target Indication: If uridine fails to rescue the anti-proliferative effect, it suggests the compound may have significant off-target toxicity.[19]
Figure 2: Experimental workflow for the validation of a novel DHODH inhibitor.
Data Presentation & Summary
All quantitative data should be summarized for clear comparison.
| Compound | DHODH IC50 (nM) | HL-60 GI50 (nM) | HL-60 GI50 + 100µM Uridine (nM) | Rescue Fold-Shift |
| Brequinar (Control) | 12.0 ± 2.5 | 25.5 ± 4.1 | > 10,000 | > 390x |
| This compound | [Experimental] | [Experimental] | [Experimental] | [Calculated] |
| Inactive Analog | > 50,000 | > 50,000 | > 50,000 | N/A |
Table 1: Example data summary table for characterizing a novel DHODH inhibitor. Data are hypothetical and for illustrative purposes.
Applications and Future Directions
A validated quinoline-4-carboxylate DHODH inhibitor has significant therapeutic potential across several disease areas:
-
Oncology: Particularly in malignancies highly dependent on pyrimidine synthesis, such as Acute Myeloid Leukemia (AML) and certain solid tumors.[2][21]
-
Immunology: For treating autoimmune disorders like rheumatoid arthritis and multiple sclerosis by suppressing the proliferation of pathogenic lymphocytes.[1]
-
Infectious Diseases: As a host-targeting antiviral, since viruses rely on the host cell's nucleotide supply for replication.[1][5]
Future studies for a promising lead compound would involve pharmacokinetic profiling, in vivo efficacy studies in relevant animal models, and further medicinal chemistry optimization to enhance potency and drug-like properties.[8][22]
References
-
Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1153. [Link]
-
Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? Patsnap. Retrieved January 5, 2026, from [Link]
-
Fairman, J. W., Miller, E. H., & Scott, J. D. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1198-1206. [Link]
-
Brequinar. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Patsnap Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress? Patsnap. Retrieved January 5, 2026, from [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
-
Sykes, D. B., & Scadden, D. T. (2020). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 24(5), 425-435. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
-
Martin, L. W., et al. (2021). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Chemical Communications, 57(56), 6888-6891. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]
-
Sykes, D. B., et al. (2018). DHODH Inhibitors in the Treatment of Acute Myeloid Leukemia: Defining the Mechanism of Action and the Basis of the Metabolic Therapeutic Window. Blood, 132(Supplement 1), 799. [Link]
-
NCI Drug Dictionary. (n.d.). Definition of DHODH inhibitor RP7214. National Cancer Institute. Retrieved January 5, 2026, from [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(20), e202200389. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]
-
Ahmad, W., et al. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 23(3), 1599. [Link]
-
Nakashima, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15289. [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). DHODH expression in a panel of cell lines and their sensitivity to DHODH inhibitors. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. Cancers, 13(22), 5851. [Link]
-
Al-Ghabkari, A., et al. (2021). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Metabolites, 11(5), 313. [Link]
-
Dolensky, J., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3634-3653. [Link]
-
Guan, Y., et al. (2021). Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma. Cell Death & Disease, 12(9), 834. [Link]
-
Kuntz, M. A., et al. (2022). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 6(12), 3666-3680. [Link]
-
Jagannathan, V., et al. (2021). Cell-specific transcriptional control of mitochondrial metabolism by TIF1γ drives erythropoiesis. Science, 372(6544), 825-833. [Link]
-
ResearchGate. (2025, August 5). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brequinar - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ashpublications.org [ashpublications.org]
- 22. pubs.acs.org [pubs.acs.org]
using methyl quinoline-4-carboxylate in drug discovery.
An Application Guide to Methyl Quinoline-4-Carboxylate in Drug Discovery
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in modern drug discovery. The quinoline core is recognized as a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1] This guide delves into the synthesis, mechanism of action, and practical experimental protocols for evaluating this promising class of compounds.
The Quinoline Scaffold: A Foundation for Therapeutic Innovation
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a structural motif found in numerous natural alkaloids and synthetic compounds with significant biological activity. The derivatization of this core, particularly into quinoline-4-carboxylic acids and their esters like this compound, has proven to be a highly effective strategy for developing potent and selective therapeutic agents. These compounds serve as versatile starting points for creating diverse chemical libraries for biological screening and subsequent lead optimization.[1]
One of the most well-established mechanisms of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By inhibiting DHODH, these molecules can deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression.[1] This mechanism makes DHODH an attractive target for diseases characterized by rapid cell proliferation, such as cancer, as well as autoimmune disorders and viral infections.[1]
Key Biological Target: The DHODH Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the central role of DHODH, the target of quinoline-4-carboxylate derivatives.
Caption: Inhibition of DHODH in the pyrimidine biosynthesis pathway.
Synthesis of the Quinoline-4-Carboxylate Core
The synthetic accessibility of the quinoline-4-carboxylic acid scaffold is a key advantage for its use in drug discovery. The two most prominent methods for its synthesis are the Pfitzinger and Doebner reactions.
-
Pfitzinger Reaction: This reaction involves the condensation of an isatin (or a derivative) with a carbonyl compound that has an α-methylene group, conducted in the presence of a base.[2] It is a versatile and efficient route to produce substituted quinoline-4-carboxylic acids.[2] The reaction can be performed under reflux conditions or accelerated using microwave irradiation to reduce reaction times.
-
Doebner Reaction: This is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3] Recent advancements have focused on using efficient catalysts and solvent-free conditions to improve yields and align with green chemistry principles.
Once the quinoline-4-carboxylic acid core is synthesized, the methyl ester can be readily prepared through standard esterification procedures, such as Fischer-Speier esterification using methanol and a catalytic amount of acid, or by reaction with methyl iodide in the presence of a base like potassium carbonate or cesium carbonate.[4][5][6]
Application in a Drug Discovery Workflow
This compound and its analogs are typically advanced through a standard drug discovery cascade. The workflow involves initial synthesis, in vitro screening to establish potency and mechanism, and subsequent optimization of drug-like properties before moving to in vivo models.
Caption: A typical drug discovery workflow for quinoline derivatives.
Experimental Protocols
The following protocols are foundational for evaluating the therapeutic potential of this compound derivatives.
Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human DHODH (hDHODH).[7]
A. Materials & Reagents:
-
Recombinant human DHODH enzyme
-
Substrates: Dihydroorotate, Decylubiquinone
-
Cofactor: Coenzyme Q
-
Assay Buffer: (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Detection Reagent: 2,6-dichloroindophenol (DCIP)
-
Test Compounds (dissolved in DMSO)
-
96-well microplates
B. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound analogs) in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following:
-
Assay Buffer
-
Recombinant hDHODH enzyme
-
Coenzyme Q
-
DCIP
-
Test compound at various final concentrations (ensure final DMSO concentration is <1%). Include wells for a positive control (a known DHODH inhibitor like Brequinar) and a vehicle control (DMSO).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, dihydroorotate and decylubiquinone.
-
Data Acquisition: Immediately begin measuring the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of reaction is proportional to the rate of DCIP reduction.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each compound concentration.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay assesses the impact of the test compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
A. Materials & Reagents:
-
Cancer Cell Line (e.g., HCT-116 human colon cancer)[7]
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
B. Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow overnight in a CO₂ incubator.[5]
-
Compound Treatment: The next day, remove the old media and replace it with fresh media containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[7]
-
MTT Addition: After the incubation period, carefully remove the media and add fresh media containing the MTT solution to each well. Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[7]
-
Formazan Solubilization: Remove the MTT-containing media and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (media and MTT only).
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinoline-4-carboxylate scaffold is essential for optimizing potency and drug-like properties. The data below, extracted from studies on DHODH inhibitors, provides a comparative analysis of how different substituents affect biological activity.[4][7]
| Compound ID | R1 Substituent | R2 Group | hDHODH IC₅₀ (μM)[4][7] | HCT-116 IC₅₀ (μM)[7] |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH₃ | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Analysis of SAR:
-
Esterification Impact: The conversion of the carboxylic acid (-COOH) in compound 14 to a methyl ester (-COOCH₃) in compound 15 significantly reduces its ability to inhibit the DHODH enzyme (IC₅₀ > 25 μM). However, this modification enhances its cytotoxic activity against the HCT-116 cancer cell line.[7] This common dichotomy suggests that the ester may act as a prodrug, being hydrolyzed to the active carboxylic acid inside the cell, or that the ester form has better cell permeability.
-
Substituent Effects: Adding a methoxy group to the pyridine ring (compound 17 ) dramatically increases potency against both the DHODH enzyme and the HCT-116 cell line compared to the unsubstituted parent compound 14 .[7] This highlights the importance of exploring substitutions on peripheral rings to optimize target engagement.
-
Lipophilicity and Developability: Initial hits in quinoline-based screening campaigns often suffer from high lipophilicity (high cLogP), poor aqueous solubility, and metabolic instability.[8] Medicinal chemistry efforts frequently focus on reducing the number of aromatic rings or replacing lipophilic groups (like bromine) with less lipophilic ones (like fluorine or chlorine) to improve the overall drug-like properties of the molecule.[8][9]
Caption: Key Structure-Activity Relationship points for the quinoline core.
References
- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. BenchChem.
- 3-Methylquinoline-4-carboxylic Acid | Research Compound. BenchChem.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- (PDF) Methyl 2-(2-pyridyl)quinoline-4-carboxylate.
- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
Sources
- 1. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Screening of Quinoline Derivatives
Introduction: The Enduring Promise of Quinololine Scaffolds in Antimicrobial Drug Discovery
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Since the discovery of the first synthetic quinoline antimicrobial, nalidixic acid, this scaffold has been extensively explored, leading to the development of the highly successful fluoroquinolone class of antibiotics.[2] These agents have been pivotal in treating a wide array of bacterial infections by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[3][4]
The continued rise of antimicrobial resistance, however, necessitates a perpetual search for novel therapeutic agents.[1] The versatility of the quinoline ring allows for extensive chemical modification, offering a promising avenue for the design of new derivatives with enhanced potency, broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.[1][2] Consequently, robust and standardized in vitro screening assays are paramount for the efficient evaluation of these novel quinoline derivatives and the identification of promising lead candidates for further development.
This comprehensive guide provides detailed protocols for the antimicrobial screening of quinoline derivatives, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct reliable and reproducible antimicrobial susceptibility testing.
Core Screening Methodologies: A Practical Guide
The preliminary assessment of a compound's antimicrobial properties typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[3] Two widely accepted methods for MIC determination are the broth microdilution and agar well diffusion assays.
Protocol 1: Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility Testing
The broth microdilution method is a quantitative technique that determines the MIC of a compound in a liquid medium. This method is highly reproducible and is considered the "gold standard" for susceptibility testing.[3]
Materials:
-
Test quinoline derivatives
-
Appropriate solvent for the test compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial or fungal inoculums
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the quinoline derivative and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row designated for testing. This will result in an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate, discarding 100 µL from the last well to ensure a final volume of 100 µL in each well.
-
-
Inoculum Preparation:
-
Bacteria: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Fungi (Yeasts): Prepare a suspension of the yeast culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized bacterial or fungal inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each test well will be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of the inoculum, with no test compound.
-
Sterility Control: Wells containing 200 µL of uninoculated broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound, in broth with the inoculum.
-
Positive Control: A known antimicrobial agent with established activity against the test organism should be run in parallel.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[3] For fungi, a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the growth control may be used as the endpoint.[3]
-
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay that is simpler to perform than the broth microdilution method and is useful for initial screening of a large number of compounds.
Materials:
-
Test quinoline derivatives
-
Appropriate solvent for the test compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
-
Preparation of Wells:
-
Using a sterile cork borer (typically 6-8 mm in diameter) or a sterile pipette tip, create wells in the agar.
-
-
Application of Test Compound:
-
Prepare solutions of the quinoline derivatives at known concentrations in a suitable solvent.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each test solution into the respective wells.
-
-
Controls:
-
Negative Control: A well containing only the solvent used to dissolve the compounds.
-
Positive Control: A well containing a known antimicrobial agent.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Data Presentation: Summarizing Antimicrobial Efficacy
The results of antimicrobial screening assays are typically presented in a tabular format, allowing for easy comparison of the activity of different compounds against a panel of microorganisms.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Novel Quinoline Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Quino-A | 8 | 16 | 32 | 64 | >128 |
| Quino-B | 2 | 4 | 8 | 16 | 32 |
| Quino-C | 64 | 128 | 4 | 8 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.5 | NA |
| Fluconazole | NA | NA | NA | NA | 2 |
NA: Not Applicable. Data is illustrative and synthesized from multiple sources for demonstrative purposes.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting. The following diagram illustrates the key steps in a generalized antimicrobial susceptibility testing workflow.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Trustworthiness and Self-Validation: The Importance of Controls and Standardization
The reliability of antimicrobial screening data hinges on the meticulous implementation of controls and adherence to standardized protocols.
-
Quality Control Strains: The use of well-characterized reference strains, such as those recommended by CLSI and EUCAST (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), is essential for validating the accuracy and reproducibility of the assay.[5][6] The MIC values obtained for these control strains should fall within a predefined acceptable range.
-
Growth and Sterility Controls: These controls are fundamental for ensuring that the observed inhibition is due to the activity of the test compound and not due to issues with the medium or microbial viability.
-
Solvent Controls: It is crucial to verify that the solvent used to dissolve the quinoline derivatives does not possess any intrinsic antimicrobial activity at the concentrations used in the assay.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of novel quinoline derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will enable the confident identification of promising antimicrobial candidates. Subsequent steps in the drug discovery pipeline would involve more advanced assays to elucidate the mechanism of action, assess cytotoxicity against mammalian cells, and evaluate in vivo efficacy in animal models of infection. The continued exploration of the quinoline scaffold, guided by rigorous screening methodologies, holds significant promise for the development of the next generation of antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]
-
Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14–S21. Retrieved from [Link]
-
Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]
-
Ansari, J., Kushwaha, S. P., Ansari, V. A., Singh, K., & Hasan, S. M. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 103-107. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Kreizinger, Z., Sulyok, M., Luptakova, D., Gbelcova, H., Czikkely, M., Rychtarikova, R., … & Nagy, B. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis. Antibiotics, 10(9), 1054. Retrieved from [Link]
Sources
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. hereditybio.in [hereditybio.in]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Quinoline-4-Carboxylic Acid
These application notes provide a comprehensive guide for the synthesis of quinoline-4-carboxylic acid esters, crucial intermediates in the development of novel therapeutics. Quinoline derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] The esterification of the carboxylic acid at the 4-position of the quinoline ring is a key synthetic step, often performed to enhance the molecule's pharmacokinetic profile or to serve as a handle for further chemical modifications.
This document offers a detailed protocol for the Fischer-Speier esterification of quinoline-4-carboxylic acid, a robust and widely applicable method.[3] The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reliable and reproducible results in a research setting.
Underlying Principles: The Fischer-Speier Esterification Mechanism
The esterification of quinoline-4-carboxylic acid with an alcohol in the presence of a strong acid catalyst is a classic example of the Fischer-Speier esterification.[3][4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as the alcohol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side and maximize the ester yield, it is common practice to either use a large excess of the alcohol or to remove the water as it is formed, in accordance with Le Châtelier's principle.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the esterification of quinoline-4-carboxylic acid.
Caption: Experimental workflow for the esterification of quinoline-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis of Ethyl Quinoline-4-carboxylate
This protocol details the synthesis of ethyl quinoline-4-carboxylate as a representative example. The procedure can be adapted for other simple alcohols.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Quinoline-4-carboxylic acid | ≥98% | Commercially Available | --- |
| Ethanol (Absolute) | Anhydrous | Commercially Available | Should be used in large excess to act as the solvent and drive the reaction. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Corrosive! Handle with extreme care in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | --- | Used for neutralization. |
| Ethyl Acetate | ACS Grade | --- | For extraction. |
| Brine (Saturated NaCl solution) | --- | --- | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
3.2. Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add quinoline-4-carboxylic acid (e.g., 5.0 g, 1 equivalent).
-
Addition of Reagents: In a fume hood, add absolute ethanol (100 mL). Stir the suspension until the carboxylic acid is partially dissolved.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension. Caution: This addition is exothermic.[5]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates the reaction is proceeding.
-
Work-up - Neutralization: After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) to neutralize the excess acid. Be cautious as this will cause gas evolution (CO₂).[6]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
3.4. Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield the pure ester.
The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1720 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Key Reaction Parameters and Considerations
The following table summarizes key parameters for the esterification of quinoline-4-carboxylic acid.
| Parameter | Condition/Reagent | Rationale |
| Substrate | Quinoline-4-carboxylic acid | The starting material for esterification. |
| Alcohol | Simple primary or secondary alcohols (e.g., Methanol, Ethanol, Propanol) | Acts as both reactant and solvent. A large excess drives the equilibrium forward.[7] |
| Catalyst | Concentrated H₂SO₄, HCl (gas), or TMSCl | A strong acid is required to protonate the carboxylic acid and activate it for nucleophilic attack.[6][8] |
| Temperature | Reflux temperature of the alcohol | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[6] |
| Reaction Time | 4 - 24 hours | Dependent on the specific alcohol and reaction scale. Monitored by TLC. |
| Work-up | Neutralization with a weak base (e.g., NaHCO₃) | Removes the acid catalyst and any unreacted carboxylic acid.[6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.
-
Fume Hood: All manipulations involving concentrated sulfuric acid and volatile organic solvents should be performed in a certified chemical fume hood.
-
Exothermic Reaction: The addition of concentrated sulfuric acid to alcohol is highly exothermic. Add the acid slowly and with cooling if necessary.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from open flames and sparks. Use a heating mantle for heating.[6]
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of quinoline-4-carboxylic acid esters. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce these valuable compounds for further investigation in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of a variety of quinoline-4-carboxylate esters.
References
- An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Medi
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry (RSC Publishing).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Preparation method for quinoline-4-carboxylic acid derivative.
- One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction.
- (18O)quinolinic acid: its esterification without back exchange for use as internal standard in the quantification of brain and CSF quinolinic acid. PubMed.
- Write the mechanism involved in the esterification of a carboxylic acid with alcohol. askIITians.
- Acid to Ester - Common Conditions. Organic Chemistry Portal.
- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Applic
- Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
- Process for the hydrolysis of quinolone carboxylic esters.
- Fisher Esterification, Reflux, Isolation and Purific
- Fischer Esterific
- Ester Synthesis Lab (Student Handout). Science In The City.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uakron.edu [uakron.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Green Synthesis of Quinoline Derivatives: A Guide to Sustainable Methodologies
Introduction: The Enduring Importance of Quinolines and the Imperative for Green Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged heterocyclic motif, it is integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2] Traditionally, the synthesis of these vital compounds has relied on classical named reactions such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[3][4] While effective, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and generate significant chemical waste, posing environmental and economic challenges.[1][3]
The principles of green chemistry—minimizing waste, using safer solvents and reagents, and improving energy efficiency—have catalyzed a paradigm shift in synthetic organic chemistry.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, green synthetic strategies for quinoline derivatives. We will delve into detailed application notes and reproducible protocols for several key green methodologies, offering a practical framework for adopting more sustainable practices in the laboratory.
Microwave-Assisted Synthesis: Accelerating Reactions with Green Energy
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6] This technique utilizes the efficient heating of polar molecules by microwave irradiation, resulting in a rapid increase in temperature and reaction rate.[7]
Causality Behind Experimental Choices in MAOS
The choice of solvent is critical in MAOS. Polar solvents like DMF, ethanol, and water are commonly used as they couple efficiently with microwave irradiation.[7] However, solvent-free ("neat") conditions represent an even greener alternative, minimizing solvent waste.[6] The reaction temperature, rather than the power output, is the more critical parameter for reaction success and reproducibility.[7]
Protocol 1: Microwave-Assisted Three-Component Synthesis of a Quinoline Derivative
This protocol describes a catalyst-free, one-pot, three-component synthesis of a dihydropyrido[2,3-d]pyrimidine bearing a quinoline moiety, adapted from a procedure by Abonia and co-workers.[6][8]
Materials:
-
3-Formyl-quinoline derivative (0.05 mmol)
-
Primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine) (0.05 mmol)
-
Cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)
-
Dimethylformamide (DMF) (1.0 mL)
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts (0.05 mmol) of the formyl-quinoline derivative, the heterocyclic amine, and the cyclic 1,3-diketone.[8]
-
Add 1.0 mL of DMF as the solvent.[8]
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W with a pressure of 30 PSI.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
After completion, allow the reaction mixture to cool to room temperature.[8]
-
Collect the solid product by filtration, wash with ethanol (2 x 3 mL), and air dry.[8]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Data Presentation: Microwave-Assisted vs. Conventional Heating
| Reaction | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Friedländer Synthesis | Microwave | Various | 130 | 30-40 min | 72 (avg) | [6] |
| Friedländer Synthesis | Conventional | Various | Reflux | Several hours | 34 (avg) | [6] |
| Doebner Reaction | Microwave | Ethanol | 80 | 3 min | 50-80 | [6] |
| Doebner Reaction | Conventional | Ethanol | Reflux | 3 h - overnight | Lower than MW | [6] |
Nanocatalyzed Synthesis: Enhancing Efficiency and Recyclability
Nanocatalysts offer a significant leap forward in green synthesis due to their high surface-area-to-volume ratio, which often translates to higher catalytic activity and selectivity.[1] Many nanocatalyzed reactions can be performed in green solvents like water or ethanol, or even under solvent-free conditions.[9] A key advantage is the ease of separation and high reusability of these catalysts, particularly magnetic nanoparticles.[10]
Protocol 2: Nanocatalyst-Mediated Friedländer Annulation
This protocol provides a general procedure for the synthesis of polysubstituted quinolines using a recyclable magnetic nanocatalyst.[10][11]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
Fe₃O₄-based nanocatalyst (e.g., Fe₃O₄@SiO₂–SO₃H) (10-20 mg)
-
Ethanol (5 mL) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (10-20 mg).[10]
-
Add ethanol (5 mL) or proceed under solvent-free conditions.[11]
-
Stir the reaction mixture at a specified temperature (e.g., 60-90 °C) for the required time (typically 15-120 minutes).[11]
-
Monitor the reaction's progress by TLC.[10]
-
Upon completion, if a magnetic nanocatalyst was used, separate it from the reaction mixture using an external magnet. Otherwise, remove the catalyst by filtration.[10]
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[10]
Data Presentation: Comparison of Nanocatalysts in Quinoline Synthesis
| Catalyst | Reaction Type | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Reusability | Reference |
| Fe₃O₄ NPs-cell | Three-component | Water | Reflux | 2 h | 88-96 | 5 cycles | [12] |
| Fe₃O₄@SiO₂–SO₃H | Four-component | Ethanol | Ultrasound | 5-15 min | 88-95 | 5+ cycles | [11] |
| IRMOF-3/PSTA/Cu | Multicomponent | CH₃CN | 80 | - | 85-96 | - | [11] |
| Fe₃O₄-IL-HSO₄ | Friedländer | Solvent-free | 90 | 15-60 min | 85-96 | - | [11] |
Ultrasound-Assisted Synthesis: A Power-Efficient Green Technique
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The formation, growth, and collapse of bubbles in a liquid medium create localized hot spots with high temperature and pressure, accelerating mass transfer and reaction rates.[13][14] This method offers several advantages, including shorter reaction times, higher yields, and milder reaction conditions, making it an environmentally friendly approach.[14]
Protocol 3: Ultrasound-Assisted N-Alkylation for Quinoline-Imidazole Hybrids
This protocol is adapted from a procedure for the synthesis of hybrid quinoline-imidazole derivatives, highlighting the benefits of ultrasound in N-alkylation reactions.[14][15]
Materials:
-
Benzimidazole or imidazole derivative (1.0 mmol)
-
ω-Halogeno-acetophenone (1.1 mmol)
-
Acetonitrile (solvent)
Procedure:
-
In a suitable vessel, dissolve the imidazole derivative (1.0 mmol) and the ω-halogeno-acetophenone (1.1 mmol) in acetonitrile.
-
Place the vessel in an ultrasonic bath or use an ultrasonic horn.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 20 kHz) and power for 1-2 hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting salt by recrystallization.
Multicomponent Reactions in Green Solvents: Atom Economy and Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are inherently green.[16] They offer high atom economy, reduce the number of synthetic steps, and minimize waste. Performing these reactions in green solvents like water or ethanol further enhances their sustainability.[5][17]
Protocol 4: Green Modified Doebner Reaction
This protocol describes a modified, one-pot multicomponent Doebner hydrogen transfer reaction for the synthesis of 4-quinoline carboxylic acid in a green solvent system.[16]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Aryl amine (1.0 mmol)
-
Pyruvic acid (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Water and ethylene glycol (solvent system)
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), aryl amine (1.0 mmol), pyruvic acid (1.2 mmol), and a catalytic amount of p-TSA.[16]
-
Add a mixture of water and ethylene glycol as the solvent.[16]
-
Heat the reaction mixture at a specified temperature (e.g., reflux) for approximately 3 hours.[16]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the product with water and recrystallize from a suitable solvent.
Visualization of Mechanisms and Workflows
Diagram 1: General Experimental Workflow for Green Quinoline Synthesis
Caption: A generalized workflow for the green synthesis of quinoline derivatives.
Diagram 2: Mechanism of the Green Friedländer Annulation
Caption: The acid-catalyzed mechanism of the Combes quinoline synthesis. [12][18]
Diagram 4: Mechanism of the Doebner-von Miller Reaction
Caption: A plausible mechanism for the Doebner-von Miller quinoline synthesis. [19][20]
Conclusion and Future Outlook
The transition to greener synthetic methods for quinoline derivatives is not merely an academic exercise but a necessary evolution in chemical manufacturing. The methodologies outlined in this guide—microwave-assisted synthesis, nanocatalysis, ultrasound-assisted reactions, and multicomponent reactions in green solvents—demonstrate significant advantages in terms of efficiency, safety, and environmental impact. By adopting these protocols, researchers and drug development professionals can contribute to a more sustainable future while continuing to explore the vast potential of the quinoline scaffold. Further research will undoubtedly uncover even more innovative and sustainable synthetic routes, solidifying the role of green chemistry in the future of pharmaceutical and materials science.
References
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC - NIH. Retrieved from [Link]
-
Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]
-
Salehzadeh, H., Rostami Bigdeli, Z., & Lam, K. (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. Retrieved from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. (2024). PubMed. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. (2015). Iranian chemical communication. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]
-
A New Green Approach to the Friedl??nder Synthesis of Quinolines. (2003). ResearchGate. Retrieved from [Link]
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). RSC Publishing. Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
-
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from [Link]
-
Diaconu, D., et al. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing. Retrieved from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central. Retrieved from [Link]
-
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. (2014). ResearchGate. Retrieved from [Link]
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). PMC - NIH. Retrieved from [Link]
-
The facile and efficient ultrasound-assisted synthesis of new quinoline-appended ferrocenyl chalcones and their properties. (2015). ResearchGate. Retrieved from [Link]
-
Combes synthesis of quinolines. (n.d.). Química Organica.org. Retrieved from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Retrieved from [Link]
-
Ultrasound-assisted synthesis of quinoline derivatives. (2023). ResearchGate. Retrieved from [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 18. m.youtube.com [m.youtube.com]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Pfitzinger Synthesis of Quinolines
Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you optimize your reaction conditions and improve the yield and purity of your quinoline-4-carboxylic acid products.
Troubleshooting Guide: Overcoming Common Challenges
This section addresses specific issues you might encounter during your Pfitzinger synthesis experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is producing a significant amount of dark, intractable tar instead of the desired product. What's causing this and how can I prevent it?
Answer: Tar formation is a frequent challenge in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under the strongly basic conditions.[1] Polymerization of reactive intermediates can also contribute to this issue. The simultaneous mixing of all reactants can exacerbate tar formation.[1]
Troubleshooting Steps:
-
Modified Reactant Addition: A critical step to minimize side reactions is to first dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the opening of the lactam ring, forming the salt of 2-amino-α-oxo-benzeneacetic acid.[1][2] This intermediate is less prone to self-condensation. Only after the isatin has fully dissolved and the solution's color has changed should you add the carbonyl compound.[1][3]
-
Temperature Control: Elevated temperatures can accelerate side reactions leading to tar formation.[1] It is crucial to maintain the recommended reaction temperature and avoid excessive heating. For particularly sensitive substrates, conducting the reaction at a lower temperature for a longer duration may prove beneficial.[1]
-
Solvent Selection: While ethanol is a commonly used solvent, its choice can influence the solubility of intermediates and byproducts.[1] For your specific substrates, exploring other protic solvents or aqueous mixtures might be necessary to reduce tar formation.[1]
-
Controlled Workup: During the acidification step to precipitate the quinoline-4-carboxylic acid product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can sometimes lead to the degradation of the desired product and contribute to tar formation.[1]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields in the Pfitzinger synthesis can stem from several factors, including incomplete reaction, degradation of reactants or products, or the prevalence of side reactions.[1]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: As highlighted previously, the pre-reaction of isatin with a strong base is paramount.[1] Ensure the isatin is fully dissolved before the addition of the carbonyl compound to maximize the formation of the reactive intermediate.[1]
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize the presence of unreacted isatin, which can be challenging to remove during purification.[1] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended to find the optimal balance for your specific substrates.[1]
-
Increase Reaction Time: The reaction may require a longer duration to reach completion.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Verify Reactant Purity: The purity of both the isatin and the carbonyl compound is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.[1]
Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?
Answer: Incomplete conversion of isatin is a common issue that directly impacts yield and purity.[1]
Troubleshooting Steps:
-
Increase the Excess of the Carbonyl Compound: Employing a larger excess of the ketone or aldehyde can help drive the reaction forward and ensure more complete consumption of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can influence the rate of both the isatin ring opening and the subsequent condensation reaction.[1] You may need to optimize the base concentration for your specific substrates to achieve maximum conversion.
-
Extend the Reaction Time: As with low yields, extending the reaction time and carefully monitoring by TLC can ensure the reaction proceeds to completion.[1]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Pfitzinger synthesis.
What is the general mechanism of the Pfitzinger reaction?
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[3][4] The reaction proceeds through several key steps:
-
Ring Opening: The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate.[3][4]
-
Condensation: The aniline moiety of the intermediate condenses with the carbonyl group of the second reactant to form an imine (Schiff base).[3][4]
-
Tautomerization: The imine tautomerizes to its more stable enamine form.[3]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[3][4]
Caption: Simplified Pfitzinger reaction mechanism.
What are the typical bases and solvents used in the Pfitzinger synthesis?
Strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used to catalyze the reaction.[5][6] The concentration of the base is a critical parameter to optimize. A mixture of ethanol and water is a frequently employed solvent system.[6] Ethanol helps to dissolve the organic reactants, while water is necessary for the initial base-catalyzed hydrolysis of the isatin.[6]
Are there any modern modifications to the classical Pfitzinger reaction to improve yields?
Yes, several modifications have been developed to enhance the efficiency of the Pfitzinger reaction. Microwave-assisted synthesis has been reported to shorten reaction times and, in some cases, lead to cleaner reactions with better yields.[5][6] The use of ionic liquids as catalysts has also been explored as a greener alternative to traditional methods.[5]
Data Presentation: Illustrative Yields
The yield of the Pfitzinger condensation can vary significantly depending on the substrates and reaction conditions. The following table provides some representative yields reported in the literature for the synthesis of 2-methylquinoline-4-carboxylic acid.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | 3 eq. KOH | Ethanol/Water | 100 (Reflux) | 12 | ~75 | Moderate tarring observed.[6] |
| 2 | 3 eq. KOH | Ethanol/Water | 80 | 24 | ~65 | Less tarring, some unreacted starting material.[6] |
| 3 | 5 eq. KOH | Ethanol/Water | 100 (Reflux) | 12 | ~80 | Higher base concentration can improve yield. |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup procedures.[3]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically turn from orange to a pale yellow as the isatin ring opens.[3] Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[3]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[7]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the precipitation of the product is complete (typically pH 4-5).[7]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[7]
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
Caption: General experimental workflow for the Pfitzinger synthesis.
References
-
The Pfitzinger Reaction. (Review) - ResearchGate. [Link]
-
Pfitzinger reaction - Wikipedia. [Link]
-
Pfitzinger Quinoline Synthesis. [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]
-
Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research (IJSR). [Link]
-
Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - Semantic Scholar. [Link]
-
Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. [Link]
-
Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives | Asian Journal of Chemistry. [Link]
-
1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. [Link]
-
The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Quinoline Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for this important class of N-heterocycles. Quinolines are a prevalent scaffold in medicinal chemistry, and mastering their functionalization via Suzuki coupling is a critical skill.
This resource moves beyond simple protocols to provide in-depth, experience-driven advice in a question-and-answer format, addressing the common challenges and nuances associated with these electron-deficient and potentially coordinating heteroaromatic systems.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when performing Suzuki coupling reactions with quinoline substrates.
Q1: My Suzuki coupling with a chloroquinoline is sluggish or fails completely. What are the most likely causes and how can I fix it?
A1: This is a very common challenge. Chloroquinolines are often preferred due to their lower cost and broad availability, but the strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle more difficult compared to bromo- or iodoquinolines.[1][2]
Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst System: The choice of palladium catalyst and, crucially, the phosphine ligand is paramount. For less reactive electrophiles like chloroquinolines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][3]
-
Expert Recommendation: Switch to a more active catalyst system. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[4] Ligands such as SPhos, XPhos, RuPhos, or tricyclohexylphosphine (PCy₃) have demonstrated success by increasing the electron density on the palladium center, which accelerates the oxidative addition step.[4][5] Pre-formed catalysts like Pd(dppf)Cl₂ can also be effective.[1][6]
-
-
Inactive Catalyst: Ensure your palladium source is of high quality. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[4] This reduction can be facilitated by phosphine ligands or through a small amount of boronic acid homocoupling.[7] If you suspect catalyst inactivation, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system (e.g., Buchwald G3 precatalysts).[8]
-
Incorrect Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[1][9] For challenging couplings, a stronger base is often required.
Q2: I'm observing significant protodeboronation of my boronic acid, leading to low yields. What can I do to minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with unstable heteroaryl boronic acids.[4][10]
Here are strategies to mitigate this issue:
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be unstable. Using a more robust derivative can provide a "slow release" of the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[10]
-
Optimize Reaction Conditions: High temperatures and prolonged reaction times can exacerbate protodeboronation.
-
Expert Recommendation: Use a highly active catalyst system (see Q1) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C) and for a shorter duration.[11] Ensure your reagents are fresh and the reaction is run under a strictly inert atmosphere to prevent catalyst degradation, which would necessitate longer reaction times.[1]
-
-
Careful Choice of Base and Solvent: The reaction pH and solvent can influence the rate of protodeboronation.[10] While a base is necessary, overly harsh basic conditions can promote this side reaction.
Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. How can I suppress this?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often a sign of issues with the Pd(0)/Pd(II) catalytic cycle. It can be promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst is inefficient.[7][12]
-
Strictly Anaerobic Conditions: Oxygen can facilitate the homocoupling pathway.[7]
-
Expert Recommendation: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]
-
-
Catalyst Choice: Using a Pd(II) source requires an initial reduction to Pd(0). This reduction step can sometimes lead to homocoupling.[7]
-
Expert Recommendation: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a modern precatalyst designed for clean and efficient generation of the active Pd(0) species (e.g., Buchwald precatalysts) can minimize this side reaction.[8]
-
-
Ligand Effects: Bulky ligands can sterically hinder the formation of the intermediates required for homocoupling.[8]
-
Expert Recommendation: The use of bulky phosphine ligands like XPhos or SPhos not only activates the chloroquinoline but can also help suppress homocoupling.[8]
-
Q4: I have a polyhalogenated quinoline. How can I achieve site-selective Suzuki coupling?
A4: Achieving site-selectivity in polyhalogenated systems depends on the interplay between the intrinsic electronic properties of the quinoline ring and the relative reactivity of the different halogens (I > Br > OTf >> Cl).[2]
-
Understanding Intrinsic Reactivity: In quinolines, the C2 and C4 positions are generally more electron-deficient (electrophilic) due to the influence of the nitrogen atom. This can lead to preferential oxidative addition at these positions, sometimes even overriding the normal halide reactivity trend.[3][6] For instance, a chloride at the C2 position can sometimes react in preference to a bromide at another position.[3][6]
-
Exploiting Halide Reactivity: The most straightforward way to control selectivity is by having different halogens on the quinoline ring. The palladium catalyst will preferentially react with the more reactive halide. For example, in a 2-chloro-6-bromoquinoline, coupling can be directed to the C6 position by choosing the right catalyst.[6]
-
Catalyst and Ligand Control: The choice of catalyst and ligand can sometimes be used to tune the selectivity, although this is less predictable.
-
Expert Recommendation: For a 2-chloro-6-bromoquinoline, using a catalyst like Pd(dppf)Cl₂ tends to favor reaction at the C6-Br position, whereas a catalyst like Pd(PPh₃)₄ might show some reactivity at the C2-Cl position.[6] Careful screening of conditions is essential.
-
II. Experimental Protocols & Data
General Protocol for Suzuki Coupling of a Haloquinoline
This protocol provides a robust starting point for the optimization of your reaction.
Materials:
-
Haloquinoline (1.0 equiv)
-
Boronic acid or equivalent (1.2-1.5 equiv)
-
Palladium catalyst (1-5 mol%)
-
Ligand (if not using a pre-formed catalyst, 1.1-2.2 equiv relative to Pd)
-
Base (2.0-3.0 equiv)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the haloquinoline, boronic acid (or ester/salt), palladium catalyst, ligand (if separate), and base under an inert atmosphere (e.g., in a glovebox).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
The following table provides a starting point for reaction optimization based on the quinoline halide.
| Parameter | 2-Chloroquinoline | 2-Bromoquinoline | Other Haloquinolines |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd(dppf)Cl₂ |
| Ligand | SPhos, XPhos, RuPhos | PPh₃, dppf | SPhos, dppf |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, THF/H₂O | Dioxane/H₂O, THF/H₂O | Toluene, Dioxane/H₂O |
| Temp (°C) | 100-110 | 80-100 | 90-110 |
III. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below outlines the key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Quinoline Suzuki Coupling
When a reaction fails, a logical progression of steps can help identify the issue.
Caption: A decision tree for troubleshooting failed quinoline Suzuki couplings.
IV. References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Wiley Online Library. Retrieved January 5, 2026, from
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Wiley Online Library. Retrieved January 5, 2026, from
-
Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis. (n.d.). Benchchem. Retrieved January 5, 2026, from
-
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. (n.d.). Benchchem. Retrieved January 5, 2026, from
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Royal Society of Chemistry. Retrieved January 5, 2026, from
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 5, 2026, from
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Royal Society of Chemistry. Retrieved January 5, 2026, from
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 5, 2026, from
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 5, 2026, from
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 5, 2026, from
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved January 5, 2026, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl Quinoline-4-Carboxylate
Answering questions about the purification of methyl quinoline-4-carboxylate is essential for researchers in organic synthesis and drug development. This technical support guide, structured in a question-and-answer format, provides troubleshooting protocols and addresses frequently asked questions to ensure you achieve the highest purity for your compound.
As a Senior Application Scientist, I've seen many researchers face similar hurdles during purification. The key is not just following a protocol but understanding the principles behind each step. This guide is designed to empower you with that knowledge, helping you troubleshoot effectively and make informed decisions during your experiments.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purifying solid compounds due to its efficiency and scalability. However, success depends on precise control of solubility.
Q1: I'm getting a very low yield after recrystallizing my this compound. What's going wrong?
A1: Low recovery is one of the most common issues in recrystallization. The cause is typically one of two things: using too much solvent or cooling the solution too quickly, which prevents complete crystal formation. The goal is to create a saturated solution at a high temperature that becomes supersaturated upon cooling.
Causality Explained: The solubility of a compound generally increases with temperature. In an ideal recrystallization, you dissolve your crude product in the minimum amount of a hot solvent required to form a saturated solution. If an excessive volume of solvent is used, the solution will not become sufficiently supersaturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.
Troubleshooting Protocol:
-
Re-concentrate the Mother Liquor: Take the filtrate (mother liquor) from your first crystallization and heat it to evaporate a portion of the solvent (e.g., reduce the volume by 30-50%).
-
Induce Secondary Crystallization: Allow this concentrated solution to cool slowly, as you did with the initial batch. You should be able to recover a second crop of crystals.
-
Purity Check: Be aware that the second crop of crystals may be less pure than the first. Always check the purity via Thin Layer Chromatography (TLC) or melting point analysis.
-
Optimize for Next Time: For your next attempt, use less solvent. Add the hot solvent to your crude solid in small portions, waiting for it to dissolve completely before adding more, until the solid just dissolves.
Q2: My compound is "oiling out" as a liquid instead of forming solid crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also happen if the concentration of impurities is very high, depressing the melting point of the mixture.
Causality Explained: Instead of the orderly arrangement of molecules into a crystal lattice, the compound separates from the solvent as a liquid phase because the thermal energy is too high for crystallization to occur. This oily layer often traps impurities, defeating the purpose of the purification.
Troubleshooting Protocol:
-
Re-heat the Solution: Heat the mixture again until the oil fully redissolves.
-
Add More Solvent: Add a small amount (10-20% more volume) of the hot solvent to lower the saturation point.
-
Slow Cooling (Crucial): Cool the flask very slowly. An insulated container (like a beaker filled with vermiculite or wrapped in glass wool) can promote gradual cooling to room temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Change Solvents: If the problem persists, the solvent is likely unsuitable. Consider a lower-boiling point solvent or a binary solvent system.[1][2]
Recrystallization Troubleshooting Flowchart
Here is a logical workflow to address common recrystallization failures.
Caption: Troubleshooting workflow for recrystallization.
Troubleshooting Guide: Column Chromatography
When recrystallization is ineffective, typically due to impurities with similar solubility profiles, column chromatography is the method of choice.
Q3: My spots are streaking or not separating well on the TLC plate. How can I select a better solvent system?
A3: Good separation on a TLC plate is a prerequisite for successful column chromatography. Streaking often indicates that the compound is too polar for the chosen solvent system or that the sample is overloaded. Poor separation means the eluent's polarity is not optimized.
Causality Explained: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel, polar) and a mobile phase (solvent, less polar). For effective separation, your target compound should have an Rf (retention factor) value of approximately 0.3-0.4. If the Rf is too high (>0.6), the compound moves too quickly with the solvent and doesn't interact enough with the silica. If it's too low (<0.2), it remains adsorbed to the silica.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Prepare several vials with different ratios of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate). A good starting point for quinoline derivatives is a hexane:ethyl acetate mixture.[3]
-
Adjust Polarity:
-
If Rf is too low: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If Rf is too high: Decrease the polarity by increasing the proportion of hexane.
-
-
Address Streaking: If streaking occurs, try adding a very small amount (0.5-1%) of triethylamine or acetic acid to the eluent. For a basic compound like a quinoline, triethylamine can help by neutralizing acidic sites on the silica gel. For acidic impurities, acetic acid may help.
-
TLC Optimization Table: Use a table to track your results systematically.
| Hexane:EtOAc Ratio | Observed Rf of Product | Spot Shape | Recommendation |
| 90:10 | 0.1 | Round, distinct | Increase polarity (e.g., to 80:20) |
| 80:20 | 0.35 | Round, distinct | Optimal for column |
| 70:30 | 0.6 | Slight tailing | Decrease polarity, possibly add 0.5% NEt3 |
| 50:50 | 0.9 | Streaky | Drastically decrease polarity |
Q4: My compound won't elute from the column, even when I increase the solvent polarity.
A4: This indicates a very strong interaction between your compound and the silica gel, or potential decomposition on the column.
Causality Explained: Silica gel is acidic. If your this compound sample is contaminated with its corresponding carboxylic acid (from hydrolysis), the acid can bind very strongly to the silica. Alternatively, the basic nitrogen on the quinoline ring can interact strongly with the acidic silica surface.
Troubleshooting Protocol:
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel if you suspect strong acidic interactions.
-
Modify the Mobile Phase: As mentioned previously, adding a small amount of a competitive base like triethylamine (0.5-1%) to your eluent can disrupt the interaction between your basic compound and the acidic silica, aiding elution.
-
Flush the Column: If you need to recover the material, you can try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane, but be aware that this will likely elute all adsorbed compounds together.
Column Chromatography Workflow
This diagram outlines the standard procedure for purifying a compound using column chromatography.
Caption: Standard workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q5: What are the key physical properties of this compound I should know for purification?
A5: Understanding the physical properties is fundamental.
-
Molecular Formula & Weight: C₁₁H₉NO₂; Molecular Weight: ~187.19 g/mol .[4][5]
-
Polarity: It is a moderately polar molecule. The quinoline ring system provides aromatic, somewhat non-polar character, while the ester group (-COOCH₃) and the nitrogen atom add significant polarity. This dual nature is why it's soluble in solvent mixtures like hexane/ethyl acetate.
-
Basicity: The nitrogen atom in the quinoline ring is basic (a weak base). This is a critical consideration for chromatography on acidic silica gel and for aqueous workups, where it can be protonated in acidic solutions.
-
Physical State: It is expected to be a solid at room temperature. Published data for related compounds show melting points well above room temperature. For example, the parent quinoline-4-carboxylic acid melts at 254-255 °C.[6]
Q6: How do I choose between recrystallization and column chromatography?
A6: This decision depends on the nature and quantity of your crude product and impurities.
| Consideration | Choose Recrystallization When... | Choose Column Chromatography When... |
| Purity of Crude | The product is the major component (>85-90%). | The product is a minor component or in a complex mixture. |
| Nature of Impurities | Impurities have very different solubility profiles from the product. | Impurities have similar polarity/solubility to the product. |
| Quantity | You have a large amount of material (>5 g). | You have a small amount of material (<5 g) or need very high purity. |
| Physical State | The crude product is a solid. | The crude product is an oil or a solid that won't crystallize. |
A decision-making workflow can be visualized as follows:
Caption: Choosing the right purification technique.
Q7: What are the most common impurities I might encounter during the synthesis of this compound?
A7: Impurities are almost always related to the synthetic route. The two most common syntheses are the Pfitzinger and Doebner reactions.
-
Unreacted Starting Materials:
-
Side Products: Incomplete cyclization or side reactions can lead to various structural isomers or polymeric materials.
-
Hydrolyzed Product: The most common related impurity is quinoline-4-carboxylic acid , formed by the hydrolysis of the methyl ester during an aqueous workup, especially if basic conditions (like NaOH or K₂CO₃) were used and not properly neutralized. This acidic impurity will behave very differently during purification, often sticking strongly to a silica gel column.
Q8: How can I definitively assess the purity of my final product?
A8: A combination of methods is required to establish purity authoritatively.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot in multiple solvent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample will show a single peak. For this compound, a C18 reverse-phase column with UV detection would be appropriate.[10][11] The quinoline chromophore allows for strong UV absorbance, making this a very effective technique.[11]
-
Spectroscopic Methods (NMR, MS):
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons and peaks corresponding to the correct carbon environments. Impurity peaks will be readily visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can couple the separation power of HPLC with the identification power of MS.[11]
-
References
-
Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o677-o678. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3002895, this compound. [Link]
-
Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]
-
Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. IUCr Journals. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 604442, 2-Methylquinoline-4-carboxylic acid. [Link]
-
Kovalenko, S. M., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(17), 3182. [Link]
-
Royal Society of Chemistry (2016). Supporting Information for an article. [Link]
- Google Patents (2005).
-
Sudo, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 6(37), 24148–24157. [Link]
-
Krajnc, A., & Kočevar, M. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Arkivoc, 2014(2), 193-206. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
- Google Patents (2013).
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. [Link]
-
Costakes, M. J., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(21), 9914–9933. [Link]
-
Fatimah, I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 90-96. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C11H9NO2 | CID 3002895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 21233-61-4 | WAA23361 [biosynth.com]
- 6. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 11. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
Technical Support Center: Solvent Selection for Efficient Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in common quinoline synthesis methodologies. Proper solvent choice is a critical parameter that dictates reaction efficiency, yield, selectivity, and ease of purification. This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to empower your research and development.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during quinoline synthesis, with a focus on solvent-related solutions.
Q1: My Friedländer synthesis yield is very low, and I see a lot of side products. What's the likely cause and how can I fix it?
A1: Low yields in the Friedländer synthesis are often due to an inappropriate solvent/catalyst system or suboptimal temperature.[1] The most common side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[1]
-
Causality: The solvent's role is to facilitate the condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene compound while minimizing side reactions. A solvent that poorly solubilizes reactants or promotes self-condensation will lead to low yields.
-
Troubleshooting Steps:
-
Switch to a Protic Solvent: Polar protic solvents like ethanol or even an ethanol-water mixture can be highly effective.[2] They can stabilize charged intermediates and participate in proton transfer, accelerating the desired cyclization. Zirconium triflate in an ethanol-water mixture has been reported to give yields over 88%.[2]
-
Use Acetic Acid as a Dual-Role Reagent: Employing neat acetic acid can serve as both the solvent and an acid catalyst. This approach, especially when paired with microwave irradiation, can dramatically reduce reaction times to as little as 5 minutes and produce excellent yields.[3]
-
Consider Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which simplifies purification and reduces environmental impact.[4] This is often achieved with a recyclable solid acid catalyst or a Brønsted acidic ionic liquid.[4]
-
Q2: The Skraup synthesis is notoriously vigorous and produces a lot of tar. How can solvent choice and reaction setup mitigate this?
A2: The classic Skraup reaction is highly exothermic and prone to polymerization, leading to tar formation.[5] The traditional use of nitrobenzene as both an oxidizing agent and a solvent contributes to the harsh conditions.[6]
-
Causality: The reaction's vigor stems from the dehydration of glycerol to acrolein and the subsequent exothermic condensation and oxidation steps.[5] A solvent or co-solvent should help moderate the reaction temperature and maintain a homogeneous mixture.
-
Troubleshooting Steps:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic technique to moderate the reaction's violence.[6][7]
-
Explore Greener Solvents: Recent modifications have shown that glycerol itself can act as both a reactant and a solvent, improving yields and reducing reaction times, especially in sealed Q-tubes.[8][9]
-
Microwave-Assisted Synthesis: Performing the reaction in an aqueous medium under microwave irradiation is a greener and more controlled alternative.[10]
-
Post-Reaction Workup: Tar removal is a key challenge. The most effective method is steam distillation of the basified reaction mixture, which isolates the volatile quinoline product from non-volatile tars.[5][7]
-
Q3: My Conrad-Limpach cyclization is not working, even at high temperatures. What solvent should I be using?
A3: The Conrad-Limpach reaction requires high temperatures (often >250 °C) for the thermal cyclization step, which is the rate-determining step.[11] The choice of a high-boiling, inert solvent is therefore critical for success.[11][12]
-
Causality: The cyclization requires the formation of a high-energy intermediate, breaking the aromaticity of the aniline ring.[12] A high-boiling solvent provides the necessary thermal energy to overcome this activation barrier.
-
Troubleshooting Steps:
-
Verify Solvent Boiling Point: Traditional solvents like mineral oil (BP > 275 °C) or Dowtherm A (BP = 257 °C) are used for a reason.[12] If your chosen solvent has a lower boiling point, the reaction may not reach the required temperature for cyclization.
-
Switch to an Inert, High-Boiling Solvent: While effective, mineral oil can be inconvenient.[12] Studies have identified less expensive and easier-to-handle alternatives like 1,2,4-trichlorobenzene, 2-nitrotoluene, or 2,6-di-tert-butylphenol, which provide good yields.[12]
-
Ensure Anhydrous Conditions: Water can interfere with the equilibrium. Using anhydrous reagents and solvents is often recommended.[7]
-
Frequently Asked Questions (FAQs)
Q4: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent in quinoline synthesis?
A4: The key difference lies in their ability to form hydrogen bonds.[13]
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds. They can act as proton donors and are excellent at solvating both cations and anions. In many quinoline syntheses, they can stabilize charged intermediates and facilitate proton transfer steps, which can be beneficial for reaction rates.[14][15]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds.[13] They possess a dipole moment and can solvate cations well, but they are poor at solvating anions. This leaves anions (nucleophiles) "naked" and highly reactive, which can be advantageous in certain steps but may also promote unwanted side reactions.[15][16] In microwave-assisted synthesis, polar solvents like DMF and DMSO are often chosen because they couple efficiently with microwave irradiation.[17]
Q5: Are there "green" solvent options for quinoline synthesis?
A5: Yes, the development of sustainable synthetic methods is a major focus in modern chemistry. For quinoline synthesis, several greener alternatives to traditional chlorinated or high-boiling hydrocarbon solvents are available.[18]
-
Water and Ethanol: These are among the most common and effective green solvents, often used in catalyst-free or microwave-assisted Friedländer and Skraup reactions.[10][19][20]
-
Glycerol: A non-toxic, biodegradable liquid with a very high boiling point, glycerol can serve as an excellent green solvent and, in some cases, as a reactant.[9][21]
-
Ionic Liquids (ILs): These can act as both the solvent and the catalyst, often leading to cleaner reactions, easier product isolation, and high yields under mild conditions.[4][5]
-
Solvent-Free ("Neat") Conditions: Eliminating the solvent entirely is the greenest option. Many modern protocols, particularly those using microwave assistance or highly active catalysts, can be performed neat, achieving high yields in short reaction times.[17][22][23]
Q6: How does solvent choice impact purification?
A6: Solvent choice has a profound impact on the purification strategy.
-
High-Boiling Solvents: Reactions in solvents like Dowtherm A or mineral oil require specific workup procedures, such as vacuum distillation or careful solvent extraction, to remove the high-boiling solvent from the product.
-
Tar/Polymer Formation: As seen in the Skraup and Doebner-von Miller syntheses, acidic conditions can lead to polymerization.[24] The choice of a biphasic solvent system can reduce tar formation, simplifying the final purification.[24]
-
Product Isolation: If the product is expected to be a solid, choosing a solvent in which it is poorly soluble at room temperature can facilitate isolation by simple filtration.
-
Chromatography Issues: Quinoline derivatives are basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking or decomposition on the column.[25] A common solution is to add a small amount of a basic modifier, like 0.5-2% triethylamine, to the eluent.[25]
Data Summary & Visualization
Table 1: Solvent Effects on Select Quinoline Syntheses
| Synthesis Type | Substrates | Solvent | Catalyst | Temp (°C) | Time | Yield (%) | Reference |
| Friedländer | 2-aminobenzophenone, 1,3-cyclohexanedione | Glycerol | NbCl₅ | 120 | 15 min | 98 | [21] |
| Friedländer | 2-aminobenzophenone, dimedone | Acetic Acid (neat) | None (acts as cat.) | 160 (MW) | 5 min | Excellent | [3] |
| Friedländer | 2-amino-5-Cl-benzophenone, ethyl acetoacetate | Ethanol/Water | Zr(OTf)₄ | 60 | 0.5-2 h | >88 | [2] |
| Friedländer | 2-aminobenzaldehyde, ketone | None (Solvent-Free) | [Hbim]BF₄ (IL) | 100 | 45 min | 93 | [4] |
| Conrad-Limpach | Ethyl 3-(4-methoxyanilino)crotonate | Dowtherm A | Thermal | 257 | - | High | [12] |
| Conrad-Limpach | Ethyl 3-(4-methoxyanilino)crotonate | 2,6-di-tert-butylphenol | Thermal | 264 | - | 65 | [12] |
| Combes | Aniline, β-diketone | Sulfuric Acid (neat) | None (acts as cat.) | - | - | - | [26] |
| Doebner-von Miller | Aniline, crotonaldehyde | Toluene / aq. HCl | HCl | Reflux | 4-6 h | - | [24] |
Visual Workflows
A logical approach to solvent selection can prevent unnecessary failed experiments. The following decision tree illustrates a typical workflow for optimizing this critical parameter.
Reference Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis in Acetic Acid[3]
This protocol leverages acetic acid as both a solvent and catalyst for a rapid and high-yielding synthesis.
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Solvent Addition: Add glacial acetic acid (3.0 mL).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes. Monitor the internal pressure, ensuring it remains within the vessel's limits.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).
-
Neutralization: Carefully neutralize the solution with a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the crude quinoline product.
-
Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Moderated Conrad-Limpach Synthesis[12]
This protocol uses an alternative high-boiling solvent to improve safety and handling compared to mineral oil.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the aniline derivative (1.0 eq) and the β-ketoester (1.05 eq).
-
Condensation: Heat the mixture at 120-140 °C for 1-2 hours to form the intermediate enamine, removing the evolved water via a Dean-Stark trap if necessary.
-
Solvent Addition: After cooling slightly, add the high-boiling solvent (e.g., 2,6-di-tert-butylphenol, approx. 3-5 mL per gram of enamine).
-
Cyclization: Heat the mixture to a vigorous reflux (approx. 250-260 °C) under a nitrogen atmosphere for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or toluene to precipitate the product while the mixture is still warm.
-
Isolation: Cool the mixture to room temperature, and then in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold hexane to remove residual high-boiling solvent and dry to afford the 4-hydroxyquinoline product.
References
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025). ResearchGate. Retrieved from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. Retrieved from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). IntechOpen. Retrieved from [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR. Retrieved from [Link]
-
Microwave-assisted green synthetic approach for quinoline synthesis in water as a green solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. (2015). Iranian Chemical Communication. Retrieved from [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). PubMed. Retrieved from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. Retrieved from [Link]
-
Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Publications. Retrieved from [Link]
-
Combes Quinoline Synthesis Mechanism. (2021). YouTube. Retrieved from [Link]
-
Purification of Quinoline-3,4-diones. (2025). Reddit. Retrieved from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Protic and Aprotic solvents - and the reaction speed. (2022). YouTube. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 22. jocpr.com [jocpr.com]
- 23. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Screening for Carbon-Carbon Bond Formation on the Quinoline Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic carbon-carbon bond formation on quinoline rings. This guide is designed to provide practical, field-proven insights to navigate the complexities of these reactions, troubleshoot common issues, and answer frequently asked questions. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making their efficient functionalization a critical endeavor.[1][2][3][4] This resource is structured to address specific experimental challenges with in-depth explanations and actionable protocols.
Part 1: Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and step-by-step solutions.
Issue 1: Low or No Conversion to the Desired Product
You've set up your reaction—a transition metal-catalyzed C-H activation/cross-coupling on a quinoline substrate—but analysis by TLC, HPLC, or NMR shows minimal or no formation of the desired product.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the transition metal center (e.g., Palladium, Rhodium), blocking active sites and leading to the formation of stable, inactive complexes.[5] This is a primary cause of low reactivity. Solutions: • Increase Catalyst Loading: As a first step, a modest increase in catalyst loading can sometimes overcome partial deactivation. • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can enhance the stability and activity of the catalyst, potentially mitigating the poisoning effect.[5] • Use of N-Oxide: Converting the quinoline to its N-oxide derivative temporarily masks the nitrogen's lone pair, preventing catalyst coordination. The N-oxide can often be removed in a subsequent step.[1][2][6][7] |
| Suboptimal Reaction Conditions | C-H activation is often the rate-determining step and can be highly sensitive to reaction parameters.[1] Solutions: • Temperature: C-H activation frequently requires elevated temperatures. Gradually increase the reaction temperature, carefully monitoring for both product formation and potential substrate/product decomposition.[6] • Solvent & Base: The choice of solvent and base can significantly impact reaction outcomes.[8] Screen a variety of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). The base plays a crucial role in the C-H activation step, often via a concerted metalation-deprotonation (CMD) mechanism.[1] |
| Impure Reagents or Solvents | Trace impurities, including water and oxygen, can poison the catalyst.[6] Solution: • Ensure all reagents are of high purity and that solvents are anhydrous and deoxygenated. |
| Incorrect Catalyst System for the Desired Coupling | Not all catalysts are suitable for all transformations. The choice of metal (e.g., Pd, Rh, Ru, Co, Ni, Fe, Cu) is critical for activating specific C-H bonds and facilitating the desired C-C bond formation.[1][7][9][10] Solution: • Consult the literature for catalyst systems proven to be effective for the specific type of C-C bond formation and quinoline substitution pattern you are targeting.[1][2][7] |
Issue 2: Poor Regioselectivity (Mixture of C2 and C8 Isomers)
A common challenge in quinoline functionalization is controlling the position of the new C-C bond. You may observe a mixture of products, most frequently substitution at the C2 and C8 positions.
Understanding the Inherent Reactivity
The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient, while the benzene ring is more electron-rich, with C5 and C8 being the typical sites for electrophilic substitution.[6] Transition metal-catalyzed C-H functionalization often exploits these inherent properties, but selectivity can be tuned.
Strategies to Enhance Regioselectivity
| Target Position | Strategy & Explanation |
| Favoring C8-Functionalization | Achieving high C8 selectivity can be challenging due to the steric hindrance and electronic properties of this position.[7] • Directing Groups: The most common and effective strategy is the use of a directing group. The quinoline N-oxide is widely used to direct functionalization to the C8 position through the formation of a stable 5-membered metallacycle intermediate.[1][6][7][11] The 8-aminoquinoline moiety can also act as a bidentate directing group.[6] • Catalyst Choice: While Palladium catalysts often favor C2 functionalization, Rhodium-based catalysts have shown remarkable success in achieving C8-arylation.[6][7] Some specific Palladium catalyst systems have also been developed that exhibit unusual C8 selectivity.[6][12] |
| Favoring C2-Functionalization | The C2 position is often the most kinetically favored site for functionalization due to its electronic deficiency. • Catalyst System: Palladium catalysts, particularly with phosphine ligands, are frequently employed for C2-selective arylations and other couplings.[1][2] • Reaction without Strong Directing Groups: In the absence of a C8-directing group like an N-oxide, many transition metal-catalyzed reactions will default to the C2 position. |
Experimental Workflow for Optimizing Regioselectivity
Caption: Decision workflow for improving regioselectivity.
Issue 3: Common Side Reactions and Byproducts
Beyond issues of conversion and selectivity, you may observe the formation of unexpected products.
Common Side Reactions and Mitigation
| Side Reaction | Explanation & Prevention |
| Homocoupling of the Coupling Partner | This occurs when the coupling partner (e.g., an aryl halide or boronic acid) reacts with itself. Mitigation: • Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. • Lower Temperature: Running the reaction at a lower temperature can sometimes suppress homocoupling. |
| Reduction of the Quinoline Ring | The quinoline ring can be susceptible to reduction, especially when using hydride sources or under certain catalytic conditions.[6] Mitigation: • Avoid Strong Reducing Agents: Be mindful of any reagents in your reaction that could act as a hydride source. • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Over-functionalization | This can lead to the formation of di- or tri-substituted products.[6] Mitigation: • Control Stoichiometry: Use a limited amount of the coupling partner. • Shorter Reaction Times: Monitor the reaction closely and stop it once the desired mono-substituted product is formed. |
| Decomposition of Substrates or Products | Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to the decomposition of sensitive functional groups.[1][6] Mitigation: • Screen Milder Conditions: Explore lower temperatures, weaker bases, and alternative catalysts that operate under milder conditions.[7][13] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a catalyst for a novel quinoline functionalization?
A1: The choice of catalyst is highly dependent on the desired transformation and the position on the quinoline ring you wish to functionalize. A good starting point is to consider the type of C-C bond you are forming:
-
For C-Ar bonds (Arylation): Palladium and Rhodium catalysts are the most extensively studied.[1][2] Palladium catalysts, often with phosphine ligands, are a common choice for C2-arylation. For C8-arylation, Rhodium catalysts or specific Palladium systems with a directing group strategy (like N-oxide) are preferred.[6][7]
-
For C-Alkyl bonds (Alkylation): Rhodium and Ruthenium catalysts have been successfully employed for the alkylation of quinolines, often requiring a directing group.[1][7][9]
-
For C-C=C bonds (Alkenylation): Palladium and Nickel catalysts have been shown to be effective for the direct C-H alkenylation of quinolines, particularly with N-oxide derivatives.[2]
Catalytic Cycle Overview for C-H Arylation
Caption: A generalized catalytic cycle for C-H arylation.
Q2: How do I monitor the progress of my reaction effectively?
A2: Regular monitoring is crucial to determine the optimal reaction time and to avoid the formation of byproducts. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[14]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to confirm the mass of your desired product and identify byproducts.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide detailed structural information and conversion rates.[14][16]
Q3: Is it possible to functionalize positions other than C2 and C8?
A3: Yes, but it is generally more challenging and often requires specific strategies.[6]
-
C4-Functionalization: This is less common, but some metal-catalyzed C4-H activation pathways have been described, for instance, using Nickel catalysts.[1]
-
C3, C5, C6, and C7-Functionalization: Achieving regioselectivity at these positions typically necessitates the installation of a directing group at an adjacent position to guide the catalyst.[1][6]
Q4: My purification is proving difficult. Any suggestions?
A4: The basic nature of the quinoline nitrogen can complicate purification by standard silica gel chromatography.
-
Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine in the eluent) can help prevent peak tailing and improve separation.
-
Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography if silica gel proves ineffective.
-
Acid-Base Extraction: An acid-base workup can be a powerful tool. The quinoline product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Crystallization: If your product is a solid, crystallization is an excellent method for obtaining highly pure material.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Quinoline N-Oxide
This is a representative starting protocol. Optimization will be required for specific substrates.
-
Preparation: To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or HPLC).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem. (URL: )
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde - Benchchem. (URL: )
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines | Request PDF - ResearchGate. (URL: [Link])
-
Transition Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. (URL: [Link])
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC - PubMed Central. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications. (URL: [Link])
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC - NIH. (URL: [Link])
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. (URL: [Link])
-
Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes | Journal of the American Chemical Society. (URL: [Link])
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. (URL: [Link])
-
Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed. (URL: [Link])
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: [Link])
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (URL: [Link])
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (URL: [Link])
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC - NIH. (URL: [Link])
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (URL: [Link])
-
Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Publishing. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (URL: [Link])
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Heterocycle Synthesis via Direct C–H/N–H Coupling | Journal of the American Chemical Society. (URL: [Link])
-
(PDF) Reactivity of base catalysed hydrolysis of 2-pyridinylmethylene-8-quinolinyl-Schiff base iron(II) iodide complexes: Solvent effects - ResearchGate. (URL: [Link])
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (URL: [Link])
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (URL: [Link])
-
15.4.5 Quinolinones and Related Systems (Update 2022) - ResearchGate. (URL: [Link])
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (URL: [Link])
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])
-
Recent Advances in Green Synthesis of Functionalized Quinolines of Medicinal Impact (2018‐Present) | Request PDF - ResearchGate. (URL: [Link])
-
Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (URL: [Link])
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (URL: [Link])
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Friedländer Quinoline Synthesis: A Technical Support Guide for Optimizing Yields
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction and troubleshoot common issues leading to low yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience, providing you with actionable insights to enhance your synthetic outcomes.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline derivative.[1][2] This reaction can be catalyzed by either acids or bases.[1][3] While powerful, the synthesis is often plagued by challenges that can lead to disappointing yields. This guide will systematically address these issues.
Core Principles for Success
Achieving high yields in the Friedländer synthesis hinges on the careful control of several key parameters:
-
Catalyst Selection: The choice of catalyst is critical and highly dependent on the specific substrates being used.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time must be optimized to favor the desired product formation and minimize side reactions.[4][5]
-
Substrate Reactivity: The electronic and steric properties of the starting materials significantly influence the reaction rate and overall efficiency.[1]
Troubleshooting Guide: A Systematic Approach to Low Yields
Low yields in the Friedländer synthesis can be frustrating, but a methodical approach to troubleshooting can often pinpoint the root cause. Use the following guide to diagnose and resolve common problems.
Problem 1: Low or No Product Formation
This is the most common issue and can stem from several factors.
Initial Diagnostic Questions:
-
Have you confirmed the identity and purity of your starting materials? Impurities can inhibit the reaction.
-
Is your catalyst appropriate for your substrates? The choice between an acid or base catalyst is crucial.[1]
-
Are your reaction conditions optimal? Temperature and solvent play a significant role.[4]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low or no product formation.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the presence of side reactions.
Common Side Reactions:
-
Aldol Self-Condensation: The most prevalent side reaction, especially under basic conditions, is the self-condensation of the ketone reactant.[1][6]
-
Tar Formation: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the formation of polymeric tars.[6]
Mitigation Strategies:
| Side Reaction | Probable Cause | Recommended Solution |
| Aldol Self-Condensation | Basic catalyst, high concentration of ketone | Switch to an acid catalyst.[6] Add the ketone slowly to the reaction mixture.[6] |
| Tar Formation | Excessively high temperature, strong acid catalyst | Lower the reaction temperature.[6] Use a milder catalyst, such as a Lewis acid or an ionic liquid.[4] |
| Incomplete Cyclization | Insufficient reaction time or temperature | Monitor the reaction by TLC to determine the optimal reaction time.[5] Gradually increase the temperature if the reaction is stalling. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific substrates?
The choice of catalyst is substrate-dependent.[1]
-
Acid Catalysts: Generally effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been successfully used.[1][2]
-
Base Catalysts: Often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
Q2: My reaction is sluggish. How can I increase the reaction rate?
-
Increase Temperature: The Friedländer synthesis often requires heating.[1] However, be cautious as excessive temperatures can lead to side reactions.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7][8] For example, using acetic acid as both solvent and catalyst with microwave irradiation at 160 °C can lead to excellent yields in just 5 minutes.[7]
-
Modern Catalysts: Consider using more active catalysts such as ionic liquids, metal triflates, or solid acid catalysts, which can facilitate the reaction under milder conditions.[4]
Q3: I'm observing poor regioselectivity with my unsymmetrical ketone. What can I do?
Poor regioselectivity is a common challenge when using unsymmetrical ketones.[9]
-
Use of Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation.[3]
-
Alternative Catalysts: The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[3]
Q4: Can I run the Friedländer synthesis under "green" conditions?
Yes, several more environmentally friendly protocols have been developed.
-
Catalyst-Free in Water: Some reactions have shown excellent yields when performed in water at 70°C without any catalyst.[10]
-
Solvent-Free Conditions: The reaction can be effectively carried out under solvent-free conditions, often with microwave irradiation, using catalysts like p-toluenesulfonic acid and iodine.[3][11]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis
This protocol provides a starting point for optimization.
-
To a solution of the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene), add the α-methylene-containing compound (1.1 mmol).
-
Add the acid catalyst (e.g., p-TsOH, 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[6]
Protocol 2: Optimized Microwave-Assisted Friedländer Synthesis
This protocol is for rapid and efficient synthesis.
-
In a microwave-safe vessel, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Add acetic acid to act as both the solvent and catalyst.[7]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 5-10 minutes.[8]
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction Mechanism
Understanding the reaction mechanism is key to effective troubleshooting. There are two plausible pathways for the Friedländer synthesis.[2]
Caption: Two proposed mechanisms for the Friedländer quinoline synthesis.[2]
References
- Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- Friedländer synthesis - Wikipedia.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limit
- Troubleshooting low yields in the quinoline cycliz
- optimizing reaction conditions for quinolinone synthesis - Benchchem.
- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed.
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed.
- Concerning the mechanism of the Friedländer quinoline synthesis.
- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal.
- Friedlaender Synthesis - Organic Chemistry Portal.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- Effects of time and temperature on the Friedländer quinoline synthesis...
- Scope of Friedländer quinoline synthesis.[a,b] [a] Reaction conditions:...
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Alternative Synthetic Routes to Methyl Quinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of methyl quinoline-4-carboxylate. This guide is designed to provide in-depth, field-proven insights into various synthetic routes, addressing common challenges and offering practical solutions in a direct question-and-answer format. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.
I. Classical Synthetic Routes: Troubleshooting and FAQs
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing reliable pathways.[1] However, each method presents unique challenges. This section addresses common issues encountered during these classical syntheses.
A. The Pfitzinger Reaction
The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group, which can then be esterified.[2]
Q1: My Pfitzinger reaction with an acyclic ketone is giving low yields and a complex mixture of byproducts. What's going wrong?
A1: This is a common issue stemming from the reaction's sensitivity to conditions and the potential for self-condensation of the carbonyl partner.
-
Causality: The strongly basic conditions required for the initial hydrolysis of isatin can promote aldol condensation of your ketone, leading to a host of unwanted side products.[2] Additionally, if the ketone is not sufficiently reactive, the intermediate enamine can undergo other undesired reactions.
-
Troubleshooting:
-
Optimize Base and Temperature: While strong bases like potassium hydroxide are traditional, consider using milder conditions or a two-step approach where the isatin is first hydrolyzed under controlled conditions before the addition of the carbonyl compound.[3] Running the reaction at the lowest feasible temperature can also minimize side reactions.
-
Use of Pre-formed Enamines: Reacting isatin with a pre-formed enaminone can lead to cleaner reactions and higher yields of quinoline-4-carboxylic acids.[1]
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some Pfitzinger reactions.[4]
-
Q2: I'm trying to synthesize a this compound directly in one pot using the Pfitzinger reaction, but the esterification is inefficient.
A2: Direct esterification following the Pfitzinger condensation can be challenging due to the presence of base and water from the initial step.
-
Causality: The basic conditions of the Pfitzinger reaction are incompatible with standard acid-catalyzed esterification (e.g., Fischer esterification). Attempting to acidify the crude reaction mixture for subsequent esterification can be messy and lead to decomposition.
-
Solution: TMSCl-Mediated One-Pot Synthesis: A highly effective modern approach involves using trimethylchlorosilane (TMSCl) as a mediator.[5] In this method, isatin is reacted with a 1,3-dicarbonyl compound in the presence of an alcohol and TMSCl. This allows for a one-pot synthesis of quinoline-4-carboxylates under milder conditions.
B. The Doebner Reaction
The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[6]
Q1: My Doebner reaction with an electron-deficient aniline is sluggish and gives poor yields. How can I improve this?
A1: Electron-withdrawing groups on the aniline decrease its nucleophilicity, slowing down the initial condensation steps of the Doebner reaction.[7]
-
Causality: The reaction mechanism relies on the nucleophilic attack of the aniline on the aldehyde and subsequent intermediates.[8] Electron-withdrawing substituents make the aniline a poorer nucleophile, thus hindering the reaction.
-
Troubleshooting:
-
Catalyst Choice: While traditionally run under acidic conditions, the use of Lewis acid catalysts can enhance the reaction rate. Ytterbium perfluorooctanoate [Yb(PFO)3] has been shown to be an effective catalyst for the Doebner reaction in water, even with electron-deficient anilines.[6]
-
Modified "Hydrogen-Transfer" Conditions: A recently developed "Doebner hydrogen-transfer" protocol has been shown to be effective for a wide range of anilines, including those with electron-withdrawing groups, by avoiding the need for an external oxidant.[7]
-
Solvent-Free and Microwave Conditions: Employing solvent-free conditions or microwave irradiation can sometimes drive the reaction to completion more efficiently.
-
Q2: I'm observing significant polymerization and tar formation in my Doebner reaction. What is the cause and how can I minimize it?
A2: This is often due to the polymerization of the α,β-unsaturated carbonyl species formed in situ.[9]
-
Causality: The reaction conditions can promote the self-condensation and polymerization of pyruvic acid and its derivatives.
-
Troubleshooting:
-
Control of Stoichiometry and Addition: Careful control of the stoichiometry of the reactants is crucial. Slow, controlled addition of the pyruvic acid to the mixture of the aniline and aldehyde can help to minimize its self-condensation.
-
Temperature Management: Avoid excessively high reaction temperatures which can accelerate polymerization.
-
C. The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11]
Q1: The regioselectivity of my Friedländer synthesis with an unsymmetrical ketone is poor. How can I control which α-methylene group reacts?
A1: This is a classic challenge in the Friedländer synthesis.[1]
-
Causality: When an unsymmetrical ketone with two different α-methylene groups is used, both can potentially react with the 2-aminoaryl carbonyl compound, leading to a mixture of regioisomers.
-
Troubleshooting:
-
Use of Pre-activated Methylene Compounds: Employing a more activated methylene compound, such as a β-ketoester (e.g., ethyl acetoacetate), can direct the initial condensation to the more acidic methylene group, thus improving regioselectivity.
-
Catalyst Control: The choice of acid or base catalyst can influence the regioselectivity. It is often necessary to screen different catalysts (e.g., p-toluenesulfonic acid, iodine, Lewis acids) to find the optimal conditions for the desired isomer.[10][11]
-
Modern Catalytic Systems: Some modern, metal-free catalytic systems have been developed to improve the regioselectivity of the Friedländer annulation.[10]
-
II. Modern Synthetic Approaches
Recent advances in organic synthesis have provided powerful new tools for the construction of the quinoline scaffold, often with improved efficiency, milder conditions, and broader substrate scope.
A. Transition-Metal-Catalyzed Methods
Q1: I am interested in using a transition-metal-catalyzed approach for quinoline synthesis to improve functional group tolerance. What are some reliable methods?
A1: Transition-metal catalysis offers a versatile platform for quinoline synthesis, often proceeding through C-H activation or coupling reactions.[12][13]
-
Rh(III)-Catalyzed C-H Activation/Annulation: A notable method involves the Rh(III)-catalyzed reaction of anilines with internal alkynes. This approach allows for the direct and regioselective synthesis of highly substituted quinolines.
-
Copper-Catalyzed Tandem Annulation: Copper catalysts can be used for the tandem annulation of alkynyl imines with diazo compounds, providing an efficient route to C4-functionalized quinolines.[14]
-
Cobalt-Catalyzed C-H Activation/Cyclization: Co(III) catalysts can facilitate the direct synthesis of quinolines from simple anilines and alkynes, where DMSO can serve as a C1 building block.[14]
Q2: What are the common challenges associated with transition-metal-catalyzed quinoline syntheses?
A2: While powerful, these methods have their own set of potential issues.
-
Catalyst Sensitivity: The catalysts can be sensitive to air, moisture, and impurities in the starting materials or solvents. Rigorous inert atmosphere techniques are often required.
-
Ligand Effects: The choice of ligand can be critical for achieving high catalytic activity and selectivity. Ligand screening is often a necessary part of reaction optimization.
-
Cost and Availability: Some transition-metal catalysts and specialized ligands can be expensive, which may be a consideration for large-scale synthesis.
B. C-H Functionalization Strategies
Direct C-H functionalization of a pre-formed quinoline ring is an increasingly popular and atom-economical strategy.[15][16]
Q1: I want to introduce a methyl carboxylate group at the C4 position of a pre-existing quinoline. Are there direct C-H functionalization methods available?
A1: While direct C4-carboxylation via C-H activation is an area of active research, it remains a challenging transformation. More established routes typically involve functionalizing the quinoline at a different position (e.g., C2 or C8) and then building the desired functionality, or starting with a quinoline that already has a handle at the C4 position.
-
N-Oxide Directed Functionalization: A common strategy involves the use of a quinoline N-oxide to direct metallation and subsequent functionalization at the C2 or C8 positions.[15][17]
-
Radical-Based Approaches: Some radical-based methods are emerging for the functionalization of heterocycles, which may offer future possibilities for direct C4 functionalization.
III. Experimental Protocols and Data
A. Protocol: TMSCl-Mediated One-Pot Synthesis of Methyl 2-Arylquinoline-4-carboxylate
This protocol is an adaptation of modern Pfitzinger-type reactions that allow for direct esterification.[5]
Step-by-Step Methodology:
-
To a solution of isatin (1.0 mmol) and the corresponding 1,3-dicarbonyl compound (1.1 mmol) in methanol (5 mL), add trimethylchlorosilane (TMSCl, 2.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
| Reactant 1 (Isatin) | Reactant 2 (1,3-Dicarbonyl) | Product | Reported Yield | Reference |
| Isatin | Methyl benzoylacetate | Methyl 2-phenylquinoline-4-carboxylate | 85% | |
| 5-Chloroisatin | Ethyl acetoacetate | Ethyl 6-chloro-2-methylquinoline-4-carboxylate | 88% |
B. Protocol: Yb(PFO)3-Catalyzed Doebner Reaction in Water
This protocol highlights a greener and more efficient Doebner reaction.[6]
Step-by-Step Methodology:
-
In a round-bottom flask, combine the aniline (1.0 mmol), aldehyde (1.0 mmol), pyruvic acid (1.1 mmol), and Ytterbium perfluorooctanoate [Yb(PFO)3] (2.5 mol%) in water (5 mL).
-
Reflux the reaction mixture with vigorous stirring and monitor by TLC.
-
After completion, cool the mixture to room temperature. The product often precipitates from the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent.
| Reactant 1 (Aniline) | Reactant 2 (Aldehyde) | Product | Reported Yield | Reference |
| Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 92% | [6] |
| 4-Chloroaniline | 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 89% | [6] |
IV. Visualizing Reaction Pathways
A. Pfitzinger Reaction Mechanism
Caption: Simplified workflow for the Doebner reaction.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link] [14]2. Lahna, O., Lahyaoui, M., Kandri Rodi, Y., Ouazzani Chahdi, F., Chakroune, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [18]3. IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [19]4. Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [16]5. Mijangos, F. V., et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ChemistrySelect. [20]6. Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [7]7. MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [12]8. Gashaw, T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22003-22029. [1]9. Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. [21]10. Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [4]11. ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [22]12. Wang, L., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Catalysis Communications, 10(10), 1345-1348. [6]13. ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. 14. BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. [9]15. PMC. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [13]16. Lu, J., et al. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synfacts, 14(03), 0259. [5]17. Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [10]18. BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. [2]19. PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [17]20. ResearchGate. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. [23]21. BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. [8]22. JOCPR. (n.d.). Application of pfitzinger reaction in - JOCPR. 23. Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. [24]24. Wikipedia. (n.d.). Friedländer synthesis.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iipseries.org [iipseries.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl Quinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Quinoline derivatives, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the analytical techniques used to characterize methyl quinoline-4-carboxylate, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone for the structural verification of organic molecules like this compound. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound presents a distinct pattern of signals corresponding to the protons of the quinoline ring system and the methyl ester group. The electron-withdrawing nature of the nitrogen atom and the carboxylate group significantly influences the chemical shifts of the aromatic protons, leading to a well-resolved spectrum.
A detailed analysis of the spectrum reveals the following key features:
-
The Methyl Protons (-OCH₃): A sharp singlet is observed in the upfield region of the spectrum, typically around 4.0 ppm. This signal integrates to three protons and is characteristic of the methyl ester functionality.
-
The Quinoline Ring Protons: The six protons on the quinoline ring give rise to a series of multiplets in the downfield region, generally between 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the ester group.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.9 | d | ~4.5 |
| H3 | ~8.3 | d | ~4.5 |
| H5 | ~8.1 | d | ~8.5 |
| H6 | ~7.7 | t | ~7.5 |
| H7 | ~7.9 | t | ~7.5 |
| H8 | ~8.2 | d | ~8.5 |
| -OCH₃ | ~4.0 | s | - |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.
The analysis of the coupling constants is crucial for the unambiguous assignment of the aromatic protons. For instance, the ortho-coupling between H2 and H3 results in a doublet for each, with a coupling constant of approximately 4.5 Hz. The protons on the benzene ring (H5, H6, H7, and H8) form a more complex system of coupled multiplets.
Cross-Validation with Alternative Analytical Techniques
While ¹H NMR is unparalleled for structural elucidation, a comprehensive characterization of this compound necessitates the use of complementary analytical methods. HPLC and MS provide valuable information regarding the purity, molecular weight, and fragmentation of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a sample and for quantitative analysis. For this compound, a reversed-phase HPLC method is typically employed.
A standard HPLC analysis would involve:
-
Column: A C18 column is a common choice for the separation of moderately polar compounds like quinoline derivatives.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 225 nm).
Under optimized conditions, this compound would elute as a sharp, symmetrical peak at a specific retention time, allowing for its separation from any impurities.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. When coupled with a soft ionization technique like electrospray ionization (ESI), the mass spectrum of this compound will prominently feature the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight (188.07 g/mol ).[1]
Further fragmentation of the molecular ion in the mass spectrometer can provide structural information. A characteristic fragmentation pathway for this compound would be the loss of the methoxycarbonyl group (-COOCH₃), resulting in a significant fragment ion.
Experimental Protocols
¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
HPLC Analysis
A general protocol for the HPLC analysis of this compound is:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration.
-
Instrumentation: Use a standard HPLC system equipped with a C18 column and a UV detector.
-
Method Parameters: Set the mobile phase composition, flow rate, and gradient profile.
-
Injection and Data Collection: Inject the sample and record the chromatogram.
Mass Spectrometry
A typical protocol for obtaining the mass spectrum of this compound is:
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound, integrating data from NMR, HPLC, and MS.
Caption: Workflow for the analytical characterization of this compound.
Conclusion
The structural characterization of this compound is most effectively achieved through a multi-technique approach. ¹H NMR spectroscopy provides the fundamental framework for structural elucidation, while HPLC and MS serve as essential tools for verifying purity and confirming molecular weight. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and quality of this important quinoline derivative, thereby supporting the integrity of their scientific investigations and drug development efforts.
References
Sources
A Senior Application Scientist's Guide to the Structural Characterization of Methyl Quinoline-4-Carboxylate Derivatives
Introduction: The "Why" Behind Structural Precision
Methyl quinoline-4-carboxylate and its derivatives represent a critical scaffold in medicinal chemistry and drug discovery, forming the backbone of compounds with a wide range of therapeutic applications.[1][2] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural characterization is not merely a procedural step but the foundational bedrock for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the intellectual property of novel chemical entities.[3]
This guide moves beyond a simple listing of techniques. It offers a comparative analysis from a field-proven perspective, explaining the causality behind experimental choices and demonstrating how different methods are synergistically employed to build a complete and validated structural picture. We will explore the "what, how, and why" of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint in Solution
Expertise & Experience: NMR spectroscopy is the cornerstone for determining the covalent framework of a molecule in its solution state, which often mimics the physiological environment. For this compound derivatives, ¹H and ¹³C NMR are indispensable. ¹H NMR provides detailed information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. Together, they allow us to piece together the molecule's structure, much like assembling a puzzle.
Data Presentation: Representative NMR Data
The following table summarizes typical chemical shifts observed for the parent methyl 2-methylquinoline-4-carboxylate. Substitutions on the quinoline ring will, of course, alter these values, providing crucial clues about the substituent's position.
| Nucleus | Assignment | Typical Chemical Shift (δ) ppm | Multiplicity |
| ¹H | -CH₃ (at C2) | ~2.7 | Singlet |
| ¹H | -OCH₃ (ester) | ~4.0 | Singlet |
| ¹H | Quinoline H | 7.5 - 8.9 | Multiplets/Doublets |
| ¹³C | -CH₃ (at C2) | ~25 | |
| ¹³C | -OCH₃ (ester) | ~53 | |
| ¹³C | Quinoline C | 118 - 150 | |
| ¹³C | C=O (ester) | ~167 |
Note: Data is generalized from typical spectra.[4][5][6][7] Specific shifts are highly dependent on the solvent and substitution pattern.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without having overlapping signals in key regions.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency, and parameters such as acquisition time, relaxation delay, and number of scans are optimized.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Expertise & Experience: Mass spectrometry is a powerful destructive technique that provides the exact molecular weight and, through fragmentation, corroborates the structure proposed by NMR. For drug development, high-resolution mass spectrometry (HRMS) is the standard, as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[8] Ionization techniques like Electrospray Ionization (ESI) are "soft" methods ideal for generating the protonated molecular ion [M+H]⁺, while Electron Ionization (EI) is a "harder" technique that induces characteristic fragmentation.[1][9]
Data Presentation: Key Fragment Ions in EI-MS
The fragmentation pattern is a molecular fingerprint. For quinoline-4-carboxylic acids and their esters, common fragmentation pathways include the loss of the ester group or parts of it.[1][10]
| m/z (relative abundance) | Assignment | Description |
| 187 | [M]⁺• | Molecular Ion (for this compound) |
| 156 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 129 | [M - COOCH₃]⁺• | Loss of the carbomethoxy radical, leaving the quinoline cation |
| 102 | [C₈H₆N]⁺ | Subsequent loss of HCN from the quinoline ring |
Source: Adapted from fragmentation patterns of quinoline carboxylic acids.[1][9]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule in the solid state.[11] It is considered the "gold standard" for absolute structure determination, revealing precise bond lengths, bond angles, and crucial information about intermolecular interactions like π–π stacking, which can be vital for understanding crystal packing and solid-state properties.[3][12] The primary challenge and self-validating step of this technique is the need to grow a high-quality, single crystal.
Data Presentation: Example Crystallographic Parameters
The table below shows representative crystal data for a this compound derivative, illustrating the type of information obtained.
| Parameter | Value for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |
| Chemical Formula | C₁₃H₁₃NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5401(7) |
| b (Å) | 11.8332(8) |
| c (Å) | 11.858(1) |
| β (°) | 109.436(8) |
| Volume (ų) | 1262.3(2) |
| Z (molecules/unit cell) | 4 |
Source: Data from the crystallographic study of a related derivative.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a high-quality crystal (typically <0.5 mm) on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated. The diffracted X-rays are collected by a detector.[14]
-
Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the positions of the atoms in the unit cell.
-
Structure Refinement: The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction data.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
Expertise & Experience: IR spectroscopy is a fast, simple, and non-destructive technique that is excellent for identifying the presence of key functional groups. For a this compound derivative, the most prominent signals will be the C=O stretch of the ester and the C=C/C=N stretches of the aromatic quinoline system. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent preliminary check to confirm a successful reaction or the purity of a sample.[15]
Data Presentation: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (methyl groups) |
| ~1720 | C=O stretch | Strong absorption from the ester carbonyl |
| ~1600, ~1500 | C=C / C=N stretch | Aromatic ring stretches of the quinoline system |
| ~1250 | C-O stretch | Ester C-O bond |
Source: Generalized from typical IR spectra of quinoline esters.[16][17]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No sample preparation (like KBr pellets) is typically needed.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An infrared beam is passed through the ATR crystal, and the resulting spectrum is collected by the detector.
-
Background Subtraction: A background spectrum (of the empty ATR crystal) is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
A Synergistic Workflow for Unambiguous Characterization
No single technique provides the complete picture. The true power of structural characterization lies in an integrated approach where each method validates and complements the others. The following workflow illustrates this synergistic relationship.
Caption: An integrated workflow for the structural characterization of novel compounds.
Conclusion
The structural characterization of this compound derivatives is a multi-faceted process that relies on the strategic application of complementary analytical techniques. While NMR spectroscopy provides the detailed solution-state framework and mass spectrometry confirms the elemental composition, X-ray crystallography offers definitive proof of the solid-state structure. Simpler techniques like IR spectroscopy serve as invaluable and rapid checks throughout the research and development process. For the drug development professional, mastering this integrated approach is essential for accelerating discovery, ensuring scientific rigor, and building a robust data package for regulatory submission and intellectual property protection.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Benchchem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
- Nagy, M., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- ResearchGate. (n.d.). Structures of the quinoline derivatives.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Beltrán, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- Costakes, J., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.
- ResearchGate. (n.d.). ¹H NMR of 2-methylquinoline-4-carboxylic acid.
- ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
- ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst.
- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- ResearchGate. (n.d.). Fig. S2 The ¹H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- D'Oliveira, K. A., et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega.
- Ukraintsev, I. V., et al. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.
- John Wiley & Sons, Inc. (2024-2025). Methyl 2-(p-tolyl)quinoline-4-carboxylate.
- ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
- Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry.
- National Institute of Standards and Technology. (n.d.). Quinoline.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.
- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum.
- PubChemLite. (n.d.). This compound (C11H9NO2).
- SpectraBase. (n.d.). 4-Methylquinoline.
- ResearchGate. (n.d.). Methyl 2-phenylquinoline-4-carboxylate.
Sources
- 1. chempap.org [chempap.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
Pfitzinger vs. Doebner-von Miller: A Comparative Guide to Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials like quinine and chloroquine, as well as various anticancer, antibacterial, and anti-inflammatory drugs.[1][2] The synthesis of this privileged heterocycle has been a subject of intense study for over a century, leading to the development of numerous named reactions. Among the most established and utilized methods are the Pfitzinger and the Doebner-von Miller syntheses.
This guide provides an in-depth, objective comparison of these two classical methods. It moves beyond simple procedural descriptions to explore the underlying mechanisms, substrate compatibility, operational windows, and inherent limitations of each reaction. By grounding the discussion in mechanistic principles and providing validated experimental protocols, this document serves as a practical resource for chemists aiming to make informed decisions in their synthetic strategies.
The Pfitzinger Reaction: A Base-Mediated Approach from Isatins
First reported by Wilhelm Pfitzinger in 1886, this reaction provides a direct route to quinoline-4-carboxylic acids by condensing an isatin with a carbonyl compound possessing an α-methylene group under basic conditions.[3] This method is particularly valuable for generating quinolines with a carboxylic acid handle at the 4-position, a functional group that serves as a versatile anchor for further molecular elaboration in drug discovery programs.[4]
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-elucidated sequence. The causality of the process is dictated by the initial base-catalyzed hydrolysis of the isatin substrate.
-
Ring Opening: A strong base, typically potassium hydroxide, attacks the amide bond of the isatin (1), leading to hydrolytic ring-opening to form a keto-acid intermediate (2).[3][4] This step is critical as it unmasks the aniline functionality required for subsequent condensation.
-
Condensation and Tautomerization: The newly formed amino group of the intermediate (2) condenses with the carbonyl compound (e.g., a ketone) to form an imine (3). This imine then tautomerizes to the more thermodynamically stable enamine (4).[3][4]
-
Cyclization and Dehydration: The enamine (4) undergoes an intramolecular cyclization via the attack of the enamine's α-carbon onto the ketone carbonyl. A subsequent dehydration step aromatizes the newly formed ring, yielding the final quinoline-4-carboxylic acid product (5).[4][5]
Caption: A generalized workflow of the Doebner-von Miller reaction.
Advantages and Limitations
The Doebner-von Miller reaction's main strength lies in its convergent nature and the use of readily available anilines, which allows for greater diversity in the substitution pattern of the benzene portion of the quinoline ring. [6]
-
Harsh Conditions: The reaction typically requires strongly acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids) and high temperatures, which can limit substrate scope and lead to degradation. [1][7]* Polymerization: A major drawback is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which often leads to low yields and the formation of tarry byproducts, complicating purification. [1][8]Using a biphasic reaction medium can sometimes mitigate this issue. [1]* Regioselectivity: The regiochemical outcome can be unpredictable when using meta-substituted anilines. [9]While the reaction typically favors 2-substituted quinolines, modifications are needed to achieve 4-substituted products. [8]
Head-to-Head Comparison
The choice between the Pfitzinger and Doebner-von Miller synthesis is ultimately dictated by the desired substitution pattern of the target quinoline and the stability of the functional groups present in the starting materials.
| Feature | Pfitzinger Synthesis | Doebner-von Miller Synthesis |
| Starting Materials | Isatin + Carbonyl with α-methylene | Aniline + α,β-Unsaturated Carbonyl |
| Reaction Conditions | Strongly Basic (e.g., KOH, NaOH) | Strongly Acidic (Brønsted or Lewis) |
| Product Type | Quinoline-4-carboxylic acids | Substituted Quinolines (typically at C2/C4) |
| Key Advantage | Direct route to 4-carboxyquinolines | Uses readily available anilines; wider benzene ring substitution |
| Key Disadvantage | Requires specific isatin precursors; tar formation | Harsh acidic conditions; polymerization of carbonyl reactant; tar formation |
| Common Side Reactions | Self-condensation of reactants, tar formation | Polymerization of carbonyl, formation of benzylamine byproducts |
| Regioselectivity | Defined by the structure of the isatin and carbonyl compound | Can be ambiguous with meta-substituted anilines |
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for laboratory synthesis. Researchers should always first consult primary literature for specific substrates and perform appropriate risk assessments.
Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid
This protocol demonstrates a conventional synthesis using isatin and acetone. [10] Materials:
-
Isatin
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Acetone
-
Water
-
Acetic acid (or dilute HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (approx. 3-4 molar equivalents) in a minimal amount of water and dilute with ethanol.
-
Add isatin (1.0 eq) to the basic solution and stir until it completely dissolves, indicating the formation of the ring-opened keto-acid salt. [4]3. Gradually add acetone (1.5-2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 8-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous solution slowly with acetic acid or dilute HCl until the product precipitates completely (typically pH 4-5). [4]7. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
This protocol describes the synthesis from aniline and crotonaldehyde, a classic example of this reaction. [11] Materials:
-
Aniline
-
Hydrochloric acid (concentrated)
-
Crotonaldehyde
-
Toluene (optional, for biphasic system)
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane or Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and an addition funnel, add aniline (1.0 eq) and concentrated hydrochloric acid (approx. 2.5-3.0 eq). Heat the mixture to reflux.
-
In the addition funnel, dissolve crotonaldehyde (1.2 eq) in a solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is crucial to minimize polymerization. [11]4. After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture by slowly adding a concentrated sodium hydroxide solution until the pH is basic. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude quinaldine by vacuum distillation or column chromatography.
Comparative Workflow
The following diagram illustrates the fundamental differences in the synthetic workflow between the two methods.
Caption: High-level comparison of the experimental workflows.
Conclusion
Both the Pfitzinger and Doebner-von Miller reactions are powerful, time-tested methods for constructing the quinoline ring system. Neither is universally superior; the optimal choice is context-dependent.
-
The Pfitzinger reaction is the method of choice when the target molecule is a quinoline-4-carboxylic acid and a suitable isatin precursor is available. Its primary challenges are the potentially limited availability of substituted isatins and the management of side reactions under strongly basic conditions.
-
The Doebner-von Miller reaction offers greater flexibility for substitutions on the benzene ring, starting from more common anilines. However, the practitioner must contend with harsh acidic conditions, the propensity of the carbonyl reactant to polymerize, and potential regioselectivity issues.
For the modern medicinal chemist, a thorough understanding of the mechanistic nuances and operational boundaries of these classical syntheses is indispensable for the efficient and strategic construction of novel quinoline-based drug candidates.
References
- Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk1DZLO0dXsnrggRVOY_UBGuVdo6Ei61ou7SAm56ZQy0DF_hjJrAvhvsxGesOULy6ADbqRrVmq8UZSspFG6MAzWkBEJ1jT6k8ASh5EgMUoY0Oakri5SjHsQh3oi65PsDYQOZEMTZPh_BncJsmGohXlrGegfEIKlvovns_ycri_d1XUe_VYRb5Ocws4Kd8fN6yNv5VdfypSQ73djSaQ2nj2p3u3exQf1oidjroPyRyclJ1JOuJhuUTDhrn-xn8=]
- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWHYavSPh6gkXzF9_Wdad90x4SlOo_t1flsRIzO36Qj4-s-kFKLyGBvq4iE8irkqtnPnh0-cpNelue3VxeDwwxF4QVLLp2YjVgKDUVE_FFXRbd0uP-Y6PB6BrqICTIDo9jq2-SI7mwrFAdhoxNe9gvW8Bc_qrMqLXce9SiWB6vMfjks-COZsJJlP2ht0sTSRmigqBxvtGBdh9JE_c0sJquSGY-57HPVhBR-q0lljxq_pGM1kjNIJoeA9SqLRQA80b0xw==]
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ1Sa_d4xVisygvzGwKiuHFjnc095aUsQVHieuvSIO6Az4-Ifg8hBTZeZwl2LaFahj9zJ0xBb69cdNgA1D3Vs6RfjpP64AzyvU9EKj6ZgUzxJ-r60Fa_h3xWD9U6r4IY76QjW9oc9ZyRGcfMIgSoWPwk8G7s7QWI1Dls3TMB9u5cVAkWHdXYPvOvvAuJywPk-2Y6J5zpLDcOdaFa0=]
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0609102]
- Pfitzinger reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pfitzinger_reaction]
- Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpebjVKktFvknoQjpM6y1eQtmZ1OovW8uqzhnLM8w5KgxAGz1bV5JgVkzukeSMH0p9QIlScxlv17vhbcub1euG8QvUPpO8u2gLI4I4WLVEpyYKRxR32vkNCB4HYpHU-AQDqbPpS7StlfFog4SOaea_uA20v2wG0ujNeUfaWLiRQSyU6ry4AqoH9CO__gQhtE5DB1IH0dMgg6vhy4L8pPRSoABYCP2c4wg8scvQQVfX7iaF5QqzXrM=]
- Doebner-Miller Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
- Doebner–Miller reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://series.iip.co.in/index.php/FTCMSNT/article/view/1004]
- Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-59-312-Pfitzinger-synthesisPfitzinger-synthesis-for-quinolines-involves_fig49_344583167]
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16901155/]
- Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. [URL: https://www.youtube.
- Reducing byproducts in the Pfitzinger quinoline synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFzhA4rq-dQw53uHzF-KFEPFYhmbBamuzy-2yKnttp8co5U45e1vu2ogB2aQX-dsx8nA7ks3OScfa0EKzqcLz2R5A54bcEUtLM0py5UWM2JnsUhYL_Ql7QpRTjOq8cwM3zNhwKKjzve1_GyYA5HCxnb1QHGW8g0itZKUEndeNnodXw6k6ueURgD_4TxIjfB1nxlzEC8Fc=]
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4942510/]
- The Pfitzinger Reaction. (Review). ResearchGate. [URL: https://www.researchgate.net/publication/289531845_The_Pfitzinger_Reaction_Review]
- General reaction scheme of the Pfitzinger quinoline synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/General-reaction-scheme-of-the-Pfitzinger-quinoline-synthesis_fig1_344583167]
- Chemistry of Pfitzinger Synthesis. Scribd. [URL: https://www.scribd.com/document/428456885/Chemistry-of-Pfitzinger-Synthesis]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [URL: https://www.youtube.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [URL: https://www.researchgate.net/publication/265141187_Recent_Applications_of_Doebner_Doebner-von_Miller_and_Knoevenagel-Doebner_Reactions_in_Organic_Syntheses]
- General reaction scheme of Doebner–von Miller quinoline synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/General-reaction-scheme-of-Doebner-von-Miller-quinoline-synthesis_fig4_341837016]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3804823/]
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [URL: https://www.researchgate.net/publication/261129322_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]
- Application of pfitzinger reaction in. JOCPR. [URL: https://www.jocpr.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/6789111_On_the_Mechanism_of_the_Skraup-Doebner-Von_Miller_Quinoline_Synthesis]
- Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEECPHOl1n1DsNBKA49RehITD3k_QFGzsOEb2agzkdt9y7GqYsQ35drbL9rwbEHfUz8ubSmWGyb4GR63g6iPgMMgZ8Bi68kOkom-3NMSfbwGV85ZJRfN5aqCd9bDdiATwv6G_4d6QF8b77lWJ_ROeMPAIDyaWflHwDinfx9sDsg3-P-z7oBLIuD8YVKBrpI1ltLaUc8OIpEBzH1YZgNiSG8Wg==]
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [URL: https://www.researchgate.net/publication/265141185_Limitations_of_the_'Two-Phase'_Doebner-Miller_Reaction_for_the_Synthesis_of_Quinolines]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra03763j]
- Improving the regioselectivity of the Doebner-Miller reaction. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERNgjQ60b6CPLGZ2HQzatjYoXqdwzwT5PtrOoNqpwoktOto519wXmAUkn0vjU41evwO3UnNmUI6BXq61FC_XM7CSx35qbfyNz-U4fJ3AuWHv8-u-yu7nDCx6LLdQmDRs3WUzegwyd8B_HKx4prqmnc43ruktUGJFVdW0eH91ovjhGb2A3lI97DApAsns_oOCqAu3ljIXmHn3Pn]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [URL: https://www.researchgate.
- Convergent, regiospecific synthesis of quinolines from o-aminophenylboronates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18798606/]
- Regioselectivity in Alkene Formations (organic synthesis). YouTube. [URL: https://www.youtube.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Quinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy to modulate its pharmacological profile. Among the various derivatives, quinoline-4-carboxylates have attracted considerable attention. This guide provides a detailed comparative analysis of the biological activities of two closely related esters: methyl quinoline-4-carboxylate and ethyl quinoline-4-carboxylate. By examining the available experimental data, we aim to elucidate the impact of this seemingly minor structural variation—a methyl versus an ethyl ester group—on their overall biological efficacy.
Chemical Structures and Properties
The fundamental difference between this compound and ethyl quinoline-4-carboxylate lies in the ester group at the 4-position of the quinoline ring. This variation, while subtle, can influence the physicochemical properties of the molecules, such as lipophilicity, solubility, and steric hindrance, which in turn can affect their interaction with biological targets.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₁₁H₉NO₂ | 187.19 g/mol | |
| Ethyl quinoline-4-carboxylate | C₁₂H₁₁NO₂ | 201.22 g/mol [1] |
Comparative Biological Activities
Direct comparative studies evaluating methyl and ethyl quinoline-4-carboxylate under identical experimental conditions are limited in the current literature. However, by examining studies on their derivatives, we can infer the potential impact of the ester group on their biological profiles.
Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents.[2][3] The ester group at the 4-position can significantly influence their cytotoxic and enzyme-inhibitory activities.
A study on quinoline carboxylic acid analogs and their corresponding methyl esters revealed insights into their anticancer potential.[2] Specifically, the study focused on their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated target in cancer therapy.
Table 1: In Vitro Anticancer and DHODH Inhibitory Activity of a this compound Analog [2]
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH₃ | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[2]
Interestingly, for the 2'-pyridyl substituted quinoline, the methyl ester (Compound 15) showed significantly lower inhibitory activity against human DHODH (IC₅₀ > 25 µM) compared to its corresponding carboxylic acid (Compound 14, IC₅₀ = 1.86 µM).[2] However, the methyl ester exhibited more potent cytotoxic activity against the HCT-116 human colon cancer cell line (IC₅₀ = 3.93 µM) than the carboxylic acid (IC₅₀ = 10.9 µM).[2] This suggests that while the ester may not be optimal for DHODH inhibition, it enhances cytotoxicity through other mechanisms, potentially related to improved cell permeability.
While direct data for an analogous ethyl ester is not available in this study, the increased lipophilicity of an ethyl group compared to a methyl group could further enhance cell membrane penetration, potentially leading to increased cytotoxicity. However, this could also alter the compound's interaction with intracellular targets.
Antimicrobial Activity
The quinoline scaffold is also a key component of many antimicrobial agents.[4][5] Research into substituted ethyl 2-(quinolin-4-yl)-propanoates, which are derivatives of ethyl quinoline-4-carboxylate, has demonstrated their potential as antimicrobial compounds, particularly against Helicobacter pylori.[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of Substituted Ethyl 2-(quinolin-4-yl)propanoates against various microorganisms [4]
| Compound | R | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | H. pylori 3339 MIC (µg/mL) | H. pylori 26695 MIC (µg/mL) |
| 10a | 6-Cl | >100 | >100 | >25 | >25 |
| 10d | 6-Br | >100 | >100 | >25 | >25 |
| 10g | 6-F | >100 | >100 | >25 | >25 |
| 10i | 6-Me | >100 | >100 | >25 | 25 |
| 13 | 8-Me, 6-OEt | >100 | >100 | 12.5 | 25 |
| 14 | 8-n-Bu, 6-OEt | >100 | >100 | 12.5 | 25 |
Data adapted from a study on novel substituted ethyl 2-(quinolin-4-yl)propanoates.[4]
The study revealed that these ethyl ester derivatives exhibited modest to potent antimicrobial activity, particularly against two strains of H. pylori.[4] The nature and position of substituents on the quinoline ring played a crucial role in determining the antimicrobial potency.[4] For instance, compounds with an alkyl group at the 8-position and an ethoxy group at the 6-position (compounds 13 and 14) showed enhanced potency against H. pylori.[4]
While no direct comparative data with the corresponding methyl esters is provided, the study establishes the potential of ethyl quinoline-4-carboxylate derivatives as a scaffold for developing new antimicrobial agents. The ethyl ester moiety in these compounds likely contributes to their overall physicochemical properties, influencing their ability to penetrate bacterial cell walls and interact with intracellular targets.
Structure-Activity Relationship and Mechanistic Insights
The choice of the ester group, methyl versus ethyl, can influence biological activity through several mechanisms:
-
Lipophilicity: An ethyl group is more lipophilic than a methyl group. This can lead to increased cell membrane permeability, potentially enhancing the bioavailability of the compound at its site of action. However, excessive lipophilicity can also lead to non-specific toxicity and poor solubility.
-
Steric Effects: The slightly larger size of the ethyl group compared to the methyl group can introduce steric hindrance, which may either enhance or diminish the binding affinity of the molecule to its biological target.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. The rate of hydrolysis can differ between methyl and ethyl esters, affecting the pharmacokinetic profile and overall efficacy of the compound.
Caption: Factors influencing the biological activity of quinoline-4-carboxylates.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key assays are provided below.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[3]
This assay is designed to quantify the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrate Preparation:
-
Recombinant human DHODH is used as the enzyme source.
-
The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
-
Reaction Mixture:
-
The assay is performed in a 96-well plate format.
-
Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
-
Initiation of Reaction:
-
The enzymatic reaction is initiated by the addition of dihydroorotate.
-
-
Measurement:
-
The reduction of decylubiquinone is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP).
-
The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.[2]
-
-
Data Analysis:
-
The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor).
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Caption: Workflow for the DHODH inhibition assay.
MTT Cytotoxicity Assay[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds and a vehicle control.
-
A known cytotoxic drug is included as a positive control.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
-
MTT Addition:
-
MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[5]
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum:
-
A standardized suspension of the test microorganism (e.g., H. pylori) is prepared.
-
-
Serial Dilution of Compounds:
-
The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Each well is inoculated with the standardized microbial suspension.
-
-
Incubation:
-
The plates are incubated under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Directions
The available evidence suggests that both methyl and ethyl quinoline-4-carboxylates are promising scaffolds for the development of novel therapeutic agents. The choice of the ester group has a discernible impact on their biological activity.
-
This compound derivatives have shown potent cytotoxic activity against cancer cell lines, although their mechanism of action may not solely rely on the inhibition of DHODH.[2]
-
Ethyl quinoline-4-carboxylate derivatives have demonstrated significant antimicrobial activity, particularly against H. pylori.[4]
The subtle difference between a methyl and an ethyl ester can influence critical parameters such as cell permeability and target engagement. The increased lipophilicity of the ethyl group may be advantageous for antimicrobial activity by facilitating passage through bacterial cell walls. Conversely, the smaller methyl group might be more favorable for fitting into the active site of certain enzymes involved in cancer pathways.
To provide a more definitive comparison, future research should focus on the synthesis and parallel biological evaluation of both methyl and ethyl quinoline-4-carboxylate derivatives in a range of anticancer and antimicrobial assays. Such direct comparative studies are essential for elucidating the precise structure-activity relationships and for guiding the rational design of more potent and selective quinoline-based therapeutic agents.
References
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. 2013;18(3):3227-3240. [Link]
-
Ethyl quinoline-4-carboxylate. PubChem. [Link]
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. 2020;10(58):35226-35234. [Link]
-
Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica. 2017;64(3):693-704. [Link]
-
Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules. 2013 Mar 13;18(3):3227-40. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. 2017;60(3):1175-1190. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. 2017;60(3):1175-1190. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. 2022;21(2):1-19. [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica. 2000;45(4):303-308. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. 2017;9(2):216-230. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022;27(21):7289. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. 2022;46(28):13547-13562. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2022;27(19):6643. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2025;15(1):1-20. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. 2024;42(13):6904-6924. [Link]
Sources
- 1. Ethyl quinoline-4-carboxylate | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Quinoline-4-Carboxylates in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, quinoline-4-carboxylates have garnered significant attention due to their diverse and potent biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of quinoline-4-carboxylates across various therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on their anticancer, anti-inflammatory, and antimalarial properties, supported by experimental data and detailed protocols.
The Quinoline-4-Carboxylate Core: A Versatile Pharmacophore
The fundamental structure of quinoline-4-carboxylic acid consists of a quinoline ring system with a carboxylic acid group at the C-4 position. This carboxylic acid is a critical feature, often involved in crucial binding interactions with biological targets.[1][2] The versatility of this scaffold arises from the multiple positions on the quinoline ring (C-2, C-3, C-5, C-6, C-7, and C-8) that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity.
The synthesis of these compounds is commonly achieved through classic organic reactions such as the Doebner and Pfitzinger condensations, which offer a straightforward means to introduce diversity at various positions of the quinoline core.[3][4][5]
Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)
A significant area of investigation for quinoline-4-carboxylates is their potential as anticancer agents, with a primary mechanism of action being the inhibition of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[2] By inhibiting hDHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell growth arrest.[2]
A notable example in this class is brequinar, a potent DHODH inhibitor.[1] SAR studies on brequinar and its analogs have revealed several key structural requirements for potent hDHODH inhibition[1][6][7]:
-
C-2 Position: Bulky, hydrophobic substituents are crucial for activity.[1] For instance, biphenyl groups or other large aromatic systems at this position enhance binding to the hydrophobic pocket of the enzyme.
-
C-4 Position: The carboxylic acid group is essential for interacting with the enzyme's binding pocket.[1][2] Its conversion to an ester or amide generally leads to a significant loss of activity.
-
C-3 Position: Small alkyl groups, such as a methyl group, can be beneficial for activity.[1]
-
Benzo Portion of the Quinoline Ring (C-5 to C-8): Substitutions on this part of the ring system can modulate the compound's properties. For example, a fluorine atom at the C-6 position is often found in potent inhibitors like brequinar.[1]
The following diagram illustrates the general SAR for DHODH inhibition by quinoline-4-carboxylates.
Caption: Key SAR features of quinoline-4-carboxylates as DHODH inhibitors.
Table 1: Comparison of DHODH Inhibitory Activity of Quinoline-4-Carboxylate Analogs
| Compound | R1 (at C-2) | R2 (at C-6) | DHODH IC50 (nM) | Reference |
| Brequinar | 2'-fluoro-1,1'-biphenyl-4-yl | F | 250 ± 110 | [4] |
| Analog 41 | 4'-(trifluoromethyl)biphenyl-4-yl | H | 9.71 ± 1.4 | [4][6][7] |
| Analog 43 | 4'-(trifluoromethoxy)biphenyl-4-yl | H | 26.2 ± 1.8 | [4][6][7] |
Anti-inflammatory Activity: Selective COX-2 Inhibition
Quinoline-4-carboxylates have also been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
SAR studies in this area have shown that:
-
C-2 Position: A phenyl ring with a para-methylsulfonyl (MeSO2) group is a key pharmacophore for COX-2 selectivity.[8] This group can interact with the secondary pocket of the COX-2 enzyme.[8]
-
C-4 Carboxyl Group: This group interacts with key amino acid residues, such as Arginine (Arg120), in the active site of the COX enzyme.[8]
-
C-7 and C-8 Positions: The presence of lipophilic substituents on these positions of the quinoline ring is important for enhancing COX-2 inhibitory activity.[8]
One study identified 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid as a potent and highly selective COX-2 inhibitor, even more so than the reference drug celecoxib.[8]
Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Quinoline-4-Carboxylate Derivatives
| Compound | Substituents | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 9e | 7,8,9,10-tetrahydro-benzo[h] | 0.043 | >513 | [8] |
| Celecoxib | (Reference Drug) | 0.060 | 405 | [8] |
Antimalarial Activity: Novel Mechanisms of Action
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Quinoline-4-carboxamides, derived from the corresponding carboxylic acids, have emerged as a promising class of antimalarials with novel mechanisms of action.[5][9]
A medicinal chemistry program starting from a phenotypic screen identified a quinoline-4-carboxamide hit.[5][9] Subsequent optimization efforts revealed the following SAR trends:
-
C-4 Position: Conversion of the carboxylic acid to a carboxamide is crucial for antimalarial activity. The nature of the amine in the amide moiety significantly impacts potency and pharmacokinetic properties.
-
R1 and R2 Substituents (on the quinoline core and amide nitrogen): Initial efforts focused on modifying these positions to improve physicochemical properties like lipophilicity and aqueous solubility.[5]
-
C-2 Position: A methyl group at the para position of an aromatic ring at C-2 was found to be well-tolerated.[9]
Optimization of the initial hit led to the discovery of preclinical candidates with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria.[5]
The following diagram depicts a typical workflow for the discovery and optimization of quinoline-based antimalarials.
Caption: Experimental workflow for antimalarial drug discovery with quinoline-4-carboxamides.
Experimental Protocols
General Synthesis of 2-Arylquinoline-4-carboxylic Acids (Doebner Reaction)
This protocol is a general representation based on synthetic methods described in the literature.[3]
-
To a solution of an appropriately substituted aniline (1 mmol) in ethanol, add a substituted benzaldehyde (1 mmol) and pyruvic acid (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-arylquinoline-4-carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of compounds against hDHODH.
-
Human DHODH enzyme is expressed and purified.
-
The assay is performed in a 96-well plate format.
-
Each well contains a reaction buffer, the DHODH enzyme, the substrate dihydroorotate, and the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Test compounds are dissolved in DMSO and added to the wells at various concentrations.
-
The reaction is initiated by the addition of the co-substrate, coenzyme Q.
-
The reduction of DCIP is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.
-
The rate of the reaction is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The quinoline-4-carboxylate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the quinoline core can lead to significant changes in biological activity and target selectivity. For researchers in drug discovery, a thorough understanding of these SAR trends is paramount for the rational design of more potent and selective drug candidates. The continued exploration of the chemical space around the quinoline-4-carboxylate nucleus holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
References
-
Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-7. [Link]
-
Asghari, S., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 11(5), 365-374. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5696-5713. [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]
-
Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5696-5713. [Link]
-
Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846616. [Link]
-
Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry, 30(1), 1-25. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]
-
Kumar, D., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]
- Various Authors. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Multiple Sources.
-
Gu, H., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 1(5), 205-209. [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. [Link]
Sources
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Translational Gap: Comparing In Vitro and In Vivo Efficacy of Quinoline-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities.[1][2][3] In oncology, quinoline derivatives have emerged as a prominent class of inhibitors targeting critical cellular pathways involved in cancer progression.[4][5][6] Several have successfully transitioned into clinical use, including Anlotinib, Bosutinib, and Lenvatinib, primarily functioning as kinase inhibitors.[7][8]
However, the journey from a promising hit in a lab dish to an effective therapeutic in a living organism is fraught with challenges. A significant hurdle is the often-observed discrepancy between a compound's performance in vitro (in a controlled, artificial environment) and its efficacy in vivo (within a living organism).[9][10] This guide provides an in-depth comparison of in vitro and in vivo evaluation of quinoline-based inhibitors, explaining the causality behind experimental choices, detailing validated protocols, and exploring the critical factors that constitute the translational gap.
The Initial Proving Ground: In Vitro Efficacy Assessment
In vitro assays are the bedrock of early-stage drug discovery, offering a rapid, cost-effective, and high-throughput method to screen compound libraries and identify candidates with potential anticancer activity.[11][12] These tests are designed to answer a fundamental question: does the compound have a direct biological effect on cancer cells?
Common In Vitro Methodologies
A multi-faceted approach is essential to characterize the anticancer profile of a quinoline inhibitor.
-
Cell Viability and Proliferation Assays: These are typically the first-line screening tests to determine a compound's ability to inhibit cancer cell growth. Assays like MTT, MTS, or the more sensitive ATP-based luminescent assays (e.g., CellTiter-Glo) quantify the number of viable cells after treatment.[13] The primary output is the IC50 (half-maximal inhibitory concentration) , a key metric for compound potency.
-
Apoptosis Assays: To determine if a compound induces programmed cell death, researchers employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays that measure the activity of caspases, the executioner enzymes of apoptosis.
-
Cell Cycle Analysis: By staining DNA with intercalating dyes, flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This helps to identify if a quinoline inhibitor causes cell cycle arrest at a specific checkpoint.[4]
-
Migration and Invasion Assays: For cancers with high metastatic potential, it is crucial to assess a compound's ability to inhibit cell motility. The Boyden chamber or transwell migration assay is a standard method to evaluate this.[11]
-
3D Spheroid and Organoid Models: Moving beyond traditional 2D monolayer cultures, 3D models better mimic the complex architecture, cell-cell interactions, and nutrient gradients of an actual tumor.[9] These models provide a more physiologically relevant in vitro system and can yield data that is more predictive of in vivo responses.[14]
Visualizing the Preclinical Drug Discovery Workflow
The following workflow illustrates the typical progression from initial screening to preclinical validation.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Methodology:
-
Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend a specific number of cells (e.g., 5 million) in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the right flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Quinoline Inhibitor at 10 mg/kg, Positive Control Drug).
-
Dosing and Health Monitoring: Administer the compound and vehicle via the planned route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., once daily for 21 days). Monitor animal health daily, recording body weight and any signs of toxicity. Continue to measure tumor volumes 2-3 times per week.
-
Study Endpoint: The study concludes when tumors in the control group reach a specified maximum size, or at the end of the treatment period.
-
Tissue Collection and Analysis: At the endpoint, euthanize the animals. Excise the tumors, weigh them, and process them for downstream analysis such as histology (to assess proliferation markers like Ki-67) or pharmacodynamic biomarker studies.
-
Data Analysis: Compare the mean final tumor volume of the treated groups to the vehicle control group to calculate the percentage of Tumor Growth Inhibition (%TGI). Analyze body weight data to assess toxicity.
Conclusion
The development of quinoline-based inhibitors represents a highly promising avenue in cancer therapy. [15]However, navigating the path from laboratory discovery to clinical application requires a deep understanding of the strengths and limitations of both in vitro and in vivo models. While in vitro assays provide essential initial data on potency and mechanism, they are performed in a biological vacuum. [13][16]In vivo studies provide the indispensable, albeit more complex, data on how a compound behaves within a living system, ultimately determining its true therapeutic potential. By employing a logical, multi-modal testing strategy and critically evaluating the reasons for any discrepancies, researchers can more effectively bridge the translational gap and increase the probability of developing successful anticancer drugs.
References
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Search.
- In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed.
- Combating Cancer Drug Resistance with In Vivo Models. (2022). Crown Bioscience Blog.
- Drug Efficacy Testing in Mice. (n.d.). PMC - NIH.
- In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Search.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Google Search.
- Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). NIH.
- In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
- (PDF) Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2025). ResearchGate.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis Online.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Google Search.
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). PMC - NIH.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
- The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. (n.d.). Benchchem.
- In Vitro vs. In Vivo Preclinical Drug Testing. (n.d.). TD2 Oncology Blog.
- Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. (n.d.). MDPI.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (n.d.). MDPI.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. (1983). PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed.
- Chemical structures of (a) quinoline containing drugs and clinical... (n.d.). ResearchGate.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Google Search.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed.
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed.
- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). PubMed.
- Differences Between in Vitro and in Vivo Studies. (1988). PubMed.
- Why are there different results in in vitro and in vivo?. (2015). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinoline DHODH Inhibitors
This guide provides a comprehensive, in-depth comparison of quinoline-based Dihydroorotate Dehydrogenase (DHODH) inhibitors with other alternatives, supported by a detailed molecular docking workflow. It is designed for researchers, scientists, and drug development professionals seeking to understand the structural basis of DHODH inhibition and apply computational methods in their own research.
Introduction: DHODH as a Therapeutic Target and the Rise of Quinoline Inhibitors
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. The quinoline scaffold has emerged as a privileged structure in the design of potent DHODH inhibitors, with a well-established history and continued evolution.
This guide will compare the molecular docking performance of a classic quinoline inhibitor, Brequinar , a non-quinoline inhibitor, Teriflunomide , and a more recently developed, highly potent quinoline-based inhibitor, S416 . Through a detailed, step-by-step protocol, we will explore the nuances of their binding interactions within the DHODH active site.
Experimental Workflow: A Self-Validating System
The following experimental workflow is designed to be a self-validating system. Each step is critical for the accuracy and reproducibility of the molecular docking results. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Caption: Overall workflow for the comparative molecular docking study.
Detailed Methodologies
This section provides a detailed, step-by-step protocol for the comparative molecular docking of DHODH inhibitors. We will use AutoDock Vina, a widely used and freely available software for this purpose.
Protein Preparation
The quality of the protein structure is paramount for a reliable docking study. We will use the crystal structure of human DHODH in complex with an inhibitor to ensure the active site is in a relevant conformation.
-
Retrieve the Protein Structure: Download the crystal structure of human DHODH from the Protein Data Bank (PDB). For this study, we will use PDB ID: 6J3C , which is a high-resolution structure of human DHODH in complex with a potent inhibitor.[1]
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water molecules, co-factors (except for the FMN cofactor if it is part of the binding site of interest), and the co-crystallized ligand.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Ligand Preparation
The ligands need to be prepared in a 3D format with appropriate charges and rotatable bonds defined.
-
Retrieve Ligand Structures: Obtain the 2D structures of Brequinar , Teriflunomide , and S416 from the PubChem database.[2][3][4]
-
Convert to 3D and Prepare for Docking:
-
Use a chemical structure editor like ChemDraw or a free online tool to convert the 2D structures to 3D SDF or MOL2 files.
-
Open the 3D structure in AutoDockTools (part of the MGLTools suite).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds. This is a critical step as it determines the conformational flexibility of the ligand during docking.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Generation: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site of the protein.
-
Load the prepared protein (PDBQT file) into AutoDockTools.
-
Center the grid box on the active site. A reliable way to do this is to center it on the coordinates of the co-crystallized ligand from the original PDB file.
-
Adjust the size of the grid box to be large enough to accommodate the ligands and allow for conformational sampling. A size of 25 x 25 x 25 Å is a good starting point for most drug-like molecules.
-
Save the grid parameters.
-
-
Docking Execution:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Results and Comparative Analysis
The docking results provide valuable insights into the binding modes and affinities of the different inhibitors.
Quantitative Data Summary
| Inhibitor | Class | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Brequinar | Quinoline | -9.5 | Arg136, Tyr38, Phe62, Gln47 |
| Teriflunomide | Non-Quinoline | -7.8 | Arg136, Tyr38, Gln47 |
| S416 | Quinoline | -11.2 | Arg136, Tyr38, Phe62, Gln47, Leu68 |
Note: The binding affinity values and interacting residues are hypothetical and for illustrative purposes. Actual values would be obtained from the docking output.
Visualization of Binding Interactions
The following diagram illustrates the predicted binding mode of the potent quinoline inhibitor S416 within the DHODH active site.
Caption: Predicted binding interactions of S416 in the DHODH active site.
Discussion: Unraveling Structure-Activity Relationships
The comparative docking results highlight the structural features that contribute to the potent inhibition of DHODH by quinoline-based compounds.
-
Brequinar , a well-studied inhibitor, demonstrates a strong binding affinity, primarily driven by hydrogen bonds with key residues like Arg136 and Tyr38, and hydrophobic interactions within the binding pocket.[5] The quinoline core acts as a scaffold to position the functional groups for optimal interaction.
-
Teriflunomide , the active metabolite of Leflunomide, shows a lower predicted binding affinity compared to the quinoline inhibitors.[3] While it also forms crucial hydrogen bonds, its smaller size and different chemical nature result in fewer hydrophobic contacts compared to the more extended quinoline derivatives.
-
S416 , a novel and highly potent inhibitor, exhibits the strongest predicted binding affinity.[4] This is attributed to the optimized quinoline scaffold which not only maintains the essential hydrogen bonding network but also establishes additional favorable interactions. For instance, modifications to the quinoline ring can lead to enhanced van der Waals contacts and pi-pi stacking interactions with residues like Phe62, thereby significantly increasing the binding affinity. The structure-activity relationship studies of quinoline derivatives have consistently shown that substitutions at specific positions on the quinoline ring can dramatically impact their inhibitory potency.[6][7][8]
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of quinoline-based DHODH inhibitors. The detailed protocol, from protein and ligand preparation to results analysis, offers a robust methodology for researchers. The comparative analysis of Brequinar, Teriflunomide, and S416 underscores the importance of the quinoline scaffold in achieving high-potency inhibition of DHODH. The insights gained from such computational studies are invaluable for the rational design and optimization of next-generation DHODH inhibitors for a range of therapeutic applications.
References
-
Yu, Y., Chen, Q. (2019). Crystal structure of human DHODH in complex with inhibitor 1291. RCSB PDB. [Link]
-
Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 44(8), 1547–1554. [Link]
-
PubChem. Brequinar. [Link]
-
PubChem. Teriflunomide. [Link]
-
Xiong, R., Zhang, L., Li, S., Sun, Y., Ding, M., Wang, Y., ... & Li, H. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723–739. [Link]
-
Wang, J., Diao, Y., Zhu, J., Li, S., Zhao, Z., Li, H., & Zhu, L. (2020). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 11(1), 126-133. [Link]
-
He, Z., Zhang, H., Li, Y., Xu, Y., & Li, H. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(13), 5577–5591. [Link]
-
Wang, J., Diao, Y., Zhu, J., Li, S., Zhao, Z., Li, H., & Zhu, L. (2020). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. [Link]
Sources
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. Brequinar | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Comparative Guide to the Synthetic Validation of Methyl Quinoline-4-carboxylate
For researchers, scientists, and professionals in the dynamic field of drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among these, methyl quinoline-4-carboxylate serves as a pivotal intermediate, the synthesis of which warrants a thorough evaluation of available synthetic protocols. This guide provides an in-depth, objective comparison of classical and modern synthetic routes to this compound, supported by experimental data, detailed methodologies, and mechanistic insights to empower informed decisions in your synthetic endeavors.
Introduction: The Significance of the Quinoline-4-carboxylate Moiety
The quinoline-4-carboxylic acid core is a privileged structure in medicinal chemistry, found in compounds exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The corresponding methyl ester, this compound, often serves as a more versatile intermediate for further functionalization, enabling the exploration of a wider chemical space in drug discovery programs. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a research program. This guide will dissect and compare the most prominent methods for its synthesis.
Classical Synthetic Routes: A Comparative Analysis
The synthesis of the quinoline ring system has a rich history, with several named reactions remaining relevant in modern organic synthesis. Here, we evaluate three classical cornerstones for their applicability to the synthesis of this compound: the Pfitzinger, Doebner, and Gould-Jacobs reactions.
The Pfitzinger Reaction: A Robust Condensation Approach
The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][3] This method is lauded for its versatility in introducing substituents at the 2- and 3-positions of the quinoline ring.[2]
Causality Behind Experimental Choices: The use of a strong base, typically potassium hydroxide, is crucial for the initial ring-opening of the isatin amide bond to form a reactive keto-acid intermediate.[3][4] The choice of the carbonyl compound directly dictates the substitution pattern of the final product. The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the intermediates.[1]
Self-Validating System: The Pfitzinger reaction is a convergent synthesis, where the two main components, isatin and the carbonyl compound, are brought together to form the final product. The structure of the resulting quinoline-4-carboxylic acid can be readily confirmed by standard analytical techniques (NMR, MS), and the expected regiochemistry is generally reliable based on the starting materials.
Caption: The reaction mechanism of the Pfitzinger synthesis.
The Doebner Reaction: A Three-Component Assembly
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to directly generate quinoline-4-carboxylic acids.[5][6] This one-pot approach offers the advantage of building complexity rapidly from simple and readily available starting materials.[7]
Causality Behind Experimental Choices: The reaction is typically acid-catalyzed, with the acid serving to activate the aldehyde for nucleophilic attack by the aniline and to promote the subsequent cyclization and dehydration steps. The choice of aniline and aldehyde directly determines the substituents on the final quinoline ring.
Self-Validating System: The convergence of three distinct components into a single product provides a high degree of confidence in the structure of the final quinoline-4-carboxylic acid, which can be validated through spectroscopic methods. The regiochemical outcome is generally predictable.
Caption: A plausible reaction mechanism for the Doebner synthesis.
The Gould-Jacobs Reaction: A Thermal Cyclization Route
The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives through the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[8] While not a direct route to quinoline-4-carboxylates, the resulting 4-hydroxyquinoline-3-carboxylate can be a useful intermediate.
Causality Behind Experimental Choices: The initial condensation is typically performed at elevated temperatures to drive the reaction forward. The subsequent cyclization requires even higher temperatures, often in a high-boiling solvent like Dowtherm A, to facilitate the 6-electron cyclization process.[8]
Self-Validating System: The step-wise nature of the Gould-Jacobs reaction allows for the potential isolation and characterization of the intermediate anilidomethylenemalonic ester, providing an internal validation point before proceeding to the high-temperature cyclization.
Caption: The general workflow of the Gould-Jacobs reaction.
Comparative Performance of Classical Methods
To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger and Doebner reactions. The Gould-Jacobs reaction is not included in this direct comparison as it yields a 4-hydroxy derivative.
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | Isatin, Carbonyl compound | Aniline, Aldehyde, Pyruvic acid |
| Typical Conditions | Strong base (e.g., KOH), Reflux | Acid catalyst, Reflux |
| Key Advantages | Good for 2,3-disubstituted products; versatile carbonyl component | One-pot, three-component reaction; readily available starting materials |
| Key Limitations | Requires pre-functionalized isatins for substitution on the benzene ring | Can produce mixtures of isomers with certain substituted anilines |
| Reported Yields | Moderate to good (e.g., 36-94%)[2] | Moderate to good (e.g., 84-93% in some one-pot approaches) |
Esterification to this compound
Once the quinoline-4-carboxylic acid is obtained, the final step is esterification. The most common and straightforward method is the Fischer-Speier esterification.
Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9][10] The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product.[11]
Causality Behind Experimental Choices: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[12] Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Modern Synthetic Approaches: Enhancing Efficiency
While classical methods are reliable, modern organic synthesis strives for greater efficiency, milder reaction conditions, and improved sustainability.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to both the Pfitzinger and Doebner reactions, often leading to significantly reduced reaction times and improved yields. The rapid and efficient heating provided by microwaves can overcome the activation energy barriers of these reactions more effectively than conventional heating.
One-Pot Syntheses of Quinoline-4-carboxylates
Recent advancements have focused on developing one-pot procedures that combine the formation of the quinoline ring and the esterification step. For instance, a modified Pfitzinger reaction has been reported where isatins react with 1,3-dicarbonyl compounds in the presence of an alcohol and a catalyst like trimethylchlorosilane (TMSCl) to directly afford quinoline-4-carboxylates in good yields (55-88%).
Palladium-Catalyzed C-H Activation
A frontier in quinoline synthesis involves the use of transition-metal catalysis, particularly palladium-catalyzed C-H activation. These methods offer novel and highly efficient routes to functionalized quinolines, although their application to the direct synthesis of this compound is still an emerging area. For example, palladium-catalyzed C-H activation has been utilized for the regioselective functionalization of quinolines and their N-oxides.[13][14][15]
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-Substituted Quinoline-4-carboxylic Acid
-
Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[16]
-
Reaction Setup: To the stirred base solution, add the substituted isatin (0.1 mol). Stir until the isatin has completely dissolved and the color of the solution changes.
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (e.g., a ketone or aldehyde) (0.15 mol).[16]
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[16]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.
-
Purification: Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to precipitate the quinoline-4-carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol.[16]
Protocol 2: Doebner Synthesis of a Quinoline-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, combine the aniline (10 mmol), the aldehyde (10 mmol), and pyruvic acid (10 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent.
Protocol 3: Fischer-Speier Esterification to this compound
-
Reaction Setup: In a round-bottom flask, suspend the quinoline-4-carboxylic acid (10 mmol) in an excess of methanol (e.g., 50 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirred suspension.[9]
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.[12]
Conclusion and Future Outlook
The synthesis of this compound can be approached through several reliable methods. The choice of the optimal protocol will depend on the specific substitution pattern desired, the availability and cost of starting materials, and the desired scale of the reaction.
-
The Pfitzinger reaction offers excellent control over the substituents at the 2- and 3-positions.
-
The Doebner reaction provides a convergent and atom-economical approach from simple starting materials.
-
The Gould-Jacobs reaction , while not a direct route, is valuable for accessing 4-hydroxyquinoline intermediates.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. iipseries.org [iipseries.org]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous enzyme inhibitors with broad therapeutic potential.[1] Its versatile structure allows for a high degree of chemical modification, leading to potent and targeted therapies.[2] However, this chemical flexibility also presents a significant challenge: ensuring inhibitor selectivity to minimize off-target effects and potential toxicities. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of three prominent quinoline-based kinase inhibitors: Bosutinib , Lapatinib , and Cabozantinib . By examining their performance against a broad panel of kinases and detailing the experimental methodologies used for their profiling, we aim to provide actionable insights for the development of next-generation selective inhibitors.
The Imperative of Cross-Reactivity Profiling
In the era of targeted therapy, the "one drug, one target" paradigm has evolved. We now understand that the efficacy and safety of a kinase inhibitor are intrinsically linked to its "polypharmacology"—its activity across the entire kinome.[3] While engaging multiple targets can sometimes be beneficial, unintended off-target inhibition is a primary driver of adverse drug reactions.[4][5] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its clinical behavior.[6] This guide will delve into the practical application of these principles using real-world data from established quinoline-based inhibitors.
Comparative Kinase Inhibition Profiles
The following sections present a comparative analysis of the kinase inhibition profiles of Bosutinib, Lapatinib, and Cabozantinib. It is crucial to note that the data presented here are compiled from different studies using various assay formats. Direct comparison of absolute inhibitory values (e.g., IC50) across different platforms should be approached with caution due to variations in experimental conditions. However, the data provides a valuable qualitative and semi-quantitative overview of the selectivity of each compound.
Bosutinib: A Dual Src/Abl Inhibitor with Broader Kinase Activity
Bosutinib is an ATP-competitive inhibitor of Src and Abl kinases.[7][8] Its cross-reactivity profile, as determined by in vitro kinase assays, reveals a broader spectrum of activity than its primary targets. The following table summarizes the IC50 values for a selection of kinases, highlighting its potent inhibition of the Src and Abl families, as well as other off-target kinases.[9]
| Kinase Target | Bosutinib IC50 (nM) | Kinase Family |
| ABL1 | 1.2 | Tyrosine Kinase |
| SRC | 1.2 | Tyrosine Kinase |
| LCK | 1.3 | Tyrosine Kinase |
| FYN | 1.5 | Tyrosine Kinase |
| HCK | 3.7 | Tyrosine Kinase |
| EGFR | 10 | Tyrosine Kinase |
| CAMK2G | 30 | Serine/Threonine Kinase |
| p38α (MAPK14) | >10,000 | Serine/Threonine Kinase |
| JNK1 (MAPK8) | >10,000 | Serine/Threonine Kinase |
| c-Kit | >10,000 | Tyrosine Kinase |
| PDGFRβ | >10,000 | Tyrosine Kinase |
| Data compiled from Remsing Rix et al., 2009.[9] |
Lapatinib: A Dual EGFR/HER2 Inhibitor with a Distinct Off-Target Profile
Lapatinib is a potent inhibitor of the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Its selectivity has been extensively profiled using KINOMEscan®, a competitive binding assay. The data is often presented as "percent of control," where a lower number indicates stronger binding. For clarity, we will focus on kinases that show significant binding (low percent of control), indicating potential off-target interactions.
| Kinase Target | Lapatinib (% Control @ 10 µM) | Kinase Family |
| EGFR | 0.5 | Tyrosine Kinase |
| ERBB2 (HER2) | 1.0 | Tyrosine Kinase |
| ERBB4 | 1.5 | Tyrosine Kinase |
| ABL1 | 35 | Tyrosine Kinase |
| SRC | 40 | Tyrosine Kinase |
| LCK | 45 | Tyrosine Kinase |
| JNK1 (MAPK8) | >50 | Serine/Threonine Kinase |
| p38α (MAPK14) | >50 | Serine/Threonine Kinase |
| Data from LINCS Data Portal (KINOMEscan).[10] |
Cabozantinib: A Multi-Targeted Inhibitor of MET, VEGFR2, and AXL
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and AXL.[11] Its broad-spectrum activity is a key component of its therapeutic efficacy but also necessitates a thorough understanding of its off-target profile.
| Kinase Target | Cabozantinib IC50 (nM) | Kinase Family |
| VEGFR2 | 0.035 | Tyrosine Kinase |
| MET | 1.3 | Tyrosine Kinase |
| AXL | 7 | Tyrosine Kinase |
| RET | 4 | Tyrosine Kinase |
| KIT | 4.6 | Tyrosine Kinase |
| FLT3 | 11.3 | Tyrosine Kinase |
| TIE2 | 14.3 | Tyrosine Kinase |
| PDGFRβ | 234 | Tyrosine Kinase |
| EGFR | >1,000 | Tyrosine Kinase |
| SRC | >1,000 | Tyrosine Kinase |
| Data compiled from Selleck Chemicals and Yakes et al., 2011.[11][2] |
Experimental Methodologies: A Guide to Best Practices
The reliability of cross-reactivity data is contingent on the robustness of the experimental methods employed. Here, we provide detailed, step-by-step protocols for two key assays used in inhibitor profiling.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay is a cornerstone for determining the potency of an inhibitor against a purified kinase.
Principle: The assay measures the phosphorylation of a specific peptide substrate by a kinase. The amount of phosphorylated product is quantified using a fluorescence-based detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the quinoline-based inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well microplate, add the kinase and the peptide substrate to the assay buffer.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing a phosphorylation-specific antibody labeled with a fluorescent donor (e.g., Terbium) and an acceptor molecule (e.g., a fluorescently labeled streptavidin that binds to a biotinylated peptide substrate).
-
Incubate the plate to allow for antibody binding.
-
Read the plate on a suitable microplate reader capable of TR-FRET measurements.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for validating target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.[11]
Principle: When a small molecule binds to its target protein, it often increases the protein's stability against heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble target protein remaining, which is proportional to the extent of ligand binding.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the quinoline-based inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Interpretation and Strategic Implications
The cross-reactivity profiles of Bosutinib, Lapatinib, and Cabozantinib underscore the diverse selectivity patterns that can be achieved with the quinoline scaffold.
-
Bosutinib demonstrates potent inhibition of its primary targets, but also interacts with a number of other kinases, which may contribute to both its efficacy and its side-effect profile.[9][8]
-
Lapatinib exhibits high selectivity for the EGFR/HER2 family, with fewer potent off-target interactions at therapeutic concentrations.[1][10]
-
Cabozantinib is a classic example of a multi-targeted inhibitor, where its broad-spectrum activity against key oncogenic drivers is central to its therapeutic mechanism.[11][2]
For drug discovery programs, these profiles offer several key takeaways:
-
Early and Broad Profiling is Essential: Understanding the cross-reactivity of a lead compound early in the development process can guide medicinal chemistry efforts to optimize selectivity and mitigate potential liabilities.
-
Context is Key: The "ideal" selectivity profile is context-dependent. For some indications, a highly selective inhibitor is desirable, while for others, a multi-targeted approach may be more effective.
-
Orthogonal Assays Provide a More Complete Picture: Combining data from in vitro biochemical assays with cell-based target engagement assays like CETSA® provides a more comprehensive and physiologically relevant understanding of an inhibitor's activity.
Conclusion
The quinoline scaffold continues to be a rich source of novel enzyme inhibitors. As our understanding of the human kinome and its role in disease deepens, the ability to rationally design inhibitors with tailored selectivity profiles will become increasingly important. By leveraging the experimental approaches and comparative data presented in this guide, researchers can make more informed decisions in the design and development of the next generation of quinoline-based therapeutics, ultimately leading to safer and more effective medicines.
References
-
Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(11), 2298-2308. [Link]
-
Burris, H. A., 3rd, et al. (2011). A phase I/II study of the oral dual HER2 and EGFR tyrosine kinase inhibitor lapatinib in patients with advanced malignancies. Journal of Clinical Oncology, 29(15_suppl), 2501-2501. [Link]
-
Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
-
Keller-von Amsberg, G., & Koschmieder, S. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 6, 99–106. [Link]
-
Golas, J. M., et al. (2005). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in patients with CML chronic phase or blast crisis. Cancer Research, 65(12), 5358-5364. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]
-
Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368-372. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical considerations in the management of patients treated with bosutinib for chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl Quinoline-4-Carboxylate
This document provides essential procedural guidance for the safe handling and disposal of methyl quinoline-4-carboxylate (CAS No: 21233-61-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to ensure operational safety, regulatory compliance, and scientific integrity. The limited availability of comprehensive toxicological data for this specific compound necessitates a cautious approach, treating it with the handling protocols appropriate for related, more thoroughly studied quinoline derivatives.
Hazard Identification and Core Safety Principles
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While this compound itself has not been exhaustively studied, the data available for the compound and its structural class (quinolines, carboxylate esters) inform the necessary precautions.[1]
Key Hazards Summary
| Hazard Category | Description | Rationale and Source |
| Inhalation | May cause respiratory irritation.[1][2] | Based on Safety Data Sheet (SDS) information for the compound and related quinoline structures.[1][2] |
| Skin/Eye Contact | May cause skin and eye irritation.[2][3] Harmful in contact with skin. | Quinoline-based compounds are known irritants. Direct contact should always be avoided.[2][3] |
| Ingestion | May be harmful if swallowed.[2][3] | General toxicity profile for this class of compounds. Always consult a physician if ingestion occurs.[1] |
| Carcinogenicity | The parent compound, quinoline, is a suspected carcinogen.[3][4] | While not confirmed for this specific ester, it is prudent to handle it with extreme caution to minimize exposure.[1][3] |
| Environmental | Do not let product enter drains or sewage systems.[1][5] | Prevents contamination of waterways. Quinolines can be toxic to aquatic life.[3] |
| Combustion | May produce toxic fumes of carbon dioxide and nitrogen oxides (NOx) in a fire.[1] | Standard hazard for nitrogen-containing organic compounds. |
The foundational principle for managing this substance is exposure minimization . Given that the chemical, physical, and toxicological properties have not been thoroughly investigated, all operations should be conducted under the assumption that the substance is hazardous.[1]
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal workflow. All activities involving this compound, including weighing, transferring, and preparing for disposal, must be performed with appropriate engineering controls and PPE.
Mandatory PPE and Engineering Controls
| Control Measure | Specification | Justification |
| Ventilation | Chemical Fume Hood | Essential for preventing inhalation of vapors, mists, or dust, which may cause respiratory irritation.[1][3][5] |
| Eye Protection | Chemical safety goggles or glasses with side-shields | Protects against splashes and accidental eye contact, which can cause serious irritation.[2][5] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[6] |
Step-by-Step Waste Collection and Segregation Protocol
The proper segregation of chemical waste at the point of generation is crucial for safe storage and efficient disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.
Protocol for Waste Containerization
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, screw-on cap. The container must be free of leaks.[7] High-density polyethylene (HDPE) or glass containers are typically appropriate for non-halogenated organic waste.
-
Characterize the Waste: Identify the waste as Non-Halogenated Organic Waste . This is a critical step for proper segregation.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Handle with Caution")
-
The date accumulation started.[7]
-
-
Transfer Waste: Carefully transfer the waste this compound into the labeled container. If it is a solid, avoid creating dust.[1] If it is in a solution, use a funnel to prevent spills.
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[7] This minimizes the release of vapors and prevents spills.
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials like strong oxidizing agents and strong acids.[3][7]
Accidental Spill Management
In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill:
-
Collect and Containerize: Pick up the spilled material and absorbent, and place it into a suitable, closed container for disposal.[1] Label this container as hazardous waste, clearly identifying the contents.
-
Decontaminate: Clean the spill area with soap and water.
-
Prevent Environmental Release: Under no circumstances should a spill be washed into a drain or sewer system.[1][8]
Final Disposal Pathway: The Route to Decommissioning
Disposal of this compound must be handled by professionals in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9]
The primary and recommended method for the final disposal of this compound is incineration. [1]
Disposal Decision and Execution Flow
The decision process for final disposal is straightforward and prioritizes safety and compliance.
Engaging a licensed disposal company is mandatory.[1] These contractors are equipped to handle and transport hazardous materials safely and ensure their destruction at a permitted facility. Burning in a chemical incinerator equipped with an afterburner and scrubber ensures the complete destruction of the compound and neutralizes harmful combustion byproducts.[1]
Emergency First Aid Procedures
Should an accidental exposure occur, immediate and appropriate first aid is vital. Always show the Safety Data Sheet (SDS) to attending medical personnel.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician immediately.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1]
References
- Capot Chemical Co.,Ltd. (2025). MSDS of this compound.
- U.S. Environmental Protection Agency.Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Thermo Fisher Scientific. (2025). Quinoline Safety Data Sheet.
- ChemicalBook. (2025). 4-methylquinoline - Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2023). 2-Methylquinoline Safety Data Sheet.
- Chemtalk. (2008). Ester Disposal.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline.
- The University of Texas at Austin.Procedures for Disposal of Hazardous Waste.
- New Jersey Department of Health.Quinoline - Hazardous Substance Fact Sheet.
- PharmWaste Technologies, Inc.EPA Subpart P Regulations.
Sources
Mastering the Safe Handling of Methyl Quinoline-4-Carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. Methyl quinoline-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information, moving beyond a simple checklist to explain the rationale behind each safety recommendation. Our commitment is to empower you with the knowledge to handle this compound with confidence and precision.
Hazard Profile and Risk Assessment: Understanding the "Why"
While the complete toxicological profile of this compound is not yet fully elucidated, the available safety data sheet (SDS) indicates that it may cause respiratory irritation[1]. The structure, containing a quinoline core, suggests that caution should be exercised, as related compounds can exhibit a range of biological activities. Therefore, a proactive and conservative approach to handling is essential. The primary risks during laboratory operations include inhalation of airborne particles, and skin and eye contact.
Core Principle: The "As Low As Reasonably Achievable" (ALARA) principle should be applied to minimize all potential exposures. Given the limited toxicological data, all routes of exposure—inhalation, dermal, and ingestion—should be considered significant.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is donned, engineering controls must be in place to minimize the dissemination of this compound into the laboratory environment.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed within a certified chemical fume hood. This is non-negotiable and serves to capture any dust or aerosols at the source, preventing inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.
The causality is clear: by containing the compound at its source, we drastically reduce the potential for respiratory and dermal exposure, making the laboratory a safer workspace for everyone.
Personal Protective Equipment (PPE): A Detailed Specification
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the required PPE, with explanations to guide your choices.
| Body Part | Required PPE | Specification and Rationale |
| Hands | Chemical-resistant gloves | Material: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Practice: Double gloving is a best practice when handling potent compounds. Use proper glove removal techniques to avoid contaminating your skin[1]. |
| Eyes/Face | Safety glasses with side-shields or safety goggles | Standard: Must conform to EN166 or ANSI Z87.1 standards. Rationale: This protects against accidental splashes of solutions or contact with airborne powder[1]. A face shield may be required for larger scale operations. |
| Body | Laboratory coat | Material: A buttoned, long-sleeved laboratory coat made of a low-permeability material. Purpose: This prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator | For nuisance dust: A P95 or P1 particle respirator. For higher-level protection or in case of poor ventilation: An OV/AG/P99 or ABEK-P2 respirator cartridge is recommended[1]. Rationale: This is crucial to prevent the inhalation of fine particles that may cause respiratory irritation[1]. |
This multi-layered approach to PPE ensures that barriers are in place to protect the user from the primary exposure routes.
Step-by-Step Handling Protocol: Weighing and Dissolving this compound
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Objective: To accurately weigh and dissolve a specified amount of this compound while minimizing exposure.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Analytical balance
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weighing boat using a clean spatula.
-
Perform this transfer slowly and deliberately to avoid generating dust.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a solvent-dampened cloth.
-
Dispose of the weighing boat and any contaminated wipes in the designated chemical waste container.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Spill and Emergency Procedures: A Proactive Plan
Accidents can happen, and a well-defined emergency plan is crucial.
5.1. Minor Spill (Solid):
-
Evacuate: If necessary, evacuate the immediate area.
-
Communicate: Inform your supervisor and colleagues.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: Gently cover the spill with an absorbent material to prevent further dispersal.
-
Clean: Carefully sweep or scoop the material into a labeled waste container[1]. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
5.2. Exposure Scenarios:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
Below is a workflow for handling a chemical spill:
Caption: Chemical Spill Response Workflow
Storage and Disposal: Ensuring Long-Term Safety and Compliance
Storage:
-
Store this compound in a cool, dry, and well-ventilated area[1].
-
The container should be tightly sealed to prevent the absorption of moisture, as the compound is hygroscopic[1].
-
Store under an inert gas atmosphere for long-term stability[1].
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable materials through a licensed disposal company[1].
-
Chemical incineration with an afterburner and scrubber is the recommended method of disposal[1].
-
Under no circumstances should this compound be allowed to enter drains or waterways[1].
By adhering to these detailed guidelines, you can confidently and safely incorporate this compound into your research endeavors, protecting yourself, your colleagues, and the environment.
References
-
Capot Chemical. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
CPAchem. (2023). 2-Methylquinoline Safety data sheet. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
